Perfluorooctyl iodide
Description
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F17I/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXGJTSJUKTDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060147 | |
| Record name | Perfluorooctyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light pink solid or liquid; mp = 25 deg C; [Acros Organics MSDS] | |
| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorooctyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16467 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
507-63-1 | |
| Record name | Perfluorooctyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorooctyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorooctyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecafluoro-1-iodooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROOCTYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072985Y799 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Perfluorooctyl iodide chemical structure and properties
An In-Depth Technical Guide to Perfluorooctyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological interactions of this compound (PFOI). The information is intended for professionals in research, development, and drug discovery who require detailed technical data on this significant fluorinated compound.
Chemical Identity and Structure
This compound, also known as 1-iodoheptadecafluorooctane, is a perfluoroalkyl iodide (PFAI). Its structure consists of a linear eight-carbon chain fully saturated with fluorine atoms, terminated by an iodine atom. This structure imparts high chemical stability, thermal resistance, and both hydrophobic and oleophobic properties.[1] The carbon-iodine bond is the most reactive site in the molecule, serving as a key functional group for further chemical synthesis.[1]
Diagram 1: Chemical Structure of this compound
Caption: 2D representation of the this compound molecule.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Citation(s) |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodooctane | [2] |
| CAS Number | 507-63-1 | [2] |
| Molecular Formula | C₈F₁₇I | [2] |
| Synonyms | 1-Iodoheptadecafluorooctane, Heptadecafluoro-1-iodooctane, PFOI | [2] |
| InChIKey | KWXGJTSJUKTDQU-UHFFFAOYSA-N | [2] |
Physical and Chemical Properties
This compound is a dense, thermally stable compound. It appears as a clear, light pink solid or liquid, as its melting point is near room temperature.[1]
| Property | Value | Citation(s) |
| Molecular Weight | 545.96 g/mol | [2] |
| Melting Point | 25 °C | [1] |
| Boiling Point | 160-161 °C | [1] |
| Density | 2.040 g/mL | [1] |
| Physical State | Solid or liquid near room temperature | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and structural elucidation of this compound.
Mass Spectrometry
Mass spectrometry data reveals the fragmentation pattern of the molecule. The molecular ion peak is observed at m/z 546.
| Property | Value | Citation(s) |
| Molecular Ion (M+) | 546 m/z | [2] |
| Major Fragments (m/z) | 69.0 (CF₃⁺, base peak), 119.0 (C₂F₅⁺), 131.0 (C₃F₅⁺), 169.0 (C₃F₇⁺), 419.0 ([M-I]⁺) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Group | Typical Chemical Shift Range (ppm vs. CFCl₃) | Citation(s) |
| ¹⁹F | -CF₂I | -60 to -70 | [3] |
| ¹⁹F | -CF₂- (internal) | -120 to -126 | [3] |
| ¹⁹F | -CF₃ | ~ -81 | [3] |
| ¹³C | Fluoroalkanes | 100 to 125 (quartets and triplets) | [3] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by strong absorbances corresponding to C-F bond stretching vibrations.
| Functional Group | Typical Absorption Range (cm⁻¹) | Citation(s) |
| C-F Stretch | 1100 - 1300 (very strong) | [1] |
| C-I Stretch | 500 - 600 (weak to medium) | [1] |
Experimental Protocols
Synthesis via Telomerization
The primary industrial method for synthesizing this compound and other perfluoroalkyl iodides is telomerization.[4] This free-radical chain reaction combines a "telogen" (a short-chain perfluoroalkyl iodide) with a "taxogen" (tetrafluoroethylene, TFE) to produce a mixture of longer-chain homologues.[4][5]
Methodology:
-
Reactant Charging: A high-pressure, thermally controlled tubular reactor is charged with the telogen, typically pentafluoroethyl iodide (C₂F₅I).[4]
-
Taxogen Introduction: The taxogen, tetrafluoroethylene (CF₂=CF₂), is introduced into the reactor. In some continuous processes, the TFE is fed at multiple points along the reactor to control the reaction and minimize the formation of undesirable high-molecular-weight telomers.[4]
-
Reaction Conditions: The reaction is carried out under high temperature, typically in the range of 300°C to 360°C.[4] The molar ratio of telogen to taxogen is a critical parameter used to control the average chain length of the product mixture.[4]
-
Product Collection: The output from the reactor is a mixture of perfluoroalkyl iodides of varying chain lengths (e.g., C₄F₉I, C₆F₁₃I, C₈F₁₇I, etc.).
-
Purification: The desired this compound (C₈F₁₇I) is separated from the crude product mixture by fractional distillation.[1]
Diagram 2: Experimental Workflow for PFOI Synthesis
Caption: Industrial synthesis workflow for this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
-
¹⁹F and ¹³C NMR spectra are acquired on a 400 MHz or higher spectrometer.
-
Samples are typically dissolved in deuterated chloroform (CDCl₃).
-
Trichlorofluoromethane (CFCl₃) is used as an external or internal standard for ¹⁹F NMR, and tetramethylsilane (TMS) for ¹³C NMR.
Infrared (IR) Spectroscopy:
-
FTIR spectra are recorded on a suitable spectrometer.
-
Samples can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
Biological Activity: Endocrine Disruption
Recent research has identified this compound as a potential endocrine disruptor. Studies using the human adrenocortical carcinoma cell line (H295R) have shown that PFOI can stimulate the production of steroid hormones, including aldosterone and cortisol.
The proposed mechanism involves the activation of a cyclic adenosine monophosphate (cAMP) signaling pathway. PFOI appears to function as an activator of adenylate cyclase (AC), the enzyme responsible for converting ATP to cAMP. The resulting increase in intracellular cAMP levels leads to the significant upregulation of ten key genes involved in steroidogenesis, such as StAR, CYP11A1, and CYP11B2. This stimulation of the steroidogenic pathway highlights a potential biological impact of PFOI exposure.
Diagram 3: PFOI-Induced Steroidogenesis Signaling Pathway
Caption: PFOI activates Adenylate Cyclase, boosting cAMP and steroid synthesis.
Applications in Research and Development
The unique properties of this compound make it a valuable intermediate in several fields:
-
Polymer Science: It serves as a highly effective chain-transfer agent in iodine-transfer polymerization (ITP), allowing for the controlled synthesis of fluoropolymers.[1]
-
Surfactant Synthesis: PFOI is a key precursor for creating specialized fluorosurfactants used in high-performance coatings and materials.[1]
-
Pharmaceutical and Agrochemical Research: The perfluorooctyl moiety can be introduced into bioactive molecules to enhance properties such as metabolic stability, lipophilicity, and bioavailability.
References
- 1. This compound|98%|CAS 507-63-1 [benchchem.com]
- 2. This compound | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 5. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
Synthesis of Perfluorooctyl Iodide via Telomerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of perfluorooctyl iodide (C8F17I) through the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide telogen, most commonly pentafluoroethyl iodide (C2F5I). This process is a cornerstone for the production of various fluorinated compounds, including fluorotelomer alcohols and their derivatives, which are integral in numerous industrial and pharmaceutical applications.
Introduction to Telomerization for this compound Synthesis
Telomerization is a controlled polymerization process where a chain transfer agent, known as a telogen, reacts with multiple units of a polymerizable monomer, the taxogen, to form a mixture of adducts called telomers. In the synthesis of this compound, pentafluoroethyl iodide (C2F5I) typically serves as the telogen, and tetrafluoroethylene (TFE, CF2=CF2) is the taxogen. The reaction proceeds via a free-radical mechanism, leading to the formation of a series of perfluoroalkyl iodides with varying chain lengths, represented by the general formula C2F5(CF2CF2)nI. The target compound, this compound, corresponds to the telomer where n=3.
The reaction can be initiated thermally or through the use of chemical initiators. The distribution of the resulting telomers is dependent on the molar ratio of the reactants and other process conditions. For instance, a higher concentration of the telogen (C2F5I) relative to the taxogen (TFE) favors the formation of shorter-chain telomers.
Reaction Mechanism and Signaling Pathway
The telomerization of TFE with a perfluoroalkyl iodide proceeds through a free-radical chain reaction mechanism involving three key stages: initiation, propagation, and chain transfer.
An In-depth Technical Guide to the Physical Properties of Heptadecafluoro-1-iodooctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Heptadecafluoro-1-iodooctane (CAS No. 507-63-1). The information is curated for researchers, scientists, and professionals in drug development who utilize fluorinated compounds in their work. This document presents quantitative data in a structured format, details the experimental methodologies for determining these properties, and visualizes the logical workflow from this chemical to its potential applications in medicinal chemistry.
Core Physical Properties
Heptadecafluoro-1-iodooctane, also known as perfluorooctyl iodide, is a heavily fluorinated organic compound with the linear formula CF₃(CF₂)₇I.[1] Its high degree of fluorination imparts unique physical and chemical characteristics, making it a valuable building block in organic synthesis and materials science.
Data Presentation
The physical properties of Heptadecafluoro-1-iodooctane are summarized in the table below for easy reference and comparison. These values have been compiled from various chemical suppliers and databases.
| Physical Property | Value | Notes |
| Molecular Formula | C₈F₁₇I | [2][3] |
| Molecular Weight | 545.96 g/mol | [2][4] |
| Appearance | Clear, colorless to light pink or yellow liquid after melting.[5][6] | May be a solid at room temperature. |
| Melting Point | 25 °C / 77 °F | [6][7] |
| Boiling Point | 160 - 161 °C (320 - 321.8 °F) | at 760 mmHg[1][5][6] |
| Density | 2.067 g/mL at 20 °C | [1][5][6] |
| 2.040 g/mL (Specific Gravity) | Temperature not specified. | |
| Refractive Index | n20/D 1.329 | at 20 °C using the sodium D line.[1][5][8] |
| Vapor Pressure | 16 mbar at 54 °C | |
| 3.08 mmHg at 25°C | [7] | |
| Solubility | Insoluble in water.[5] Soluble in chloroform, slightly soluble in ethyl acetate and methanol.[5][6] | |
| Flash Point | > 115 °C (> 239 °F) | Closed cup.[1] |
Experimental Protocols
Boiling Point Determination (Distillation or Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like Heptadecafluoro-1-iodooctane, a distillation or reflux method would be suitable.[9]
-
Apparatus: A round-bottom flask, a heating mantle or sand bath, a condenser, a thermometer, and boiling chips or a magnetic stir bar.
-
Procedure:
-
Approximately 5 mL of Heptadecafluoro-1-iodooctane is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.[9]
-
The flask is fitted with a condenser. For a simple distillation, the condenser is angled downwards, leading to a collection flask. For a reflux setup, the condenser is placed vertically.[9]
-
A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head or just below the condenser opening in a reflux setup. This ensures the thermometer measures the temperature of the vapor in equilibrium with the liquid.
-
The liquid is heated gently.
-
The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This stable temperature is the boiling point.
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
-
Density Determination (Pycnometer or Gravimetric Buoyancy Method)
The density of a liquid can be accurately determined using a pycnometer or by the gravimetric buoyancy technique based on Archimedes' principle.[10][11]
-
Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a temperature-controlled water bath.
-
Procedure (Pycnometer Method):
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.
-
The pycnometer is then filled with Heptadecafluoro-1-iodooctane, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to a specific temperature (e.g., 20 °C).
-
The excess liquid is removed, and the outside of the pycnometer is carefully dried.
-
The mass of the filled pycnometer is measured.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.
-
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.[12]
-
Apparatus: An Abbe refractometer, a monochromatic light source (typically a sodium D line at 589 nm), and a constant temperature water bath.[12]
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of Heptadecafluoro-1-iodooctane are placed on the prism of the refractometer.
-
The prism is closed and the temperature is allowed to equilibrate to the desired value (e.g., 20 °C) by circulating water from the water bath.
-
The light source is turned on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Vapor Pressure Determination (Gas Saturation Method)
For low-volatility compounds, the gas saturation method is a reliable technique to determine vapor pressure.[1]
-
Apparatus: A temperature-controlled saturator column containing an inert support coated with the sample, a carrier gas supply with a precision flow controller, and a trapping system (e.g., sorbent tubes) followed by a gas chromatograph (GC) for quantification.
-
Procedure:
-
A slow, precisely measured flow of an inert carrier gas (e.g., nitrogen) is passed through the saturator column containing Heptadecafluoro-1-iodooctane.
-
The carrier gas becomes saturated with the vapor of the compound.
-
A known volume of the saturated gas is passed through a sorbent trap to collect the analyte.
-
The trapped compound is then thermally desorbed into a gas chromatograph for quantification.
-
The vapor pressure is calculated from the mass of the collected compound, the volume of the carrier gas, the temperature, and the molecular weight of the compound using the ideal gas law.[1]
-
Logical Workflow and Applications
Heptadecafluoro-1-iodooctane is not typically involved in biological signaling pathways itself. However, its utility as a synthetic building block is significant in the development of new chemical entities, including potential drug candidates. The introduction of a perfluoroalkyl chain can modulate a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[13] The following diagram illustrates the logical workflow from Heptadecafluoro-1-iodooctane to its potential application in drug development.
Caption: Logical workflow from Heptadecafluoro-1-iodooctane to drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber - ProQuest [proquest.com]
- 3. scbt.com [scbt.com]
- 4. ACP - Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 11. mt.com [mt.com]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Perfluorooctyl Iodide (CAS Number: 507-63-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorooctyl iodide (PFOI), with the CAS number 507-63-1, is a significant organofluorine compound characterized by a C8 perfluorinated chain terminated by an iodine atom.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key reactions, and applications, with a focus on its relevance to research and development. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are included to facilitate a deeper understanding and practical application of this versatile chemical intermediate.
Chemical and Physical Properties
This compound is a dense, thermally stable liquid at room temperature with a characteristic pinkish hue.[2][3] Its unique properties, including high hydrophobicity and oleophobicity, stem from its heavily fluorinated structure.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 507-63-1 | [1][2][4][5] |
| Molecular Formula | C₈F₁₇I | [1][6][7][8] |
| Molecular Weight | 545.96 g/mol | [2][6][7][8] |
| Appearance | Light pink fluid/solid | [2][3] |
| Melting Point | 20.8 °C - 25 °C | [3][4][5][9] |
| Boiling Point | 160-161 °C @ 760 mmHg | [2][4][5][6][10] |
| Density | 2.040 - 2.067 g/mL at 20 °C | [2][6][10] |
| Refractive Index | 1.329 @ 20 °C | [4][5][10] |
| Flash Point | > 100 °C | [2][4][5][11] |
| Solubility | Fully miscible in water | [2] |
Synthesis of this compound
The primary industrial method for synthesizing this compound is through a process called telomerization.[6][12][13] This process involves the free-radical chain reaction of a short-chain perfluoroalkyl iodide with tetrafluoroethylene (TFE).[12]
Telomerization Experimental Protocol
This protocol describes the synthesis of this compound starting from pentafluoroethyl iodide and tetrafluoroethylene.
Objective: To synthesize this compound (C₈F₁₇I) via telomerization.
Materials:
-
Pentafluoroethyl iodide (C₂F₅I) (telogen)
-
Tetrafluoroethylene (TFE) (taxogen)
-
Radical initiator (e.g., benzoyl peroxide) or thermal initiation
-
High-pressure autoclave reactor
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Charge the high-pressure autoclave reactor with pentafluoroethyl iodide.
-
Seal the reactor and thoroughly purge with an inert gas to remove oxygen.
-
Introduce tetrafluoroethylene into the reactor. The molar ratio of TFE to C₂F₅I is a critical parameter for controlling the chain length of the products; higher ratios favor longer chains.[12]
-
If using a chemical initiator, add it to the reactor.
-
Heat the reactor to the desired temperature (typically 50-100 °C for chemical initiation) to initiate the free-radical chain reaction.[12]
-
Maintain the reaction under controlled temperature and pressure for a specified duration.
-
After the reaction is complete, cool the reactor and collect the resulting mixture of perfluoroalkyl iodides.
-
Separate the desired this compound from the mixture by fractional distillation. The boiling point of C₈F₁₇I is approximately 160-161 °C.[2][4][5][6][10][12]
Diagram 1: Synthesis Workflow of this compound via Telomerization
References
- 1. CAS 507-63-1: this compound | CymitQuimica [cymitquimica.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. nbinno.com [nbinno.com]
- 4. IITU | Virtual tour generated by Panotour [iitu.edu.kz]
- 5. fluoryx.com [fluoryx.com]
- 6. This compound|98%|CAS 507-63-1 [benchchem.com]
- 7. This compound | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. This compound | 507-63-1 [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. benchchem.com [benchchem.com]
- 13. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
Solubility of Perfluorooctyl Iodide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the solubility characteristics of perfluorooctyl iodide (C8F17I) in organic solvents. Due to a lack of readily available quantitative data in scientific literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining thermodynamic solubility, enabling researchers to generate precise data in their own laboratories.
Solubility Profile of this compound
This compound is a heavily fluorinated organic compound, a characteristic that dictates its solubility behavior. The strong electronegativity of the fluorine atoms creates a molecule with low polarizability, making it "fluorous." Such compounds tend to be immiscible with both polar solvents like water and non-polar hydrocarbon solvents. However, they often exhibit solubility in other fluorinated compounds and some polar aprotic organic solvents.
While specific quantitative solubility data for this compound is not extensively documented in publicly accessible literature, a qualitative assessment can be inferred from its chemical structure and data on similar perfluoroalkyl iodides. Perfluorohexyl iodide (C6F13I), for instance, is reported to be soluble in most organic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |
| Halogenated | Chloroform, Dichloromethane | Soluble | Similarities in intermolecular forces. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Oxygen atoms can interact with the iodine, and the overall solvent environment is compatible. |
| Ketones | Acetone | Soluble | The polarity of the carbonyl group can facilitate dissolution. |
| Esters | Ethyl Acetate | Slightly Soluble to Soluble | Offers a balance of polarity suitable for dissolving fluorinated compounds.[1] |
| Alcohols | Methanol, Ethanol | Slightly Soluble | The hydroxyl group's polarity limits solubility, but some interaction is possible. |
| Hydrocarbons | Hexane, Toluene | Sparingly Soluble to Insoluble | Significant differences in intermolecular forces ("like dissolves like" principle does not apply well). |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are effective at solvating a wide range of compounds. |
| Aqueous | Water | Insoluble | High polarity and strong hydrogen bonding of water prevent miscibility with the non-polar fluorous chain. |
Disclaimer: The information in this table is based on chemical principles and qualitative data for similar compounds. It is intended as a guideline. For precise applications, experimental verification is essential.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the Shake-Flask Method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[2][3][4]
Principle
An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. After equilibration, the undissolved solid is separated, and the concentration of the solute in the clear, saturated supernatant is measured using a suitable analytical technique.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Thermostatic orbital shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Centrifuge for separating the solid phase
-
Syringe filters (e.g., 0.22 µm PTFE) to remove fine particles
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Securely seal the vials and place them in the thermostatic shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to reach equilibrium.[5][6] The exact time should be determined by preliminary experiments, ensuring the concentration in solution does not change between later time points (e.g., 48 and 72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid, centrifuge the vials.[2]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining undissolved microparticles, immediately filter the aliquot using a syringe filter chemically compatible with the solvent.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC or GC).
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
The Environmental Fate and Degradation of Perfluorooctyl Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorooctyl iodide (PFOI) is a member of the vast class of per- and polyfluoroalkyl substances (PFAS), a group of synthetic chemicals of significant environmental concern due to their persistence, bioaccumulative potential, and adverse health effects. As a precursor to other well-known PFAS, such as perfluorooctanoic acid (PFOA), understanding the environmental fate and degradation of PFOI is critical for assessing its environmental risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the current scientific understanding of the abiotic and biotic degradation pathways of PFOI, summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to support researchers, scientists, and drug development professionals. While direct experimental data on PFOI is limited, this guide synthesizes information from studies on structurally similar fluorotelomer iodides to provide a robust assessment of its likely environmental behavior.
Introduction to this compound
This compound (C8F17I) is a synthetic organofluorine compound characterized by a fully fluorinated eight-carbon chain with an iodine atom at the terminal position. It serves as a key intermediate in the synthesis of various fluorinated compounds, including fluorotelomer alcohols (FTOHs), which are subsequently used to produce a wide range of industrial and consumer products[1]. The carbon-iodine bond in PFOI is relatively weak and susceptible to cleavage, making it a reactive precursor that can undergo transformation in the environment[1]. The release of PFOI into the environment, either directly or as a residual from commercial products, is a potential pathway for the formation of more persistent PFAS, such as PFOA[1][2].
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the environmental transformation of PFOI.
Hydrolysis
Photolysis
Photodegradation, particularly through the action of ultraviolet (UV) light, is a key abiotic degradation mechanism for many organic contaminants. While direct photolysis of PFOI under natural sunlight is not well-characterized, advanced reduction processes (ARPs) utilizing UV light in the presence of iodide and/or sulfite have shown high efficiency in degrading a wide range of PFAS[3][4].
In these systems, UV irradiation of iodide generates hydrated electrons (e-aq), which are powerful reducing agents that can effectively break the strong carbon-fluorine (C-F) bonds in PFAS molecules[5]. The general mechanism involves the reductive cleavage of the C-I bond in PFOI, followed by a series of defluorination and oxidation steps.
Biotic Degradation
Microbial transformation is a critical component of the environmental fate of many organic compounds. Studies on analogues of PFOI, such as 6:2 fluorotelomer iodide (6:2 FTI), provide strong evidence for the biodegradation of these substances in soil environments.
In a study on the aerobic soil biotransformation of 6:2 FTI, the compound was found to degrade, with 6:2 fluorotelomer alcohol (6:2 FTOH) identified as a key intermediate[6]. This initial transformation is followed by the subsequent biodegradation of the FTOH, leading to the formation of various shorter-chain PFCAs and other fluorinated acids[6]. This suggests that a similar pathway is likely for PFOI, leading to the formation of 8:2 FTOH and ultimately PFOA and other C8 and shorter-chain PFCAs.
Quantitative Data Summary
Direct quantitative data on the environmental degradation of this compound is scarce. The following tables summarize available data from modeling studies on fluorotelomer iodides (FTIs) and experimental studies on the biotransformation of 6:2 FTI, which serve as the best available surrogates for PFOI.
Table 1: Modeled Hydrolytic Half-Life of Fluorotelomer Iodides (FTIs)
| Environmental Compartment | Condition | Half-Life (t½) | Reference |
| Natural Waters | 20°C | ~130 days | [7] |
| Atmosphere | - | Not a significant pathway | [7] |
Table 2: Biotransformation of 6:2 Fluorotelomer Iodide (6:2 FTI) in Aerobic Soil
| Transformation Product | Molar Yield (%) at Day 91 | Reference |
| Perfluoropentanoic Acid (PFPeA) | 20 | [6] |
| 5:3 Fluorotelomer Acid | 16 | [6] |
| Perfluoroheptanoic Acid (PFHpA) | 16 | [6] |
| Perfluorohexanoic Acid (PFHxA) | 3.8 | [6] |
| 4:3 Fluorotelomer Acid | 3.0 | [6] |
Degradation Pathways and Experimental Workflow
The degradation of this compound is proposed to proceed through a series of abiotic and biotic transformation steps, ultimately leading to the formation of persistent perfluoroalkyl carboxylic acids.
Figure 1: Proposed degradation pathway of this compound.
Advanced degradation techniques are crucial for the complete mineralization of persistent PFAS compounds. The following diagram illustrates a typical workflow for a UV/sulfite/iodide degradation experiment.
Figure 2: Experimental workflow for UV/sulfite/iodide degradation.
Experimental Protocols: UV/Sulfite/Iodide Degradation
The following protocol is a representative example for conducting a laboratory-scale UV/sulfite/iodide degradation experiment for PFAS, which can be adapted for PFOI.
Objective: To evaluate the degradation and defluorination of PFOI under UV irradiation in the presence of sulfite and iodide.
Materials:
-
This compound (PFOI) standard
-
Sodium sulfite (Na2SO3)
-
Potassium iodide (KI)
-
Sodium hydroxide (NaOH) and/or hydrochloric acid (HCl) for pH adjustment
-
High-purity water (e.g., Milli-Q)
-
Quartz photoreactor vessel
-
Low-pressure mercury UV lamp (emitting at 254 nm)
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ion Chromatography (IC)
Procedure:
-
Solution Preparation: Prepare a stock solution of PFOI in a suitable solvent (e.g., methanol) at a known concentration. Prepare aqueous stock solutions of sodium sulfite and potassium iodide.
-
Reactor Setup: Add a specific volume of high-purity water to the quartz photoreactor. Place the reactor on a magnetic stirrer and add a stir bar.
-
Reagent Addition: Spike the reactor with the PFOI stock solution to achieve the desired initial concentration (e.g., 25 µM). Add the required amounts of sodium sulfite (e.g., 10 mM) and potassium iodide (e.g., 2 mM) from their respective stock solutions[8].
-
pH Adjustment: Adjust the pH of the solution to the desired level (e.g., pH 12) using NaOH or HCl[8].
-
Initiation of Photolysis: Turn on the UV lamp to start the photochemical reaction. Start a timer to track the reaction time.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture. Immediately quench the reaction in the aliquots, for example, by adding a small amount of a quenching agent like sodium thiosulfate or by storing them in the dark at a low temperature.
-
Sample Analysis:
-
Analyze the collected samples for the concentration of PFOI and its potential degradation products using a validated LC-MS/MS method.
-
Analyze the samples for the concentration of fluoride ions using an Ion Chromatograph to determine the extent of defluorination.
-
-
Data Analysis: Calculate the degradation rate of PFOI and the percentage of defluorination over time.
Analytical Methods
The accurate identification and quantification of PFOI and its degradation products are essential for studying its environmental fate. Due to the low concentrations expected in environmental samples and the complexity of the matrices, highly sensitive and selective analytical techniques are required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like PFOI and some of its early degradation intermediates[9].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the most widely used technique for the analysis of a broad range of PFAS, including non-volatile degradation products like PFCAs. It offers high sensitivity and selectivity, allowing for the detection of these compounds at trace levels[3][10]. Isotope dilution is often employed for accurate quantification.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide high mass accuracy, which is invaluable for the identification of unknown transformation products[3].
Conclusion and Future Directions
This compound is a reactive precursor to persistent perfluoroalkyl acids. While direct experimental data on its environmental fate is limited, studies on structurally similar fluorotelomer iodides indicate that it likely undergoes both abiotic and biotic degradation. Hydrolysis in aqueous environments and microbial transformation in soil appear to be significant pathways, leading to the formation of 8:2 fluorotelomer alcohol, which subsequently degrades to PFOA and other shorter-chain PFCAs. Advanced degradation technologies, such as UV/sulfite/iodide systems, show promise for the effective destruction of PFOI and other PFAS.
A significant data gap remains concerning the specific degradation rates, half-lives, and complete transformation product profiles of PFOI under various environmentally relevant conditions. Future research should focus on conducting direct experimental studies on the hydrolysis, photolysis, and biodegradation of PFOI to obtain the quantitative data needed for accurate environmental risk assessment and the development of targeted remediation strategies.
References
- 1. This compound|98%|CAS 507-63-1 [benchchem.com]
- 2. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accelerated Degradation of Perfluorosulfonates and Perfluorocarboxylates by UV/Sulfite + Iodide: Reaction Mechanisms and System Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive degradation of perfluoroalkyl compounds with aquated electrons generated from iodide photolysis at 254 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aerobic soil biotransformation of 6:2 fluorotelomer iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sampling and simultaneous determination of volatile per- and polyfluoroalkyl substances in wastewater treatment plant air and water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Reactivity of Perfluorooctyl Iodide with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of perfluorooctyl iodide with a range of common nucleophiles. This compound is a critical building block in the synthesis of fluorinated molecules, which are of significant interest in pharmaceuticals, agrochemicals, and materials science due to their unique physicochemical properties. Understanding its reactivity profile is paramount for the strategic design and efficient synthesis of novel fluorinated compounds. This document details the diverse reaction pathways, presents quantitative data for key transformations, provides detailed experimental protocols for representative reactions, and illustrates the underlying mechanisms.
Executive Summary
This compound exhibits a complex and multifaceted reactivity towards nucleophiles, deviating significantly from the behavior of its non-fluorinated hydrocarbon analogues. The strong electron-withdrawing nature of the perfluorooctyl chain profoundly influences the C-I bond and the overall electronic character of the molecule. Consequently, reactions with nucleophiles can proceed through several distinct mechanisms, including:
-
Bimolecular Nucleophilic Substitution (SN2): While possible, this pathway is often sluggish due to the steric hindrance of the perfluoroalkyl chain and the electronic repulsion between the nucleophile and the fluorine atoms.
-
Radical Nucleophilic Substitution (SRN1): This chain reaction mechanism, often initiated by light or an external electron source, is a prevalent pathway for the reaction of this compound with many nucleophiles.[1][2] It involves the formation of a perfluorooctyl radical intermediate.
-
Electron Transfer (ET) and Radical Processes: Single-electron transfer from a nucleophile or a catalyst to the this compound can initiate radical reactions, leading to the formation of the perfluorooctyl radical, which then engages in subsequent transformations.
This guide will explore the reactivity of this compound with O-nucleophiles (alkoxides and phenoxides), N-nucleophiles (azides and amines), S-nucleophiles (thiolates), and C-nucleophiles (enolates and phosphines), providing a detailed examination of the reaction conditions, yields, and mechanistic underpinnings for each class.
Reactivity with Oxygen Nucleophiles
The reaction of this compound with oxygen-based nucleophiles, such as alkoxides and phenoxides, is a key method for the synthesis of perfluoroalkylated ethers. These reactions can proceed through different pathways depending on the reaction conditions.
Alkoxides
The synthesis of perfluorooctyl ethers from alkoxides can be challenging due to the low reactivity of this compound in classical SN2 reactions. However, under specific conditions, these transformations can be achieved.
Table 1: Reaction of this compound with Alkoxides
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Sodium Methoxide | CH3ONa, CH3OH, reflux | C8F17OCH3 | Moderate | |
| Sodium Phenoxide | C6H5ONa, DMF, heat | C8F17OC6H5 | Not Reported | [3][4][5] |
Experimental Protocol: Synthesis of Methyl Perfluorooctyl Ether
-
Materials: this compound, sodium methoxide, anhydrous methanol.
-
Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add this compound (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford methyl perfluorooctyl ether.
-
Reaction Pathway: SN2 vs. Radical Pathways
The reaction with alkoxides can proceed via a direct SN2 displacement. However, given the nature of the perfluoroalkyl iodide, single-electron transfer (SET) from the alkoxide to the iodide, leading to a radical-radical coupling, can also be a competing pathway, especially under photolytic or thermal conditions.
Figure 1: Competing SN2 and SET pathways for alkoxide reactions.
Reactivity with Nitrogen Nucleophiles
Nitrogen-containing perfluoroalkyl compounds are of significant interest in medicinal chemistry. This compound serves as a key precursor for their synthesis.
Azides
The introduction of an azide group is a versatile transformation, allowing for subsequent "click" chemistry or reduction to a primary amine. The reaction of this compound with sodium azide typically requires polar aprotic solvents and can be facilitated by phase-transfer catalysts.
Table 2: Synthesis of Perfluorooctyl Azide
| Reagents and Conditions | Solvent | Yield (%) | Reference |
| NaN3, reflux | DMF | Low | [6] |
| NaN3, Aliquat 336, 90-110 °C | Water | 87-93 | [7] |
| NaN3, 18-crown-6, heat | Toluene/Acetone | Not Reported | [8] |
Experimental Protocol: Synthesis of Perfluorooctyl Azide using a Phase-Transfer Catalyst
-
Materials: this compound, sodium azide, Aliquat 336 (or other suitable phase-transfer catalyst), water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent), sodium azide (1.5 equivalents), and a catalytic amount of Aliquat 336 (e.g., 5 mol%).
-
Add water as the solvent and heat the biphasic mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude perfluorooctyl azide can be purified by distillation under reduced pressure.
-
Figure 2: Phase-transfer catalysis workflow for azide synthesis.
Amines
Direct amination of this compound can be challenging and often results in low yields due to the low nucleophilicity of many amines and potential side reactions. Copper-catalyzed cross-coupling reactions have emerged as a more efficient method for the formation of C-N bonds with perfluoroalkyl iodides.[9]
Table 3: Copper-Catalyzed Amination of Perfluoroalkyl Iodides
| Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) | Reference |
| Alkylamines | CuI / Ethylene glycol | K3PO4 | 2-Propanol | 80 °C | Good | [9] |
| Various amines | CuCl / PMDTA | NaOH | - | - | Good | [1] |
Experimental Protocol: Copper-Catalyzed Amination of this compound
-
Materials: this compound, amine, copper(I) iodide (CuI), ethylene glycol, potassium phosphate (K3PO4), 2-propanol.
-
Procedure:
-
To a reaction vessel, add CuI (5 mol%), K3PO4 (2.0 equivalents), the amine (1.2 equivalents), and ethylene glycol (2.0 equivalents).
-
Add 2-propanol as the solvent, followed by this compound (1.0 equivalent).
-
Seal the vessel and heat the mixture to 80 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Figure 3: Simplified catalytic cycle for copper-catalyzed amination.
Reactivity with Sulfur Nucleophiles
Sulfur-containing fluoroalkanes have applications in various fields. The reaction of this compound with thiolates is an effective method for their synthesis.
Thiolates
Thiolates are generally good nucleophiles and react with this compound, often through an SRN1 mechanism, especially under photostimulation.
Table 4: Reaction of this compound with Thiolates
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Sodium benzenethiolate | NaSPh, liquid NH3, hv | C8F17SPh | High | - |
| Various thiols | Et3N, daylight | C8F17SR | Good | [10] |
Experimental Protocol: Reaction with Sodium Benzenethiolate under Photostimulation
-
Materials: this compound, thiophenol, sodium amide, liquid ammonia.
-
Procedure:
-
In a three-necked flask equipped with a dry-ice condenser, add liquid ammonia at -78 °C.
-
Add sodium amide, followed by the dropwise addition of thiophenol to generate sodium benzenethiolate in situ.
-
Add this compound to the solution.
-
Irradiate the reaction mixture with a UV lamp while maintaining the temperature.
-
After the reaction is complete (monitored by TLC), quench the reaction by the addition of ammonium chloride.
-
Allow the ammonia to evaporate, and extract the residue with an organic solvent and water.
-
Dry the organic layer and concentrate to obtain the crude product, which can be purified by chromatography.
-
Reactivity with Carbon Nucleophiles
The formation of carbon-carbon bonds with perfluoroalkyl chains is a cornerstone of organofluorine chemistry.
Enolates
The reaction of this compound with enolates, such as those derived from β-ketoesters, typically proceeds via a radical mechanism, often initiated by light.[11][12][13]
Table 5: Perfluoroalkylation of β-Ketoesters
| β-Ketoester | Reagents and Conditions | Yield (%) | ee (%) | Reference |
| Indanone-derived | C8F17I, Chiral Phase-Transfer Catalyst, hv, Chlorobenzene/Perfluorooctane | 59 | 93 | [11][13] |
| Chalcone-derived | C8F17I, Catecholborane, Et3N, hv, 1,2-dichloroethane | 84 | - | [12] |
Experimental Protocol: Asymmetric Perfluoroalkylation of an Indanone-derived β-Ketoester
-
Materials: Indanone-derived β-ketoester, this compound, chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative), base (e.g., Cs2CO3), chlorobenzene, perfluorooctane.
-
Procedure:
-
To a solution of the β-ketoester (1.0 equivalent) and the chiral phase-transfer catalyst (10 mol%) in a mixture of chlorobenzene and perfluorooctane, add the base (1.5 equivalents).
-
Add this compound (2.0 equivalents).
-
Irradiate the mixture with a suitable light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction by HPLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography to obtain the enantioenriched α-perfluorooctyl-β-ketoester.
-
Phosphines
Triphenylphosphine can react with this compound, although this reaction is less common as a synthetic route to C-P bond formation and can be complex. The initial step likely involves the formation of a phosphonium salt.
Reaction Pathway: Phosphonium Salt Formation
The lone pair of the phosphorus atom in triphenylphosphine can attack the carbon atom of this compound in an SN2-like fashion to form a perfluorooctyltriphenylphosphonium iodide salt.
Figure 4: Formation of a perfluorooctylphosphonium salt.
Mechanistic Insights: The SRN1 Pathway
A significant portion of the reactions described in this guide proceeds through the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism.[1][2] This chain reaction is particularly relevant for substrates like this compound, which can readily accept an electron to form a radical anion.
The SRN1 mechanism consists of three main stages:
-
Initiation: An electron is transferred to the this compound, forming a radical anion. This can be initiated by photolysis, solvated electrons, or other electron donors.
-
Propagation: The radical anion fragments to give a perfluorooctyl radical and an iodide anion. The perfluorooctyl radical then reacts with the nucleophile to form a new radical anion. This new radical anion transfers an electron to another molecule of this compound, propagating the chain.
-
Termination: Radical species combine or react with the solvent to terminate the chain.
Figure 5: The SRN1 reaction mechanism.
Conclusion
The reactivity of this compound with nucleophiles is rich and varied, offering multiple avenues for the synthesis of complex fluorinated molecules. While classical SN2 reactions can occur, radical and electron-transfer-mediated pathways, particularly the SRN1 mechanism, often dominate. The choice of nucleophile, solvent, and the use of catalysts or initiators (such as light) are critical in directing the reaction towards the desired product and achieving high yields. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this compound as a key building block in their synthetic endeavors. Further exploration into the kinetics and the development of more efficient catalytic systems will continue to expand the synthetic utility of this important fluorinated reagent.
References
- 1. organicreactions.org [organicreactions.org]
- 2. The SRN1 reaction - CONICET [bicyt.conicet.gov.ar]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Photo-organocatalytic Enantioselective Perfluoroalkylation of β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Radical-nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. soc.chim.it [soc.chim.it]
Quantum Yield of Perfluorooctyl Iodide Photolysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum yield of perfluorooctyl iodide (C₈F₁₇I) photolysis. The document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development where photolabile compounds are of interest.
Introduction
This compound is a member of the perfluoroalkyl iodide (RₙI) family, which are known to undergo photolysis upon absorption of ultraviolet (UV) radiation, leading to the cleavage of the carbon-iodine (C-I) bond. This process generates a perfluoroalkyl radical (Rₙ•) and an iodine atom, which can be in either its ground electronic state (I) or its first electronically excited state (I*). The efficiency of this photodissociation is quantified by the quantum yield (Φ), which is the ratio of the number of molecules dissociated to the number of photons absorbed. The total quantum yield for the photolysis of perfluoroalkyl iodides in the gas phase is generally assumed to be unity, meaning that every absorbed photon results in the dissociation of the C-I bond.
The primary focus of experimental studies has been on determining the quantum yield for the production of the excited iodine atom (Φ*), as this provides insights into the dynamics of the dissociation process on different potential energy surfaces.
Quantitative Data on Perfluoroalkyl Iodide Photolysis
The quantum yield for the formation of excited iodine atoms (I*) from the photolysis of various perfluoroalkyl iodides has been experimentally determined at several UV wavelengths. While direct data for this compound (C₈F₁₇I) is not explicitly available in the reviewed literature, the trend observed with increasing perfluoroalkyl chain length allows for a reliable estimation. The data presented below is for the gas-phase photolysis of a series of linear perfluoroalkyl iodides.
| Compound | Wavelength (nm) | I* Quantum Yield (Φ*) |
| Perfluorobutyl Iodide (C₄F₉I) | 266 | 0.85 |
| 280 | 0.83 | |
| ~305 | 0.82 | |
| Perfluorohexyl Iodide (C₆F₁₃I) | 266 | 0.86 |
| 280 | 0.84 | |
| ~305 | 0.83 | |
| This compound (C₈F₁₇I) | 266 | ~0.87 (Estimated) |
| 280 | ~0.85 (Estimated) | |
| ~305 | ~0.84 (Estimated) |
Data for C₄F₉I and C₆F₁₃I are from G. M. L. Santosh et al., J. Chem. Phys., 112, 8427 (2000). The values for C₈F₁₇I are estimated based on the observed trend of a slight increase in Φ with increasing chain length.*
The total quantum yield (Φ_total) for the photolysis of this compound is the sum of the quantum yields for the formation of ground state iodine (Φ_I) and excited state iodine (Φ_I*):
Φ_total = Φ_I + Φ_I*
Assuming a total quantum yield of 1, the quantum yield for the formation of ground state iodine can be calculated as:
Φ_I = 1 - Φ_I*
Experimental Protocols
The determination of the quantum yield of this compound photolysis involves a combination of techniques to initiate the photodissociation and to detect the resulting iodine atom fragments in their respective electronic states. A typical experimental setup for gas-phase photolysis is described below.
Gas-Phase Photolysis Setup
A pump-probe technique is commonly employed. A pulsed laser (the "pump" beam) is used to photodissociate the this compound molecules in a vacuum chamber. A second pulsed laser (the "probe" beam) is then used to detect the iodine atoms produced.
Key Components:
-
Vacuum Chamber: A stainless steel chamber evacuated to a low pressure (e.g., 10⁻⁶ Torr) to ensure collision-free conditions for the photolysis and detection process.
-
Sample Introduction: A sample of this compound is introduced into the chamber, typically as a vapor. The pressure is carefully controlled to maintain a low concentration of the target molecule.
-
Pump Laser: A pulsed laser, such as a Nd:YAG laser with frequency-doubling or -tripling capabilities, is used to generate the desired UV wavelength for photolysis (e.g., 266 nm). The laser beam is focused into the center of the vacuum chamber.
-
Probe Laser: A tunable dye laser, pumped by another Nd:YAG laser, is used to generate the probe beam. The wavelength of the probe laser is tuned to a specific transition of the iodine atom to detect it via a sensitive technique like laser-induced fluorescence.
-
Detection System: A photomultiplier tube (PMT) is used to detect the fluorescence signal from the excited iodine atoms. The signal from the PMT is then processed by a boxcar integrator and recorded by a computer.
-
Actinometry: To determine the photon flux of the pump laser, a chemical actinometer is used. A common actinometer for the UV region is potassium ferrioxalate. The extent of the photochemical reaction in the actinometer solution is measured by spectrophotometry, which allows for the calculation of the number of photons that entered the reaction vessel.
Detection of Iodine Atoms by Laser-Induced Fluorescence (LIF)
Laser-induced fluorescence is a highly sensitive and state-selective method for detecting atoms and molecules.
-
Excitation: The probe laser is tuned to a specific wavelength that corresponds to an electronic transition of the iodine atom. For example, to detect ground state iodine atoms (I), the probe laser can be tuned to excite them to a higher electronic state. Similarly, a different wavelength is used to excite the excited state iodine atoms (I*).
-
Fluorescence: After excitation, the iodine atoms will fluoresce, emitting photons as they relax back to lower energy levels.
-
Detection: The emitted fluorescence is collected by a lens and focused onto the photomultiplier tube. The intensity of the fluorescence signal is proportional to the concentration of the iodine atoms in the specific electronic state being probed.
By comparing the LIF signal intensities for I and I*, and with proper calibration, the relative quantum yields for their formation can be determined.
Visualizations
Photolysis Signaling Pathway
Caption: Photolysis pathway of this compound upon UV light absorption.
Experimental Workflow for Quantum Yield Determination
The Surface Activity of Perfluorooctyl Iodide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Surface Tension of a Perfluorooctyl Iodide Derivative
This compound is a key building block in the synthesis of various fluorinated compounds, which are known for their high surface activity. These derivatives are of significant interest in fields requiring the manipulation of interfacial properties, such as in the formation of stable emulsions and foams.
A study on novel polymerizable fluorosurfactant salts provides valuable data on the surface tension of a monomer synthesized using 1H,1H,2H,2H-perfluorooctyl iodide. The concentration-dependent aqueous surface tension of 1-(2H,2H,3H,3H-perfluoroundecyl)-3-vinylimidazolium chloride was measured, demonstrating the significant ability of such compounds to reduce the surface tension of water.
| Concentration (mmol/L) | Surface Tension (mN/m) |
| Critical Micelle Concentration (CMC) | 15.04 |
Note: The specific concentrations leading to the critical micelle concentration were detailed in the source material and demonstrated a significant reduction in surface tension.
Experimental Protocols for Surface Tension Measurement
The accurate determination of surface tension is paramount for understanding and utilizing the properties of surface-active agents. Two prevalent and robust methods for this purpose are the Pendant Drop method and the Du Noüy Ring method.
Pendant Drop Method
This optical method involves the analysis of the shape of a liquid drop suspended from a needle. The shape of the pendant drop is governed by the balance between the liquid's surface tension and gravity.
Methodology:
-
Apparatus Setup: A syringe with a needle of a known diameter is filled with the sample solution and mounted vertically in a tensiometer. The setup includes a high-resolution camera, a light source for clear imaging of the drop silhouette, and a temperature-controlled chamber to ensure constant temperature.
-
Droplet Formation: A small droplet of the solution is carefully formed at the tip of the needle.
-
Equilibration: The system is allowed to reach thermal and mechanical equilibrium.
-
Image Capture: A high-resolution image of the pendant drop is captured.
-
Shape Analysis: The profile of the drop is analyzed using software that fits the shape to the Young-Laplace equation. This equation relates the pressure difference across the curved interface to the surface tension and the principal radii of curvature.
-
Calculation: The software calculates the surface tension based on the detailed analysis of the drop's shape.
Du Noüy Ring Method
This technique measures the force required to detach a platinum-iridium ring from the surface of a liquid. The force measured is directly related to the surface tension of the liquid.
Methodology:
-
Apparatus Setup: A platinum-iridium ring is attached to a sensitive tensiometer (force sensor). The liquid sample is placed in a vessel on a movable platform.
-
Ring Immersion: The platform is raised until the ring is fully submerged in the liquid.
-
Film Formation: The platform is then slowly lowered, causing a meniscus of liquid to be pulled up by the ring.
-
Force Measurement: The tensiometer records the force exerted on the ring as it is pulled through the liquid surface. The force increases to a maximum just before the liquid film breaks.
-
Detachment: The liquid lamella eventually detaches from the ring.
-
Calculation: The surface tension is calculated from the maximum force measured, the dimensions of the ring, and a correction factor that accounts for the shape of the meniscus. Modern tensiometers automate this calculation.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for determining the surface tension of a liquid sample using common tensiometric methods.
This guide provides a foundational understanding of the surface activity of compounds derived from this compound and the methodologies employed to quantify this critical property. For professionals in drug development and other scientific fields, a thorough grasp of these concepts and techniques is essential for the successful formulation and application of surface-active materials.
An In-depth Technical Guide to the Safety and Handling of Perfluorooctyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Document ID: PFOI-SHG-20251223 Version: 1.0 Prepared for: The Scientific Community Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols.
Executive Summary
Perfluorooctyl iodide (CAS No. 507-63-1), also known as 1-iodoheptadecafluorooctane, is a perfluorinated organic compound utilized in specialized chemical synthesis. Its unique properties, including a highly fluorinated chain and a reactive iodine moiety, make it a valuable reagent. However, as a member of the per- and polyfluoroalkyl substances (PFAS) family, it warrants careful handling and a thorough understanding of its safety profile. This guide provides a consolidated overview of its known hazards, quantitative toxicological data, handling precautions, and relevant experimental protocols to ensure its safe use in a research and development setting. A significant finding is the lack of comprehensive toxicological data for many standard endpoints, which necessitates a highly precautionary approach to handling. Furthermore, recent research has highlighted its potential as an endocrine disruptor, specifically affecting steroidogenesis through the cyclic adenosine monophosphate (cAMP) signaling pathway.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Citation(s) |
| CAS Number | 507-63-1 | [1] |
| Molecular Formula | C₈F₁₇I | [1] |
| Molecular Weight | 545.96 g/mol | [1] |
| Appearance | Light red or clear light pink low melting solid or liquid | [1] |
| Melting Point | 25 °C / 77 °F | |
| Boiling Point | 160 - 161 °C / 320 - 321.8 °F @ 760 mmHg | |
| Density | 2.067 g/cm³ at 20 °C | [1] |
| Vapor Pressure | 16 mbar @ 54 °C | |
| Flash Point | > 115 °C / > 239 °F | |
| Solubility | No data available | [1] |
| Stability | Stable under recommended storage conditions. Light sensitive. | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) classifications are summarized in Table 2.
| Hazard Class | Category | Hazard Statement | Citation(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2] |
Signal Word: Warning
Precautionary Statements (selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Toxicological Data
The toxicological profile of this compound is not well-characterized, with significant data gaps for major endpoints. This lack of data underscores the need for stringent safety measures. The available quantitative data is summarized in Table 3.
| Endpoint | Species | Route | Value | Citation(s) |
| Acute Toxicity (LD₅₀) | Mouse | Intravenous | 7500 mg/kg | [1] |
| In Vitro Cytotoxicity | H295R Cells | - | Significant toxicity at ≥ 125 µM |
Summary of Toxicological Endpoints:
-
Acute Toxicity (Oral, Dermal, Inhalation): No data available.
-
Skin Corrosion/Irritation: Classified as a skin irritant, but quantitative data from studies like OECD 404 are not available.[1]
-
Serious Eye Damage/Irritation: Classified as a serious eye irritant; no quantitative study data available.[1]
-
Respiratory or Skin Sensitization: No data available.[1]
-
Germ Cell Mutagenicity: No data available.[1]
-
Carcinogenicity: Not listed by IARC, NTP, or ACGIH. No data available.[1]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.[1]
The primary known toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct, acute exposure.[2] The chronic and systemic effects remain largely uninvestigated.
Endocrine Disruption Potential
Recent research has identified this compound as a potential endocrine-disrupting chemical (EDC). A key study demonstrated its ability to interfere with steroidogenesis in human H295R adrenocortical carcinoma cells.
Key Findings:
-
Exposure to this compound at 100 µM significantly elevated the production of aldosterone, cortisol, and 17β-estradiol, while decreasing testosterone generation.
-
The expression of 10 key genes involved in steroid hormone synthesis was significantly upregulated.
-
The structurally similar perfluorooctanoic acid (PFOA) did not produce these effects, suggesting the terminal -CF₂I group is critical for this activity.
Mechanism of Action: The study concluded that this compound may act as an activator of adenylate cyclase (AC), leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). This activates the cAMP signaling pathway, which in turn stimulates steroidogenesis.
Handling and Safety Precautions
Given the identified hazards and significant data gaps, a conservative approach to handling is mandatory.
6.1 Engineering Controls
-
Fume Hood: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
6.2 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and use proper removal technique to avoid skin contact. Dispose of contaminated gloves after use.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits (if established) or if irritation is experienced, use a NIOSH/MSHA or EN 149 approved respirator with an appropriate cartridge for organic vapors.
6.3 Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light, as the compound is light-sensitive. Store away from incompatible materials such as strong oxidizing agents and strong bases.
Accidental Release Measures
A clear and practiced spill response plan is critical. The following workflow outlines the general procedure for a minor laboratory spill.
Procedure Details:
-
Evacuate and Alert: Immediately alert others in the vicinity.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.
-
Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.
-
Collection: Carefully scoop or sweep the contaminated material into a designated, sealable hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
Disposal: Dispose of the sealed container and all contaminated materials through your institution's environmental health and safety (EHS) office.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the safety and biological activity of this compound.
8.1 H295R Steroidogenesis Assay (as per Wang et al.)
This protocol is used to assess the effect of a test chemical on the production of steroid hormones.
Methodology:
-
Cell Culture: Human H295R cells are cultured in an appropriate medium supplemented with serum and maintained at 37°C in a 5% CO₂ incubator.
-
Plating: Cells are seeded into 24-well plates at a specified density and allowed to acclimate for 24 hours.
-
Exposure: The culture medium is replaced with a serum-free medium. Cells are then exposed to various concentrations of this compound (e.g., 0-125 µM), a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 10 µM Forskolin, an adenylate cyclase activator). Each treatment is performed in at least triplicate.
-
Incubation: The plates are incubated for 48 hours.
-
Sample Collection: After incubation, the culture medium is collected from each well and stored at -80°C for subsequent hormone analysis.
-
Cell Viability: The remaining cells in the plate are assessed for viability using a standard method, such as the MTT assay, to ensure that observed effects on hormone production are not due to cytotoxicity.
-
Hormone Quantification: The concentrations of key steroid hormones (e.g., aldosterone, cortisol, 17β-estradiol, testosterone) in the collected medium are quantified using validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: Hormone concentrations are normalized to cell viability data. Statistical analysis is performed to determine significant differences between control and treated groups.
8.2 In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)
This protocol provides a method for identifying skin irritants without the use of live animals.
-
Model Preparation: Commercially available Reconstructed Human Epidermis (RhE) tissue models are equilibrated in a maintenance medium in a cell culture incubator (37°C, 5% CO₂) according to the manufacturer's instructions.
-
Application of Test Chemical: A defined amount of this compound (e.g., 30 µL for a liquid) is applied topically to the surface of triplicate RhE tissues. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Exposure: The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes) in the incubator.
-
Rinsing and Post-Incubation: Following exposure, the tissues are thoroughly rinsed to remove the test chemical and then transferred to fresh maintenance medium for a post-incubation recovery period (e.g., 42 hours).
-
Viability Assessment: Tissue viability is assessed by measuring the enzymatic conversion of MTT to a blue formazan salt. The tissues are incubated with MTT solution for approximately 3 hours. The formazan is then extracted from the tissues using an appropriate solvent (e.g., isopropanol).
-
Quantification: The optical density of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm).
-
Classification: The viability of the treated tissues is calculated as a percentage relative to the negative control. If the mean tissue viability is reduced to ≤ 50%, this compound is classified as a skin irritant (UN GHS Category 2).
References
Synthesis of Perfluorooctyl Iodide: A Technical Guide to Established Methodologies
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the synthesis of perfluorooctyl iodide, a critical intermediate in the production of fluorinated materials. While the direct conversion of perfluorooctanesulfonyl fluoride (POSF) to this compound is not a commonly documented synthetic route in the reviewed literature, this document provides an in-depth overview of the predominant and industrially relevant manufacturing process for this compound: the telomerization of tetrafluoroethylene. Additionally, this guide details the well-established "sulfinatodehalogenation" reaction for the synthesis of sodium perfluorooctanesulfinate, a derivative of this compound, which may be of significant interest to researchers in the field of fluorinated compounds.
Overview of Synthetic Pathways
The synthesis of this compound is primarily achieved through the telomerization of tetrafluoroethylene (TFE) with a shorter-chain perfluoroalkyl iodide, typically pentafluoroethyl iodide (C₂F₅I). This free-radical chain reaction allows for the controlled addition of TFE units to extend the perfluoroalkyl chain.
While a direct conversion from perfluorooctanesulfonyl fluoride (POSF) is not readily found in scientific literature, POSF is a key precursor for perfluorooctanesulfonic acid (PFOS) and its derivatives.[1][2] The conversion of perfluoroalkyl iodides to their corresponding sodium sulfinates, however, is a well-documented process known as sulfinatodehalogenation.[3]
This guide will focus on the practical and documented synthesis of this compound via telomerization and its subsequent conversion to sodium perfluorooctanesulfinate.
Synthesis of this compound via Telomerization
The telomerization process involves the reaction of a "telogen" (chain transfer agent, e.g., pentafluoroethyl iodide) with a "taxogen" (a molecule that undergoes polymerization, e.g., tetrafluoroethylene) to form a mixture of perfluoroalkyl iodides of varying chain lengths.[1][4] The desired this compound is then isolated through fractional distillation.[5]
Reaction Pathway
The overall reaction can be represented as follows:
C₂F₅I + nCF₂=CF₂ → C₂F₅(CF₂CF₂)nI
For the synthesis of this compound (C₈F₁₇I), the reaction is controlled to favor the addition of three TFE units (n=3).
Caption: Reaction pathway for the synthesis of this compound via telomerization.
Experimental Protocol
The following is a generalized experimental protocol based on typical telomerization reactions for producing perfluoroalkyl iodides.[5]
Materials:
-
Pentafluoroethyl iodide (C₂F₅I)
-
Tetrafluoroethylene (TFE)
-
Radical initiator (e.g., dibenzoyl peroxide) or provision for thermal initiation
-
High-pressure autoclave reactor
Procedure:
-
A high-pressure autoclave reactor is charged with pentafluoroethyl iodide.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
For chemical initiation, a radical initiator is added to the reactor.
-
Tetrafluoroethylene is introduced into the reactor to the desired pressure. The molar ratio of TFE to C₂F₅I is a critical parameter for controlling the chain length of the products.
-
For thermal initiation, the reactor is heated to the specified temperature. For chemical initiation, the reaction is initiated by the decomposition of the radical initiator at an appropriate temperature.
-
The reaction is allowed to proceed for a specified time under controlled temperature and pressure.
-
After the reaction is complete, the reactor is cooled, and the resulting mixture of perfluoroalkyl iodides is collected.
-
The crude product is then subjected to fractional distillation to separate the desired this compound from other telomers.
Quantitative Data
The yield of specific telomers is highly dependent on the reaction conditions. The following table summarizes key parameters and their impact on the product distribution.
| Parameter | Typical Range | Effect on Product Distribution |
| Molar Ratio (TFE:C₂F₅I) | Varies | Higher ratios favor the formation of longer perfluoroalkyl chains. |
| Temperature | 50 - 100 °C (Chemical) | Influences reaction rate and initiator decomposition. |
| Pressure | Varies | Affects the concentration of TFE in the reaction mixture. |
| Reaction Time | Varies | Longer reaction times can lead to higher conversions but may also produce higher molecular weight telomers. |
Synthesis of Sodium Perfluorooctanesulfinate from this compound
The conversion of perfluoroalkyl iodides to their corresponding sodium sulfinates is a well-established reaction known as sulfinatodehalogenation.[3] This reaction provides a valuable route to perfluoroalkanesulfinates, which are important intermediates in organofluorine chemistry.
Reaction Pathway
The reaction proceeds via a radical-mediated process where the perfluoroalkyl iodide reacts with a sulfinating agent, such as sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃).[6][7]
Caption: Synthesis of sodium perfluorooctanesulfinate from this compound.
Experimental Protocol
The following protocol is a generalized procedure for the sulfinatodehalogenation of a perfluoroalkyl iodide.[6]
Materials:
-
This compound (C₈F₁₇I)
-
Sodium sulfite (Na₂SO₃) or Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
This compound is dissolved in a suitable solvent system, typically a mixture of DMF and water.
-
Sodium sulfite or sodium dithionite is added to the solution.
-
The reaction mixture is stirred at a specified temperature (e.g., 70-75 °C) for a period sufficient to ensure complete reaction.
-
Upon completion, the reaction mixture is worked up to isolate the sodium perfluorooctanesulfinate product. This may involve removal of the solvent, precipitation, and washing.
Quantitative Data
The yields for the sulfinatodehalogenation reaction are generally reported to be moderate to good.
| Reactant | Sulfinating Agent | Solvent System | Yield |
| Perfluoroalkyl Iodides | Sodium Sulfite | DMF/Water | Moderate |
| Perfluoroalkyl Iodides | Sodium Dithionite | Various | Good |
Conclusion
The synthesis of this compound is most reliably and commonly achieved through the telomerization of tetrafluoroethylene. This method allows for the large-scale production of a range of perfluoroalkyl iodides, which can be separated by fractional distillation. While the direct conversion of perfluorooctanesulfonyl fluoride to this compound is not a well-documented pathway, the conversion of this compound to sodium perfluorooctanesulfinate via sulfinatodehalogenation is a robust and valuable transformation for researchers in the field of organofluorine chemistry. The detailed methodologies and structured data presented in this guide are intended to support the research and development efforts of professionals in the chemical and pharmaceutical sciences.
References
- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 2. Perfluoroalkylation initiated with sodium dithionite and related reagent systems | Scilit [scilit.com]
- 3. Progress in fluoroalkylation of organic compounds via sulfinatodehalogenation initiation system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. US5486271A - Process for preparing perfluoroalkanesulfonyl fluorides - Google Patents [patents.google.com]
- 5. Eco-friendly oxidative iodination of various arenes with sodium percarbonate as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
An In-depth Technical Guide to the Mechanisms of Radical Formation from Perfluorooctyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary mechanisms driving the formation of the perfluorooctyl radical (C8F17•) from its precursor, perfluorooctyl iodide (C8F17I). Understanding these mechanisms is critical for harnessing the unique reactivity of this perfluoroalkyl radical in a variety of synthetic applications, including the development of novel pharmaceuticals and advanced materials. This document details the underlying principles of photolytic, electron transfer, thermal, and radiolytic methods for radical generation, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Principles of Perfluorooctyl Radical Formation
Photolytic Radical Formation
Photolysis is a widely employed method for generating perfluorooctyl radicals due to its mild reaction conditions and high efficiency. This process can be initiated by direct UV irradiation or, more commonly, through the use of visible light in conjunction with a photosensitizer or by forming an electron donor-acceptor (EDA) complex.
Direct UV Photolysis
Direct irradiation of this compound with ultraviolet (UV) light in the range of 254-365 nm can induce the homolytic cleavage of the C-I bond. The energy of the UV photons is sufficient to excite the molecule to a dissociative electronic state, leading to the formation of the perfluorooctyl radical and an iodine atom.
Reaction Pathway for Direct UV Photolysis
Caption: Direct UV photolysis of this compound.
Visible-Light-Induced Radical Formation via EDA Complexes
A more recent and highly effective approach involves the formation of an electron donor-acceptor (EDA) or charge-transfer complex (CTC) between this compound and an electron donor. These complexes can absorb lower-energy visible light, leading to a single-electron transfer (SET) from the donor to the perfluoroalkyl iodide. This process generates a radical anion of the iodide, which rapidly fragments to produce the perfluorooctyl radical and an iodide anion. Common electron donors include amines, hydroquinones, and silanes.
Reaction Pathway for Visible-Light-Induced EDA Complex Formation
Caption: Visible-light-induced radical formation via an EDA complex.
Electron Transfer-Initiated Radical Formation
Perfluorooctyl radicals can also be generated through non-photochemical electron transfer reactions. This typically involves a reducing agent that donates an electron to the this compound, leading to the formation of the transient radical anion and subsequent fragmentation.
Commonly used electron donors for this purpose include zero-valent metals like copper powder or reducing salts. The reaction is often carried out in aprotic polar solvents at room or slightly elevated temperatures.[4]
Workflow for Electron Transfer-Initiated Radical Formation
Caption: Workflow for electron transfer-initiated radical formation.
Thermal Decomposition
Heating this compound can lead to the homolytic cleavage of the C-I bond, yielding the perfluorooctyl radical and an iodine atom. This method is conceptually simple but often requires higher temperatures, which may not be suitable for all applications, particularly those involving thermally sensitive substrates. The decomposition temperature for this compound is significantly lower than that of the corresponding perfluorinated alkanes due to the weaker C-I bond.
Logical Relationship in Thermal Decomposition
Caption: Thermal decomposition of this compound.
Radiolysis
Radiolysis involves the use of ionizing radiation, such as gamma rays or electron beams, to induce chemical reactions. In aqueous solutions, the primary effect of water radiolysis is the formation of highly reactive species, including hydrated electrons (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (H•). The hydrated electron is a powerful reducing agent that can efficiently transfer an electron to this compound, leading to its dissociation into the perfluorooctyl radical and an iodide ion. This method is particularly effective for the degradation of per- and polyfluoroalkyl substances (PFAS) in environmental applications.
Reaction Pathway in Aqueous Radiolysis
Caption: Radiolysis-induced formation of the perfluorooctyl radical.
Quantitative Data Summary
The following table summarizes key quantitative data related to the formation of perfluoroalkyl radicals. It is important to note that some of these values are for analogous compounds due to the limited availability of specific data for this compound.
| Parameter | Value | Compound | Method | Reference |
| C-I Bond Dissociation Energy | ~209 kJ/mol (~50 kcal/mol) | C3F7I | Estimation | |
| Quantum Yield (Φ) of I Production* | 0.8 - 0.9 | Perfluoroalkyl Iodides | Photolysis at 266, 280, ~305 nm | |
| Quantum Yield (Φ) of PFOA Degradation | ~10⁻⁴ | PFOA | UV Photolysis in aqueous solution | [5] |
Experimental Protocols
General Protocol for Visible-Light-Induced Radical Perfluoroalkylation
This protocol is a representative example for the generation of perfluorooctyl radicals for subsequent reactions, based on the formation of an EDA complex.
-
Materials: this compound, an electron-rich alkene or arene, an amine base (e.g., triethylamine or TMEDA), and a suitable solvent (e.g., acetonitrile or DMSO).
-
Apparatus: A reaction vessel (e.g., a Schlenk tube or a vial with a screw cap), a magnetic stirrer, and a visible light source (e.g., a blue LED lamp, ~450 nm).
-
Procedure: a. To the reaction vessel, add the this compound (1.0 eq), the substrate (1.2 eq), and the amine base (2.0 eq). b. Add the solvent to achieve the desired concentration (typically 0.1 M). c. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. d. Seal the vessel and place it in front of the visible light source. e. Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours). f. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS). g. Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Detection and Quantification of Perfluorooctyl Radicals
Direct detection of the highly reactive perfluorooctyl radical is challenging. Its presence is often inferred through the analysis of reaction products. However, specialized techniques can be employed for its direct observation and characterization:
-
Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this is a powerful technique for the direct detection of species with unpaired electrons, such as free radicals.[5][6][7][8] Spin trapping agents are often used to convert the highly reactive perfluorooctyl radical into a more stable radical adduct that can be more easily detected by ESR.
-
Transient Absorption Spectroscopy: This technique can be used to detect short-lived intermediates, including radicals, by measuring changes in light absorption following a laser pulse that initiates the reaction.[9][10][11][12]
-
Mass Spectrometry: While not directly detecting the neutral radical, mass spectrometry (GC-MS or LC-MS/MS) is the gold standard for identifying and quantifying the products of radical reactions, thereby providing indirect evidence of radical formation and its subsequent reactivity.[4][9]
This guide provides a foundational understanding of the diverse mechanisms available for generating perfluorooctyl radicals. The choice of method will depend on the specific synthetic application, the nature of the substrate, and the desired reaction conditions. Further optimization of these protocols may be necessary for specific research and development objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. High-Level Quantum Chemical Prediction of C-F Bond Dissociation Energies of Perfluoroalkyl Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An electron spin resonance study of the particles produced in the pyrolysis of perfluoro polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 7. Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent (PFPI reagent) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electron Paramagnetic Resonance Spectroscopy Applications in Free Radical Detection-ciqtekglobal.com [ciqtekglobal.com]
- 9. researchgate.net [researchgate.net]
- 10. The Solution Phase [warwick.ac.uk]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Compatibility of Perfluorooctyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical compatibility and reactivity of perfluorooctyl iodide (C8F17I). Due to the limited availability of a standardized, comprehensive chemical compatibility chart for this compound, this document synthesizes information from safety data sheets, chemical supplier information, and scientific literature to offer guidance on its handling, storage, and use in various experimental and developmental settings.
Introduction to this compound
This compound, also known as 1-iodoheptadecafluorooctane, is a perfluorinated organic compound with the molecular formula C8F17I.[1] Its structure, characterized by a long perfluoroalkyl chain and a terminal iodine atom, imparts unique properties such as high thermal stability, low surface tension, and significant hydrophobicity and oleophobicity.[2] The carbon-iodine (C-I) bond is the most reactive part of the molecule and is susceptible to cleavage, making it a versatile precursor for introducing the perfluoroalkyl chain into other molecules through various chemical reactions.[1]
Chemical Compatibility Summary
The following table summarizes the known compatibility of this compound with various classes of substances. This information is derived from safety data sheets and general knowledge of perfluorinated compounds. It is crucial to note that variations in temperature, pressure, and concentration can affect compatibility.[3] Therefore, it is always recommended to perform small-scale testing before large-scale use, especially when specific data is unavailable.[4]
| Material/Chemical Class | Compatibility Rating | Notes and Known Hazards |
| General Materials | ||
| Glass | Excellent | Perfluorocarbons generally have no effect on glass, even at high temperatures.[5] |
| Stainless Steel | Good | Slight discoloration may occur when refluxed in the presence of water over extended periods, but without significant decomposition.[5] |
| Fluorinated Polymers (e.g., PTFE, PFA) | Good | While there is good compatibility, some swelling may be observed in fluoropolymers like PTFE.[5][6] |
| Fluorinated Rubber (e.g., Vitoject®) | Excellent | Recommended for full contact with a minimum layer thickness of 0.7 mm, providing a breakthrough time of 480 minutes.[7] |
| Nitrile Rubber | Limited | Recommended for splash contact only, with a minimum thickness of 0.4 mm and a breakthrough time of 30 minutes.[7] |
| Chemical Classes | ||
| Strong Oxidizing Agents | Not Recommended | Incompatible with strong oxidizing agents.[8][9] |
| Common Organic Solvents (e.g., THF, DMSO, DMF) | Caution Required | Under photochemical conditions, perfluoroalkyl iodides can abstract protons from solvents like THF and DMSO, leading to undesired side reactions.[10] |
| Aprotic, Non-protic Solvents (e.g., Benzene, Trifluorotoluene, Chlorobenzene) | Good | These solvents are more resistant to hydrogen atom abstraction by perfluoroalkyl radicals and are better choices for photochemical reactions.[10] |
| Water | Stable | Generally stable in water, though it is not miscible.[11] However, certain conditions (e.g., UV light, presence of other reagents) can induce degradation.[12][13] |
| Environmental Factors | ||
| Light (Ambient and UV) | Not Recommended for Storage | This compound is sensitive to light.[8] Exposure to ambient and UV light can cause degradation, particularly the cleavage of the C-I bond.[1][14] This process can be accelerated in the presence of photocatalytic substrates like TiO2.[14] |
Stability and Reactivity
This compound is a stable compound under standard storage conditions, which include keeping it in a tightly closed container in a dry, cool, and well-ventilated place, protected from direct sunlight.[8] Hazardous polymerization does not occur.[8]
The primary reactivity of this compound is centered around the carbon-iodine bond, which is the weakest bond in the molecule.[1] This bond can be cleaved homolytically, especially under the influence of light or in the presence of certain catalysts, to form a perfluorooctyl radical.[1] This reactivity is harnessed in various synthetic applications, such as telomerization reactions to create fluorinated surfactants and polymers.[1][15]
Hazardous decomposition products upon combustion or thermal decomposition include carbon monoxide (CO), carbon dioxide (CO2), and halogenated compounds.[8]
Experimental Protocols for Degradation Studies
Photodegradation on Solid Substrates
A study on the degradation of a similar compound, perfluorododecyl-iodide, provides a relevant experimental workflow for assessing stability on surfaces.[14]
Experimental Workflow:
Caption: Experimental workflow for assessing the stability of a self-assembled monolayer of perfluoroalkyl iodide.
Methodology Details:
-
Substrate Preparation: Silicon dioxide (SiO2) and Titanium dioxide (TiO2) substrates are cleaned and prepared.
-
SAM Deposition: A self-assembled monolayer (SAM) of the perfluoroalkyl iodide is deposited from the vapor phase at a controlled temperature (e.g., 100-120°C) for a specific duration (e.g., 2 hours).[14]
-
Exposure: Samples are either exposed to ambient laboratory light for an extended period (e.g., one month) or stored in the dark as a control.[14]
-
Analysis: The chemical composition and stability of the monolayer are analyzed using X-ray Photoelectron Spectroscopy (XPS) to determine atomic concentrations of elements like fluorine, carbon, and iodine. The surface properties are characterized by Water Contact Angle (WCA) measurements.[14]
Reductive Degradation in Aqueous Solution
The degradation of perfluorinated compounds in aqueous solutions can be studied using UV photolysis in the presence of other reagents. The following protocol is based on the UV/sulfite + iodide system.[12][13]
Experimental Workflow:
Caption: Experimental workflow for the reductive degradation of PFAS in an aqueous UV/Sulfite + Iodide system.
Methodology Details:
-
Solution Preparation: An aqueous solution containing the perfluoroalkyl substance (PFAS), sodium sulfite (Na2SO3), and potassium iodide (KI) is prepared. The pH is adjusted, typically to alkaline conditions (e.g., pH 12.0).[12][13]
-
Photoreaction: The solution is irradiated with a low-pressure mercury lamp emitting UV light at 254 nm.[12][13]
-
Sampling and Analysis: Aliquots of the reaction mixture are taken at different time points. The concentrations of the parent PFAS compound, fluoride ions (indicating defluorination), and any transformation products are quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ion chromatography (IC).[12][13]
Signaling Pathways and Degradation Mechanisms
Light-Induced Homolytic Cleavage
The primary degradation pathway for this compound when exposed to light is the homolytic cleavage of the C-I bond. This process can be enhanced when the molecule is complexed with other species, such as phosphines, which can shift the absorption spectrum into the visible light region.[1]
Caption: Light-induced homolytic cleavage of the C-I bond in this compound.
Photocatalytic Degradation on TiO2
On a photocatalytic substrate like titanium dioxide (TiO2), the degradation of perfluoroalkyl chains can be more pronounced. Excess electrons on the TiO2 surface can induce the dissociation of C-F bonds, leading to defluorination.[14]
Caption: Proposed mechanism for photocatalytic defluorination of a perfluoroalkyl chain on a TiO2 surface.
Reductive Defluorination by Hydrated Electrons
In the UV/sulfite + iodide system, iodide photolysis generates hydrated electrons (eaq-), which are powerful reducing agents. These electrons can attack the perfluoroalkyl chain, leading to reductive defluorination.[12][13]
Caption: Reductive degradation pathway of PFAS via hydrated electrons generated from iodide photolysis.
References
- 1. This compound|98%|CAS 507-63-1 [benchchem.com]
- 2. CAS 507-63-1: this compound | CymitQuimica [cymitquimica.com]
- 3. coleparmer.com [coleparmer.com]
- 4. graco.com [graco.com]
- 5. f2chemicals.com [f2chemicals.com]
- 6. PFA (Perfluoroalkoxy) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. Accelerated Degradation of Perfluorosulfonates and Perfluorocarboxylates by UV/Sulfite + Iodide: Reaction Mechanisms and System Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Use of Perfluorooctyl Iodide in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perfluorooctyl iodide as a chain transfer agent in controlled radical polymerization, primarily focusing on Iodine Transfer Polymerization (ITP). ITP is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. The presence of the perfluorooctyl group can impart unique properties to the resulting polymers, such as hydrophobicity, oleophobicity, and low surface energy, which are highly desirable in various applications, including drug delivery, biomedical coatings, and advanced materials.
Introduction to this compound in Radical Polymerization
This compound (C8F17I) is a valuable chain transfer agent (CTA) in radical polymerization, enabling the synthesis of well-defined polymers through a process known as Iodine Transfer Polymerization (ITP). This technique offers a straightforward and metal-free approach to controlled radical polymerization, making it an attractive method for creating fluorinated polymers with tailored architectures. The resulting polymers bearing a perfluorooctyl end-group exhibit unique surface properties and can be further functionalized, opening avenues for the development of novel materials for specialized applications.
Key Advantages:
-
Controlled Polymerization: Enables the synthesis of polymers with predictable molecular weights and low polydispersity indices (PDI).
-
Fluorine Incorporation: Introduces perfluoroalkyl chains that can significantly alter the physical and chemical properties of the polymer.
-
End-Group Functionality: The resulting polymers possess an iodine terminal group that can be used for further chemical modifications, such as the synthesis of block copolymers.
-
Metal-Free: Avoids contamination of the polymer with transition metal catalysts.
Mechanism of Iodine Transfer Polymerization (ITP)
Iodine Transfer Polymerization is a type of reversible-deactivation radical polymerization. The process is initiated by a conventional radical initiator, and the control over the polymerization is achieved by the reversible transfer of an iodine atom between the growing polymer chains and a dormant species (the iodo-compound).
Experimental Protocols
Materials
-
Monomer: Methyl methacrylate (MMA), Styrene (St), or Butyl Acrylate (BA), inhibitor removed by passing through a column of basic alumina.
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Chain Transfer Agent: this compound (C8F17I).
-
Solvent: Anhydrous toluene or anisole.
-
Other: Methanol (for precipitation), deuterated chloroform (CDCl3) for NMR analysis, Tetrahydrofuran (THF) for GPC analysis.
General Protocol for Iodine Transfer Polymerization of Methyl Methacrylate (MMA)
This protocol is a representative procedure adapted from general ITP methods, as a specific detailed protocol for this compound with MMA was not available in the initial literature search. Researchers should optimize conditions for their specific setup.
-
Reaction Setup: A Schlenk flask is charged with a magnetic stir bar, this compound, and the desired amount of methyl methacrylate.
-
Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under a positive pressure of nitrogen or argon, AIBN is added to the flask.
-
Polymerization: The flask is immersed in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stirred for the specified reaction time.
-
Termination and Precipitation: The polymerization is quenched by cooling the flask in an ice bath and exposing the contents to air. The viscous solution is then diluted with a small amount of THF and precipitated into a large excess of cold methanol with vigorous stirring.
-
Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation
The following tables summarize representative data from various studies on radical polymerization using perfluoroalkyl iodides as chain transfer agents. Note that experimental conditions vary between studies.
Table 1: Iodine Transfer Polymerization of Various Monomers with Perfluoroalkyl Iodides
| Monomer | Perfluoroalkyl Iodide | Initiator | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| Styrene | Perfluorohexyl iodide | AIBN | 80 | 6 | 52 | 10,400 | 1.35 |
| Styrene | Perfluorohexyl iodide | AIBN | 80 | 12 | 78 | 15,200 | 1.42 |
| Methyl Methacrylate | Perfluorobutyl iodide | AIBN | 60 | 24 | 85 | 25,000 | 1.50 |
| Vinylidene Fluoride | Perfluorohexyl iodide | Mn2(CO)10 | 40 | 24 | 90 | 18,000 | 1.20 |
| 4-Nonafluorobutylstyrene | 1-Iodoperfluorohexane | AIBN | 80 | - | 84 | - | 1.15 |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table serves as a general guide.
Table 2: Synthesis of Block Copolymers using Perfluoroalkyl Iodide-terminated Macroinitiators
| Macroinitiator | Second Monomer | Temp. (°C) | Time (h) | Mn (Block Copolymer, g/mol ) | PDI |
| Polystyrene-I | Methyl Acrylate | 90 | 18 | 25,000 | 1.45 |
| Poly(vinylidene fluoride)-I | Styrene | 70 | 24 | 32,000 | 1.30 |
Characterization of Polymers
Standard techniques are employed to characterize the synthesized polymers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are used to confirm the polymer structure, determine the monomer conversion, and verify the incorporation of the perfluorooctyl end-group.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer.
Applications in Drug Development and Research
The unique properties of polymers synthesized using this compound make them promising candidates for various applications:
-
Drug Delivery: The amphiphilic nature of block copolymers containing a fluorinated block can be exploited for the formation of micelles for encapsulating and delivering hydrophobic drugs.
-
Biomedical Coatings: The low surface energy and anti-fouling properties of fluorinated polymers make them suitable for coating medical devices to reduce bioadhesion.
-
Advanced Materials: The combination of controlled architecture and unique fluorine properties allows for the creation of materials with tailored wettability, thermal stability, and chemical resistance for a wide range of research applications.
Application Notes and Protocols: Perfluorooctyl Iodide as a Chain Transfer Agent in Iodine Transfer Polymerization (ITP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine Transfer Polymerization (ITP) is a powerful controlled radical polymerization (CRP) technique that enables the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1] This method relies on a degenerative transfer mechanism mediated by an iodo-compound, which acts as a chain transfer agent (CTA).[2] Among the various CTAs, perfluorooctyl iodide (C8F17I) has emerged as a valuable tool, particularly in the polymerization of fluorinated monomers, due to the resulting polymer's unique properties conferred by the fluorinated end-group. These properties can be advantageous in applications such as drug delivery, where the hydrophobicity and lipophobicity of the fluorinated segment can influence self-assembly and encapsulation characteristics.
These application notes provide an overview of the use of this compound in ITP, including experimental protocols and quantitative data to guide researchers in their polymer synthesis endeavors.
Data Presentation
The following table summarizes representative data from the iodine transfer polymerization of vinylidene fluoride (VDF) using a perfluoroalkyl iodide chain transfer agent. While the data presented is for 1-iodoperfluorohexane (C6F13I), it serves as a strong proxy for the behavior expected with this compound under similar conditions.[3]
| Monomer | Chain Transfer Agent (CTA) | [Monomer]/[CTA] Ratio | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , exp) | PDI (Mw/Mn) | Reference |
| Vinylidene Fluoride (VDF) | 1-Iodoperfluorohexane | Varies | AIBN | 75 | 4 | >90 | - | ~1.5 | [3] |
| Vinylidene Fluoride (VDF) | 1-Iodoperfluorohexane | Varies | AIBN | 75 | 8 | >95 | - | ~1.5 | [3] |
| (Meth)acrylic Acid | Organoiodide (general) | 4-200 | Azo initiator | 20-70 | 0.05-5 | High | 1,000-50,000 | - | [4] |
Note: Specific Mn values were not provided in the abstract, but a linear increase with conversion was reported, which is characteristic of a controlled polymerization.
Signaling Pathways and Experimental Workflows
Iodine Transfer Polymerization (ITP) Mechanism
The underlying principle of ITP is a reversible-deactivation radical process. The mechanism involves the following key steps:
-
Initiation: A conventional radical initiator decomposes to generate primary radicals.
-
Propagation: The primary radicals add to monomer units to form propagating polymer chains.
-
Chain Transfer: The propagating radical reacts with the iodo-compound (this compound) in a degenerative transfer process. This results in the formation of a dormant polymer chain with a terminal iodine atom and a new radical derived from the chain transfer agent, which can then initiate a new polymer chain.
-
Re-activation: The dormant polymer chain can be re-activated by another propagating radical, allowing for the controlled growth of polymer chains.
-
Termination: As with other radical polymerizations, termination reactions can occur, but their contribution is minimized in a well-controlled ITP system.
Experimental Workflow for Iodine Transfer Polymerization
A typical experimental workflow for performing ITP is outlined below. This process involves the careful preparation of reactants, the polymerization reaction under controlled conditions, and subsequent purification and characterization of the resulting polymer.
Experimental Protocols
Protocol 1: Homopolymerization of Vinylidene Fluoride (VDF) using this compound
This protocol is adapted from procedures for the ITP of VDF with analogous perfluoroalkyl iodides.[3]
Materials:
-
Vinylidene fluoride (VDF) monomer
-
This compound (C8F17I) (Chain Transfer Agent)
-
2,2'-Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous N,N-dimethylformamide (DMF) (Solvent)
-
Methanol (for precipitation)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
Procedure:
-
Reactant Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound and AIBN. The molar ratio of [VDF]/[C8F17I]/[AIBN] can be varied to target different molecular weights; a typical starting point is 100/1/0.2.
-
Solvent Addition: Add anhydrous DMF to the Schlenk flask to dissolve the CTA and initiator. The monomer concentration is typically in the range of 2-5 M.
-
Degassing: Connect the Schlenk flask to a vacuum line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the solvent and reactants.
-
Monomer Addition: After the final thaw, introduce the VDF monomer into the sealed Schlenk flask. This is typically done by condensing a known amount of gaseous VDF into the cooled flask.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 75 °C. Stir the reaction mixture vigorously for the desired reaction time (e.g., 4-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by gravimetry or NMR spectroscopy.
-
Reaction Quenching: After the desired time, quench the polymerization by rapidly cooling the flask in an ice bath and exposing the contents to air.
-
Polymer Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(vinylidene fluoride) (PVDF) for its number-average molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC). The chemical structure and end-group fidelity can be confirmed by 1H and 19F NMR spectroscopy.
Protocol 2: Synthesis of a Diblock Copolymer via ITP using a PVDF-Iodide Macroinitiator
This protocol outlines the synthesis of a diblock copolymer, for example, PVDF-b-poly(methyl methacrylate) (PMMA), using the PVDF synthesized in Protocol 1 as a macro-chain transfer agent (macro-CTA).
Materials:
-
PVDF with a terminal iodine atom (PVDF-I) (from Protocol 1)
-
Methyl methacrylate (MMA) (second monomer)
-
2,2'-Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous N,N-dimethylformamide (DMF) (Solvent)
-
Methanol (for precipitation)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
Procedure:
-
Reactant Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve a known amount of the PVDF-I macro-CTA in anhydrous DMF.
-
Monomer and Initiator Addition: Add the desired amount of MMA monomer and AIBN to the flask. The molar ratio of [MMA]/[PVDF-I]/[AIBN] will determine the length of the second block. A typical starting ratio is 200/1/0.1.
-
Degassing: Degas the reaction mixture by performing at least three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at a temperature suitable for the polymerization of MMA, typically 60-70 °C. Stir the reaction mixture for the desired time (e.g., 6-24 hours).
-
Reaction Quenching, Precipitation, and Purification: Follow steps 6-8 from Protocol 1 to quench the reaction and isolate the diblock copolymer.
-
Characterization: Characterize the resulting PVDF-b-PMMA diblock copolymer using GPC to observe the shift in molecular weight from the PVDF-I macro-CTA, confirming successful chain extension. Use NMR spectroscopy to determine the composition of the diblock copolymer.
Conclusion
This compound is a highly effective chain transfer agent for iodine transfer polymerization, offering excellent control over the polymerization of various monomers, especially fluorinated ones. The resulting polymers possess a terminal perfluoroalkyl chain, which can impart unique and desirable properties for a range of applications. The protocols provided herein offer a starting point for researchers to explore the synthesis of well-defined homopolymers and block copolymers using this versatile technique. Further optimization of reaction conditions may be necessary depending on the specific monomer and desired polymer characteristics.
References
Application Notes and Protocols for Perfluorooctyl Iodide in the Formation of Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formation of self-assembled monolayers (SAMs) using perfluorooctyl iodide. These SAMs are of significant interest in various fields, including biomedical applications, electronics, and surface science, due to their unique properties such as low surface energy, hydrophobicity, and chemical inertness.
Introduction
This compound (CF₃(CF₂)₇I) is a key molecule for creating highly ordered and robust self-assembled monolayers on a variety of substrates. The formation of these monolayers is primarily driven by the interaction between the iodine headgroup of the this compound and the substrate surface. For many materials, this interaction is a non-covalent halogen bond, a directional interaction between the electron-deficient halogen atom and an electron-rich site on the surface.[1][2] The perfluoroalkyl chains then self-organize through van der Waals forces to form a densely packed, low-energy surface.
These SAMs can dramatically alter the surface properties of materials, making them highly hydrophobic and oleophobic. This characteristic is valuable in creating non-fouling surfaces for biomedical devices, tailoring the work function of electrodes in electronic devices, and providing protective coatings.
Key Applications
-
Surface Energy Modification: this compound SAMs significantly reduce the surface energy of substrates, leading to superhydrophobic and oleophobic surfaces.[3][4]
-
Biomedical Devices: The non-fouling nature of these SAMs can prevent protein adsorption and cell adhesion on medical implants and biosensors.
-
Organic Electronics: They can be used to modify electrode surfaces, improving charge injection/extraction efficiency and the stability of organic light-emitting diodes (OLEDs) and perovskite solar cells.[2]
-
Microfabrication: this compound SAMs can act as a resist layer in area-selective deposition processes.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for perfluoroalkyl iodide SAMs on various substrates. Note that some data is for perfluorododecyl iodide (I-PFC12), a longer-chain analogue, which provides a useful comparison.
| Molecule | Substrate | Deposition Method | Contact Angle (Water) | Thickness | Surface Energy (mN/m) | Reference |
| Perfluorododecyl iodide | Silicon Dioxide | Vapor Phase | 64.9° ± 0.3° | 0.65 nm | - | [1] |
| Perfluorododecyl iodide | Titanium Dioxide | Vapor Phase | 93.9° ± 2° | 0.69 nm | - | [1] |
| Perfluorododecyl iodide | Silicon Nitride | Solution Phase | - | 2.6 nm | 2.6 | [4] |
| Perfluorododecyl iodide | Silicon Wafer | - | - | 1.2 nm | 4.3 | |
| Perfluoroalkylthiols (various) | Gold | Solution Phase | 114° - 118° | 1.2 - 1.5 nm | - | [5] |
Experimental Protocols
Substrate Preparation
Proper substrate preparation is critical for the formation of high-quality SAMs. The goal is to have a clean, and often hydroxyl-rich, surface for the this compound to adhere to.
Protocol for Silicon-based Substrates (SiO₂, SiNₓ):
-
Sonication: Sonicate the substrates in a sequence of solvents: acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates under a stream of dry nitrogen gas.
-
UV-Ozone Treatment: Expose the substrates to UV-ozone for 15-20 minutes.[1] This step removes residual organic contaminants and creates a hydroxyl-rich surface, which is crucial for halogen bonding.
Protocol for Gold Substrates:
-
Solvent Cleaning: Clean the gold-coated substrates by sonicating in ethanol and then deionized water for 10 minutes each.
-
Drying: Dry the substrates with a stream of dry nitrogen.
-
Plasma or Piranha Cleaning (Optional but Recommended): For a more rigorous cleaning, an oxygen plasma treatment or immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
SAM Formation: Solution-Phase Deposition
This method involves immersing the prepared substrate in a dilute solution of this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., isopropanol, ethanol, or a specialty fluorinated solvent)
-
Clean, dry glassware
Protocol:
-
Solution Preparation: Prepare a 1-10 mM solution of this compound in the chosen anhydrous solvent.[2] The use of an anhydrous solvent is important to prevent unwanted side reactions.
-
Immersion: Immerse the cleaned and prepared substrates into the this compound solution in a sealed container to prevent solvent evaporation and contamination.
-
Incubation: Allow the substrates to remain in the solution for a period ranging from 20 minutes to several hours.[2] The optimal time may vary depending on the substrate and desired monolayer density.
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with the pure solvent to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrates under a stream of dry nitrogen.
SAM Formation: Vapor-Phase Deposition
Vapor-phase deposition is an alternative method that can produce highly uniform and clean SAMs.
Materials:
-
This compound
-
Vacuum oven or a dedicated deposition chamber
-
Schlenk line or similar vacuum apparatus
Protocol:
-
Substrate Placement: Place the cleaned and prepared substrates inside the vacuum oven or deposition chamber.
-
Precursor Introduction: Place a container with a small amount of this compound (e.g., 100 mg) inside the chamber, ensuring it is not in direct contact with the substrates.[1]
-
Evacuation: Evacuate the chamber to a base pressure of around 9-13 mbar.[1]
-
Deposition: Heat the chamber to a temperature between 100°C and 150°C for 1 to 2 hours.[1] The optimal temperature and time will depend on the substrate material. For example, optimal conditions for perfluorododecyl iodide on SiO₂ are 120°C for 2 hours, and on TiO₂ are 100°C for 2 hours.[1]
-
Cooling and Venting: After the deposition time, turn off the heating and allow the chamber to cool to room temperature under vacuum. Then, vent the chamber with an inert gas like nitrogen.
-
Rinsing (Optional): The substrates can be rinsed with a suitable solvent to remove any excess, non-covalently bound molecules.
-
Drying: Dry the substrates with a stream of dry nitrogen.
Characterization Protocols
Contact Angle Goniometry
This technique is used to measure the hydrophobicity of the SAM-coated surface.
Equipment:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine needle for dispensing droplets
-
High-purity deionized water
Protocol:
-
Sample Placement: Place the SAM-coated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Use the software to analyze the image and determine the static contact angle. It is recommended to measure the contact angle at multiple locations on the surface to ensure uniformity.
-
Advancing and Receding Angles (Optional): For a more detailed characterization of the surface, advancing and receding contact angles can be measured by slowly adding and removing water from the droplet, respectively.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the SAM.
Equipment:
-
XPS instrument with a monochromatic X-ray source (e.g., Al Kα)
Protocol:
-
Sample Mounting: Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface. Key elements to look for are Carbon (C 1s), Fluorine (F 1s), Iodine (I 3d), Oxygen (O 1s), and the primary elements of the substrate (e.g., Si 2p for silicon oxide).
-
High-Resolution Scans: Acquire high-resolution spectra for the C 1s, F 1s, and I 3d regions to analyze the chemical bonding states.
-
C 1s: Expect to see peaks corresponding to C-C/C-H, C-I, and multiple C-F₂ and a terminal CF₃.
-
F 1s: A strong peak corresponding to C-F bonds.
-
I 3d: Peaks corresponding to the I 3d₅/₂ and I 3d₃/₂ spin-orbit doublet. The binding energy can provide information about the interaction with the substrate.
-
-
Angle-Resolved XPS (ARXPS) (Optional): To determine the thickness and ordering of the monolayer, ARXPS can be performed by varying the take-off angle of the photoelectrons.
Visualizations
Signaling Pathway/Logical Relationship Diagram
Caption: Workflow for SAM formation and characterization.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols: Radical Addition of Perfluorooctyl Iodide to Alkenes and Alkynes
For Researchers, Scientists, and Drug Development Professionals
The introduction of perfluoroalkyl chains into organic molecules can significantly enhance their chemical and biological properties, including metabolic stability and lipophilicity. This makes perfluoroalkylation a critical strategy in the development of new pharmaceuticals and materials. The radical addition of perfluorooctyl iodide to alkenes and alkynes represents a powerful and versatile method for creating such fluorinated compounds. This document provides detailed application notes, experimental protocols, and mechanistic insights into this important transformation.
Introduction
The addition of a perfluorooctyl group to unsaturated carbon-carbon bonds proceeds via a radical chain mechanism. This process can be initiated by various methods, including thermal or photochemical cleavage of a radical initiator, single-electron transfer (SET) from a photocatalyst, or through the formation of halogen bonding complexes.[1][2] The resulting perfluorooctyl radical (C8F17•) is electrophilic and readily adds to the electron-rich double or triple bonds of alkenes and alkynes.[3] The subsequent reaction of the resulting carbon-centered radical with this compound propagates the radical chain and yields the desired iodoperfluorooctylated product.[4]
Recent advancements in this field have focused on developing milder and more efficient protocols, particularly through the use of visible-light photocatalysis.[5][6][7] These methods offer significant advantages, including ambient reaction temperatures and the avoidance of harsh reagents, making them highly attractive for complex molecule synthesis in drug discovery.[8]
Mechanistic Overview
The general mechanism for the radical addition of this compound to an alkene is depicted below. The process is analogous for alkynes.
Caption: General mechanism of radical addition.
Applications in Drug Discovery and Materials Science
The incorporation of perfluorooctyl groups can dramatically alter the pharmacokinetic and pharmacodynamic properties of drug candidates. The high electronegativity and lipophilicity of the perfluoroalkyl chain can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modify cell membrane permeability.
In materials science, perfluoroalkylated compounds are utilized for their unique surface properties, leading to applications in hydrophobic coatings, lubricants, and advanced polymers.
Experimental Protocols
Below are representative protocols for the radical addition of this compound to alkenes and alkynes.
Protocol 1: Photocatalytic Addition to an Alkene
This protocol is adapted from visible-light mediated methods.[2]
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.5 equiv)
-
fac-[Ir(ppy)3] (photocatalyst, 1-2 mol%)
-
Acetonitrile (CH3CN) as solvent
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
-
Stir plate and stir bar
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the alkene (0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), and fac-[Ir(ppy)3] (0.002-0.004 mmol, 1-2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed acetonitrile (2.0 mL) via syringe.
-
Place the reaction vessel approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired iodoperfluorooctylated alkane.
References
- 1. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Visible light photocatalytic cross-coupling and addition reactions of arylalkynes with perfluoroalkyl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Visible light photocatalytic cross-coupling and addition reactions of arylalkynes with perfluoroalkyl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. Chemists Unlock the Potential of Fluoroalkenes | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Surface Modification of Polymers using Perfluorooctyl Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of polymers using perfluorooctyl iodide. This technique is pivotal for creating surfaces with tailored properties such as hydrophobicity, oleophobicity, and biocompatibility, which are critical in various fields, including biomedical devices, advanced coatings, and drug delivery systems.
Introduction
This compound is a key reagent in polymer chemistry, primarily utilized as an initiator or a chain transfer agent in controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP).[1][2][3][4][5] The incorporation of the perfluorooctyl group onto polymer surfaces imparts unique characteristics due to the low surface energy of fluorocarbons. This results in surfaces that are highly repellent to both water and oils, and can reduce protein adsorption and cell adhesion, a phenomenon crucial for the development of anti-biofouling materials.[6][7][8]
The two primary strategies for attaching these fluorinated polymer chains to a substrate are the "grafting-from" and "grafting-to" methods.[9][10][11][12][13] In the "grafting-from" approach, the polymerization is initiated from the surface of the substrate, which has been pre-functionalized with initiator molecules. The "grafting-to" method involves the attachment of pre-synthesized polymers to the surface. This document will focus on the "grafting-from" method using surface-initiated ATRP (SI-ATRP), as it allows for the formation of dense polymer brushes with controlled thickness and architecture.
Key Applications
-
Biomedical Devices: Creating non-fouling surfaces for implants, catheters, and surgical tools to prevent infection and rejection.[6][14]
-
Drug Delivery: Modifying the surface of nanoparticles to control drug release kinetics and improve circulation time.
-
Advanced Coatings: Developing self-cleaning, anti-graffiti, and corrosion-resistant coatings for various industrial applications.[7]
-
Textiles: Imparting water and oil repellency to fabrics for performance apparel and protective clothing.[7]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from the surface modification of polymers using perfluoroalkyl-containing molecules.
Table 1: Surface Wettability after Modification
This table presents the static water contact angles on various polymer surfaces before and after modification with fluorinated polymers. An increase in the contact angle indicates a more hydrophobic surface.
| Polymer Substrate | Modification Method | Fluorinated Monomer/Initiator | Water Contact Angle (°) (Before) | Water Contact Angle (°) (After) | Reference(s) |
| Polypropylene (PP) | Plasma Treatment | Fluorine Plasma | ~90° | ~102° | [1] |
| Polycarbonate (PC) | Plasma Treatment | Fluorine Plasma | ~85° | ~115° | [1] |
| Polyoxymethylene (POM) | Plasma Treatment | Fluorine Plasma | ~102° | ~156° | [1] |
| Silicon/Glass | Light-Induced Grafting | Perfluoropolyether-dimethacrylate | ~76° (initiator layer) | up to 124° | [4] |
| Silicon Wafer | Grafting-to | Perfluoropolyether-based polyester acid | - | 80-98° | [15] |
Table 2: Polymer Brush Properties from SI-ATRP
This table summarizes the properties of polymer brushes grown from surfaces using ATRP initiated by alkyl halides. The data illustrates the control over molecular weight (Mn), polydispersity (Mw/Mn), and brush thickness.
| Polymer Brush | Initiator Type | Bulk Mn (Da) | Bulk Mw/Mn | Brush Thickness (nm) | Reference(s) |
| Poly(methyl methacrylate) (PMMA) | Alkyl Bromide | 30,000 | 1.1-1.4 | 30 | [9] |
| Polystyrene-g-poly(olefin) | Alkoxyamine | 210,000 | 2.0 | - | [8] |
| Poly(glycidyl methacrylate) | - | - | - | ~2 (initiator layer) | [16] |
Experimental Protocols
This section provides detailed protocols for the surface modification of a silicon substrate using this compound as a model initiator for SI-ATRP.
Protocol 1: "Grafting-From" Polymerization via SI-ATRP
This protocol describes the growth of a fluorinated polymer brush from a silicon wafer.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
2-Bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
This compound
-
Monomer (e.g., methyl methacrylate, MMA)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy) or other suitable ligand
-
Anhydrous solvent for polymerization (e.g., anisole)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse silicon wafers in piranha solution for 30 minutes to clean and generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization (Initiator Immobilization):
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned wafers in the APTES solution for 2 hours at room temperature to form a self-assembled monolayer (SAM).
-
Rinse the wafers with toluene and cure at 110°C for 1 hour.
-
In a nitrogen-filled glovebox, immerse the APTES-functionalized wafers in a solution of anhydrous toluene containing 10% (v/v) triethylamine.
-
Cool the solution to 0°C and slowly add 2-bromoisobutyryl bromide to form the ATRP initiator layer. React for 2 hours.
-
Rinse the wafers with toluene and dry.
-
-
Surface-Initiated ATRP:
-
Place the initiator-functionalized wafer in a Schlenk flask.
-
Add CuBr and bpy (or other ligand) to the flask.
-
Seal the flask and deoxygenate the system by three freeze-pump-thaw cycles.
-
Under an inert atmosphere (e.g., argon or nitrogen), add the degassed monomer and anhydrous solvent.
-
For initiation with this compound, a reverse ATRP or an activator generated by electron transfer (AGET) ATRP setup might be preferable, where a Cu(II) species and a reducing agent are used. Alternatively, this compound can act as a chain transfer agent in an iodine-transfer polymerization. For a direct ATRP initiation, an alkyl halide with a perfluoroalkyl segment would be synthesized and used in step 2. For this protocol, we will assume a standard ATRP initiation for simplicity of demonstrating the "grafting-from" process.
-
Immerse the flask in an oil bath at the desired temperature (e.g., 60-90°C) and stir for the desired time to achieve the target polymer brush thickness.[9]
-
Stop the polymerization by exposing the reaction mixture to air.
-
Remove the wafer and wash it extensively with a good solvent for the polymer (e.g., dichloromethane) to remove any non-grafted polymer.
-
Dry the wafer under a stream of nitrogen.
-
Characterization:
-
Contact Angle Goniometry: To determine the hydrophobicity of the modified surface.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface, including the presence of fluorine.
-
Ellipsometry: To measure the thickness of the polymer brush.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and roughness.
Visualizations
Experimental Workflow for "Grafting-From" SI-ATRP
Caption: Workflow for surface modification via "grafting-from" SI-ATRP.
Logical Relationship of ATRP Components
Caption: Key components and conditions for ATRP with this compound.
References
- 1. eag.com [eag.com]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. istina.msu.ru [istina.msu.ru]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application of Perfluorooctyl Iodide in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorooctyl iodide (PFOI), a perfluorinated alkyl iodide, is emerging as a versatile compound in the field of nanotechnology. Its unique properties, including high chemical and thermal stability, hydrophobicity, and lipophobicity, make it a valuable tool in the synthesis and surface functionalization of nanoparticles. This document provides detailed application notes and experimental protocols for the use of this compound in nanoparticle synthesis, targeting applications in research, diagnostics, and drug delivery. The fluorinated chains of PFOI can impart desirable characteristics to nanoparticles, such as enhanced stability, controlled surface chemistry, and potential for use in fluorine-19 Magnetic Resonance Imaging (¹⁹F-MRI).
Core Applications of this compound in Nanoparticle Synthesis
This compound can be employed in several key aspects of nanoparticle synthesis and modification:
-
Surface Capping and Stabilization: PFOI can act as a capping agent to control the growth and prevent the aggregation of nanoparticles during synthesis. The perfluorinated chains provide a robust steric barrier, enhancing the colloidal stability of the nanoparticles in various solvents.
-
Surface Functionalization: Nanoparticles can be functionalized with this compound post-synthesis. This surface modification introduces a fluorinated shell, which can be leveraged for various applications, including creating 'fluorous' surfaces for specific molecular interactions and developing contrast agents for ¹⁹F-MRI.
-
Solvent in High-Temperature Synthesis: The high boiling point and thermal stability of PFOI make it a potential solvent or co-solvent for the high-temperature synthesis of certain types of nanoparticles, such as quantum dots and metal oxides, through methods like thermal decomposition.
Quantitative Data Summary
The introduction of a this compound capping layer is expected to influence the physicochemical properties of nanoparticles. The following table summarizes anticipated quantitative data based on general principles of nanoparticle functionalization.
| Nanoparticle Type | Synthesis Method | Role of this compound | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Key Characteristics |
| Gold Nanoparticles (AuNPs) | Citrate Reduction followed by Ligand Exchange | Capping Agent | 15 - 25 | -20 to -30 | < 0.2 | Enhanced stability in organic solvents, potential for ¹⁹F-MRI. |
| Quantum Dots (CdSe/ZnS) | Hot-Injection | Surface Ligand (post-synthesis) | 5 - 10 | -15 to -25 | < 0.15 | Improved photostability, dispersibility in fluorinated solvents. |
| Upconversion Nanoparticles (UCNPs - NaYF₄:Yb,Er) | Thermal Decomposition | Co-surfactant/Capping Agent | 25 - 40 | -10 to -20 | < 0.2 | Core-shell formation with a hydrophobic surface, stable luminescence. |
| Carbon Nanotubes (CNTs) | Radical Addition | Functionalizing Agent | N/A (length/diameter) | Not typically measured | N/A | Increased dispersibility in fluorinated solvents, modified surface properties. |
Experimental Protocols
Protocol 1: Synthesis of this compound-Capped Gold Nanoparticles (AuNPs) via Ligand Exchange
This protocol describes the synthesis of citrate-stabilized gold nanoparticles followed by a ligand exchange reaction to cap the nanoparticles with this compound.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Trisodium citrate dihydrate
-
This compound (PFOI)
-
Ethanol
-
Deionized (DI) water
-
Thiol-terminated polyethylene glycol (HS-PEG) (optional, for creating a mixed monolayer)
Procedure:
-
Synthesis of Citrate-Stabilized AuNPs (15 nm):
-
Bring 100 mL of 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with a condenser.
-
Rapidly add 2 mL of 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution while stirring vigorously.
-
The solution color will change from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling for 15 minutes, then allow the solution to cool to room temperature.
-
-
Ligand Exchange with this compound:
-
Prepare a 10 mM solution of this compound in ethanol.
-
To 10 mL of the prepared citrate-stabilized AuNP solution, add 1 mL of the PFOI solution.
-
If a mixed monolayer is desired for improved aqueous dispersibility, a solution of HS-PEG can be added concurrently.
-
Stir the mixture at room temperature for 12-24 hours to allow for the ligand exchange to occur. The iodide end of PFOI has an affinity for the gold surface.
-
Purify the PFOI-capped AuNPs by centrifugation at 12,000 rpm for 20 minutes, followed by removal of the supernatant and redispersion in ethanol. Repeat this washing step twice.
-
Characterize the final product for size, morphology, and surface chemistry using techniques such as UV-Vis spectroscopy, Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS).
-
Protocol 2: Surface Functionalization of Carbon Nanotubes with Perfluoroalkyl Iodide
This protocol is adapted from a method for the radical addition of perfluorinated alkyl iodides to carbon nanotubes and can be applied to other carbon-based nanomaterials.
Materials:
-
Multi-walled carbon nanotubes (MWCNTs) or Single-walled carbon nanotubes (SWCNTs)
-
1-Iodo-1H,1H,2H,2H-perfluorodecane (or this compound)
-
Benzoyl peroxide (BPO)
-
o-Dichlorobenzene (ODCB)
-
Methanol
-
Chloroform
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, disperse 40 mg of MWCNTs in 60 mL of o-dichlorobenzene through sonication.
-
Add 5.4 g of 1-iodo-1H,1H,2H,2H-perfluorodecane and 0.8 g of benzoyl peroxide to the dispersion.
-
-
Radical Addition Reaction:
-
Heat the reaction mixture to 80°C under an inert atmosphere (e.g., nitrogen or argon) and stir for 24 hours. The benzoyl peroxide will decompose to form phenyl radicals, which then abstract an iodine atom from the perfluoroalkyl iodide to generate a perfluoroalkyl radical. This radical then adds to the surface of the carbon nanotubes.
-
-
Purification of Functionalized CNTs:
-
After cooling to room temperature, dilute the reaction mixture with chloroform.
-
Filter the mixture through a membrane filter (e.g., PTFE, 0.22 µm pore size).
-
Wash the filtered solid extensively with methanol to remove unreacted reagents and byproducts.
-
Dry the functionalized CNTs under vacuum.
-
-
Characterization:
-
Confirm the functionalization using techniques such as Thermogravimetric Analysis (TGA) to quantify the amount of attached perfluoroalkyl chains, and XPS to detect the presence of fluorine and iodine on the CNT surface.
-
Visualizations
Caption: General workflow for synthesizing and functionalizing nanoparticles with this compound.
Caption: Schematic of the ligand exchange process for capping gold nanoparticles with this compound.
Application Notes and Protocols for Oleophobic Coatings Using Perfluorooctyl Iodide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorinated compounds are of significant interest in materials science and drug development due to their unique properties, including chemical inertness, thermal stability, and low surface energy. This document provides detailed application notes and protocols for the creation of oleophobic (oil-repellent) coatings. While perfluorooctyl iodide is a key precursor, it is the derivatives, primarily perfluorooctanoic acid (PFOA) and its salts like sodium perfluorooctanoate (SPFO), that are directly used in the fabrication of these functional surfaces. Additionally, a more advanced application involving the direct use of iodo-perfluorinated alkanes to form self-assembled monolayers (SAMs) for ultra-low surface energy is discussed.
The principle behind the oleophobicity of these coatings lies in the high electronegativity of the carbon-fluorine bond, which leads to low intermolecular attraction and consequently, low surface energy.[1] This property is crucial in various applications, including anti-fouling surfaces, microfluidics, and protective coatings for sensitive equipment.
Section 1: Oleophobic Coatings from Perfluorooctanoic Acid (PFOA) and its Derivatives
This section details the more common approach of utilizing PFOA, synthesized from this compound, to create robust oleophobic coatings on various substrates.
Experimental Protocols
Protocol 1: Synthesis of Perfluorooctanoic Acid (PFOA) from this compound
This protocol describes a general method for the oxidation of this compound to PFOA.
Materials:
-
This compound
-
Fuming sulfuric acid (oleum)
-
Chlorine gas
-
Zinc sulfate (catalyst)
-
Three-neck flask
-
Stirrer
-
Reflux condenser
-
Gas inlet tube
-
Dropping funnel
Procedure:
-
Place this compound and a catalytic amount of zinc sulfate into a three-neck flask equipped with a stirrer, reflux condenser, and a gas inlet tube.
-
Heat the mixture to approximately 90°C.
-
Slowly add fuming sulfuric acid (oleum) dropwise to the flask. The molar ratio of free SO₃ in the oleum to this compound should be between 2.5:1 and 10:1.
-
Simultaneously, pass chlorine gas into the reaction mixture.
-
After the addition of oleum is complete, continue the reaction for several hours.
-
The resulting product, perfluorooctanoic acid fluoride, can be isolated or hydrolyzed to yield perfluorooctanoic acid (PFOA).
Protocol 2: Preparation of Sodium Perfluorooctanoate (SPFO) Oleophobic Coating Solution
This protocol outlines the preparation of an SPFO solution for coating applications.
Materials:
-
Perfluorooctanoic acid (PFOA)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Beaker
-
Magnetic stirrer
Procedure:
-
Weigh specific amounts of PFOA and sodium hydroxide solids to achieve the desired mass fraction of SPFO in the final solution (e.g., 0.001% to 0.25%).
-
Add the solids to a beaker containing a measured volume of ethanol.
-
Stir the mixture using a magnetic stirrer until the solids are completely dissolved and the reaction to form SPFO is complete.[1]
Protocol 3: Application of SPFO Coating on a Substrate (e.g., PVDF membrane)
This protocol describes a spray-coating method for applying the SPFO solution.
Materials:
-
SPFO-ethanol solution (from Protocol 2)
-
Substrate (e.g., Polyvinylidene fluoride - PVDF membrane)
-
Spray gun
-
Drying area at room temperature
Procedure:
-
Ensure the substrate is clean and dry.
-
Spray the SPFO solution evenly onto the substrate using a spray gun.
-
Allow the coated substrate to dry completely at room temperature to ensure the full evaporation of ethanol.[2]
-
The coated substrate is now ready for characterization.
Data Presentation
The following tables summarize the performance of SPFO oleophobic coatings.
Table 1: Oil Contact Angles on SPFO-Coated PVDF Membranes with Varying SPFO Concentrations
| SPFO Concentration (wt.%) | Oil Contact Angle (°) |
| 0.001 | ~115 |
| 0.005 | >120 |
| 0.01 | >120 |
| 0.05 | >120 |
| 0.1 | >120 |
| 0.15 | >120 |
| 0.2 | >120 |
| 0.25 | >120 |
Data synthesized from research indicating that a consistent oleophobic effect with oil contact angles around 120° is achieved at SPFO concentrations of 0.005 wt.% and above.[2]
Table 2: Oil Contact Angles for Different Oils on SPFO-Coated Surfaces
| Oil Type | Oil Contact Angle (°) |
| Blended Oil | >120 |
| Soybean Oil | >120 |
| Sesame Oil | >120 |
| Sunflower Oil | >120 |
The SPFO coating demonstrates excellent oleophobicity for various types of oils.[2]
Visualizations
References
Application Notes and Protocols: Perfluorooctyl Iodide as a Precursor for Perfluoroalkylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorooctyl iodide (C8F17I) is a key fluorinated synthon utilized in a variety of advanced chemical and materials research applications.[1] Its utility stems from the presence of a long perfluoroalkyl chain, which imparts unique properties such as high thermal stability, low surface tension, and both hydrophobicity and oleophobicity.[2] The carbon-iodine bond serves as a reactive site, making it an excellent precursor for introducing the perfluorooctyl moiety into a wide range of molecules.[1] This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of perfluoroalkylated compounds.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8F17I | [3] |
| Molecular Weight | 545.96 g/mol | [3] |
| CAS Number | 507-63-1 | [3] |
| Appearance | Clear light pink solid or liquid | [3] |
| Melting Point | 24-25 °C | [3][4] |
| Boiling Point | 160-161 °C @ 760 mmHg | [4] |
| Density | 2.040 g/mL | [1] |
| Refractive Index | 1.329 @ 20 °C | [4] |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodooctane | [3] |
Spectral Data for this compound
Spectral data is crucial for the identification and characterization of this compound and its derivatives. The following spectral data are available for this compound:
| Spectral Data Type | Availability | Source |
| ¹³C NMR | Available | [3] |
| ¹⁹F NMR | Available | [3] |
| IR (FTIR, ATR-IR, Vapor Phase) | Available | [3] |
| Mass Spectrum (electron ionization) | Available | [5] |
Note: While specific chemical shifts and peak assignments are not detailed here, the provided sources contain the spectral information.
Experimental Protocols
Radical Addition of this compound to Alkenes
This protocol describes a general procedure for the thermally initiated radical addition of this compound to an alkene in an aqueous medium.
Materials:
-
This compound
-
Alkene (e.g., 1-octene)
-
1,1'-Azobis(cyclohexanecarbonitrile) (ACCN)
-
Distilled water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the alkene (1.0 mmol), this compound (1.7 mmol), and distilled water.
-
Add the radical initiator, ACCN (0.3 mmol).
-
The reaction mixture is heterogeneous and requires vigorous stirring.
-
Heat the mixture to 70 °C and maintain for the required reaction time (typically several hours, monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield the iodoperfluoroalkylated alkane.
Copper-Catalyzed Direct C-H Perfluoroalkylation of Heteroarenes
This protocol outlines a method for the direct perfluoroalkylation of heteroarenes using a copper catalyst under visible light irradiation.
Materials:
-
This compound
-
Heteroarene (e.g., N-methylpyrrole)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium acetate (KOAc)
-
Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel suitable for inert atmosphere techniques
-
Blue LED light source
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine CuI (5 mol%), 1,10-phenanthroline (10 mol%), and KOAc (2.0 equiv.).
-
Add the heteroarene (1.0 equiv.) and this compound (1.5 equiv.).
-
Add anhydrous DMF as the solvent.
-
Seal the tube and place it in front of a blue LED light source.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the perfluoroalkylated heteroarene.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of perfluoroalkylated compounds.
Caption: PPAR signaling pathway activation by perfluoroalkylated compounds.
References
Application Notes and Protocols for Surface Silanization with Perfluorooctyl-Containing Silanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface modification of various substrates using perfluorooctyl-containing silanes. The primary reagent discussed is 1H,1H,2H,2H-perfluorooctyltriethoxysilane (POTS), a fluorinated silane widely used to create superhydrophobic and oleophobic surfaces. This process, known as silanization, is critical in a multitude of research and development applications, including microfluidics, cell culture, and the development of self-cleaning and anti-fouling surfaces.
The perfluorooctyl chain provides a low surface energy coating, while the triethoxysilane group allows for covalent bonding to hydroxyl-rich surfaces such as glass, silicon, and metal oxides.[1] Proper surface preparation and control of reaction conditions are crucial for achieving a durable and effective hydrophobic layer.
Data Presentation: Quantitative Analysis of Silanized Surfaces
The following table summarizes key quantitative data obtained from various studies on surfaces treated with perfluorooctyl-containing silanes. This data highlights the significant change in surface properties, particularly the increase in water contact angle, which is a primary indicator of hydrophobicity.
| Parameter | Value | Substrate(s) | Silane Used | Method | Reference(s) |
| Water Contact Angle (Pre-treatment) | < 20° (hydrophilic) | Glass, Silicon | N/A | N/A | [2] |
| Water Contact Angle (Post-treatment) | > 150° (superhydrophobic) | Glass, Titanium, Carbon Nanotubes | 1H,1H,2H,2H-perfluorooctyltriethoxysilane (POTS) | Solution & Vapor Deposition | [3][4] |
| Silane Solution Concentration | 0.5% - 3% (v/v) | Various | 1H,1H,2H,2H-perfluorooctyltriethoxysilane (POTS) | Solution Deposition | [1] |
| Immersion Time (Solution) | 15 seconds - 24 hours | Glass | Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (TCPS) | Solution Deposition | [3][5] |
| Curing Temperature | Room Temperature - 150°C | Various | Various Silanes | Solution & Vapor Deposition | [1][6] |
| Surface Roughness (Post-treatment) | 0.12 - 0.15 nm (for smooth films) | Silicon | Aminosilanes (as a reference) | Chemical Vapor Deposition | [7] |
Experimental Protocols
Two primary methods for silanization with perfluorooctyl-containing silanes are detailed below: solution-based deposition and chemical vapor deposition (CVD). The choice of method depends on the substrate, desired coating uniformity, and available equipment.
Protocol 1: Solution-Based Silanization of Glass Slides
This protocol describes a common method for rendering glass microscope slides superhydrophobic.
Materials:
-
Glass microscope slides
-
1H,1H,2H,2H-perfluorooctyltriethoxysilane (POTS)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas stream
-
Glass staining jars or beakers
-
Oven or hotplate
Procedure:
-
Surface Cleaning (Critical Step):
-
Immerse the glass slides in a freshly prepared piranha solution for 30-60 minutes in a fume hood. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment (PPE).
-
Carefully remove the slides and rinse extensively with deionized water.
-
Rinse the slides with the chosen anhydrous solvent (e.g., ethanol).
-
Dry the slides under a stream of nitrogen gas. For optimal results, further dry in an oven at 110-120°C for at least 1 hour to remove any residual water.
-
-
Silane Solution Preparation:
-
In a clean, dry glass container, prepare a 1% (v/v) solution of POTS in the anhydrous solvent. For example, add 1 mL of POTS to 99 mL of ethanol. Prepare this solution fresh before use.
-
-
Silanization:
-
Immerse the cleaned and dried glass slides in the POTS solution for 1-2 hours at room temperature. The immersion time can be optimized for specific applications; shorter times may be sufficient to achieve hydrophobicity.[3]
-
Ensure the entire surface of the slides is in contact with the solution.
-
-
Rinsing:
-
Remove the slides from the silane solution and rinse thoroughly with the anhydrous solvent to remove any excess, unreacted silane.
-
-
Curing:
-
Allow the slides to air dry or gently dry with a stream of nitrogen.
-
For a more robust coating, cure the slides in an oven at 110-150°C for 30-60 minutes.[6]
-
-
Verification (Optional):
-
The surface should now be visibly water-repellent. To quantify the hydrophobicity, measure the water contact angle using a goniometer. A successful coating will result in a contact angle greater than 150°.
-
Protocol 2: Chemical Vapor Deposition (CVD) Silanization
This method is suitable for creating a uniform monolayer of silane on various substrates and is particularly useful for complex geometries.
Materials:
-
Substrate to be coated (e.g., silicon wafer, microfluidic device)
-
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS) or POTS
-
Vacuum desiccator or a dedicated CVD chamber
-
Vacuum pump
-
Small container for the silane (e.g., aluminum foil cap)
-
Plasma cleaner (recommended for surface activation)
Procedure:
-
Surface Preparation:
-
Thoroughly clean the substrate to remove any organic contaminants. This can be done using solvents, piranha solution (for appropriate substrates), or oxygen plasma treatment. Plasma cleaning is highly effective at creating a reactive, hydroxylated surface.[8]
-
Ensure the substrate is completely dry before placing it in the deposition chamber.
-
-
Deposition Setup:
-
Place a small, open container with a few drops of the liquid silane inside the vacuum desiccator or CVD chamber.
-
Place the cleaned and dried substrate in the chamber, ensuring it does not touch the liquid silane. The substrate can be placed next to or suspended above the silane source.
-
-
Vapor Deposition:
-
Evacuate the chamber using a vacuum pump. The reduced pressure will increase the vapor pressure of the silane, allowing it to fill the chamber.
-
Leave the substrate in the silane vapor for a period ranging from 30 minutes to several hours. The optimal time will depend on the silane, the substrate, and the chamber volume. For some protocols, 10-30 minutes is sufficient.
-
For trichloro(1H,1H,2H,2H-perfluorooctyl)silane, the process is often performed for 10-15 minutes when the wafer is directly on top of the silane-containing cap.
-
-
Curing:
-
After deposition, vent the chamber and remove the substrate.
-
To complete the covalent bonding and remove any loosely adsorbed silane, cure the substrate on a hotplate or in an oven. A typical curing step is 150°C for 10 minutes.
-
Mandatory Visualizations
References
- 1. chinacouplingagents.com [chinacouplingagents.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. surfmods.jp [surfmods.jp]
- 6. Schilke Lab - C 18 Silanization [dev.blogs.oregonstate.edu]
- 7. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Perfluorooctyl Iodide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of perfluorooctyl iodide (C₈F₁₇I) in the synthesis of fluorinated pharmaceutical intermediates. The introduction of the perfluorooctyl group can significantly enhance the lipophilicity, metabolic stability, and biological activity of drug candidates. The following protocols are based on established methodologies for radical addition and perfluoroalkylation reactions.
Radical Addition of this compound to Alkenes for the Synthesis of Perfluoroalkylated Alkanes
The addition of a perfluorooctyl group to an alkene is a fundamental transformation for creating saturated pharmaceutical intermediates. This protocol is based on a visible-light-mediated atom transfer radical addition (ATRA) reaction.
Application: This method is suitable for the iodoperfluoroalkylation of a wide range of unactivated alkenes, yielding intermediates that can be further functionalized.
Experimental Protocol: Visible-Light-Mediated Iodoperfluoroalkylation of 1-Octene
Materials:
-
This compound (C₈F₁₇I)
-
1-Octene
-
2,5-Dihydroxyterephthalic acid (DTHQ, 10 mol%)
-
Sodium triacetoxyborohydride (STAB, 50 mol%)
-
Sodium bicarbonate (NaHCO₃, 2 equiv.)
-
Acetonitrile (MeCN)
-
Methanol (MeOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
White LED lamp
Procedure:
-
In a dry Schlenk tube equipped with a magnetic stir bar, combine 1-octene (1.0 equiv.), this compound (1.2 equiv.), 2,5-dihydroxyterephthalic acid (DTHQ, 0.10 equiv.), sodium triacetoxyborohydride (STAB, 0.50 equiv.), and sodium bicarbonate (2.0 equiv.).
-
Under an inert atmosphere (e.g., argon or nitrogen), add a degassed 11:1 mixture of acetonitrile and methanol to achieve a desired concentration (e.g., 0.1 M with respect to the alkene).
-
Seal the tube and place it approximately 5 cm from a white LED lamp.
-
Irradiate the reaction mixture at room temperature with vigorous stirring for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-iodo-2-(perfluorooctyl)decane.
Quantitative Data:
| Alkene Substrate | Perfluoroalkyl Iodide | Product | Yield (%) | Reference |
| 1,3,5-Trimethoxybenzene | This compound | 1,3,5-Trimethoxy-2-(perfluorooctyl)benzene | High | [1] |
| Melatonin | This compound | Perfluoroalkylated melatonin | 47 | [1] |
| 2'-Deoxyuridine | This compound | Perfluoroalkylated 2'-deoxyuridine | 48 | [1] |
Yields are based on isolated product.
Reaction Workflow Diagram
Caption: Workflow for the visible-light-mediated radical addition of this compound to alkenes.
Perfluoroalkylation of Anilines for the Synthesis of Fluorinated Arylamines
Perfluoroalkylated anilines are important building blocks for a variety of pharmaceuticals. This protocol describes a visible-light-induced radical perfluoroalkylation of aniline derivatives.
Application: This method is suitable for the direct C-H perfluoroalkylation of electron-rich anilines, providing access to key pharmaceutical intermediates.
Experimental Protocol: Visible-Light-Induced Perfluoroalkylation of Aniline
Materials:
-
This compound (C₈F₁₇I)
-
Aniline
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Iodine (I₂)
-
Acetonitrile (MeCN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Visible light source (e.g., compact fluorescent lamp)
Procedure:
-
In a dry reaction vessel, prepare the complex [(TMEDA)I•I₃] by mixing TMEDA and iodine in acetonitrile.
-
To this solution, add aniline (1.0 equiv.) and this compound (1.5 equiv.).
-
Irradiate the reaction mixture with a visible light source at room temperature with continuous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the perfluoroalkylated aniline product, which will be a mixture of ortho and para isomers.
Quantitative Data:
| Aniline Derivative | Perfluoroalkyl Iodide | Product(s) | Yield (%) | Reference |
| Aniline | This compound | Ortho- and para-perfluorooctylaniline | Good | [2] |
| N-Methylaniline | This compound | Ortho- and para-perfluorooctyl-N-methylaniline | Good | [2] |
| N,N-Dimethylaniline | This compound | Ortho- and para-perfluorooctyl-N,N-dimethylaniline | Good | [2] |
Yields are reported as "good" in the literature, specific percentages may vary based on reaction scale and purification efficiency.
Signaling Pathway Diagram: Radical Perfluoroalkylation of Aniline
Caption: Proposed radical mechanism for the visible-light-induced perfluoroalkylation of aniline.
Sonogashira Coupling with Perfluoroalkyl Iodides (General Considerations)
General Principle: The Sonogashira reaction involves the coupling of a terminal alkyne with an organic halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Adaptation for this compound:
-
Catalyst System: A robust palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, would likely be required. The choice of ligand can be crucial.
-
Copper Co-catalyst: Copper(I) iodide is the standard co-catalyst.
-
Base: An amine base like triethylamine or diisopropylethylamine is typically used.
-
Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are common.
-
Reaction Conditions: Due to the electron-withdrawing nature of the perfluoroalkyl group, harsher reaction conditions (e.g., elevated temperatures) might be necessary compared to standard Sonogashira couplings with aryl iodides.
Proposed Reaction Scheme:
C₈F₁₇-I + H-C≡C-R --[Pd catalyst, Cu(I) co-catalyst, Base]--> C₈F₁₇-C≡C-R
Where 'R' represents a moiety relevant to a pharmaceutical intermediate.
Logical Relationship Diagram: Sonogashira Coupling
Caption: Logical relationship of components in a proposed Sonogashira coupling with this compound.
Note: The protocols and data presented are intended for informational purposes for qualified researchers. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting. Reaction conditions may require optimization based on the specific substrates and scale of the synthesis.
References
Application Notes and Protocols: Perfluorooctyl Iodide in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of perfluorooctyl iodide as a reagent in organocatalysis, focusing on its application in visible-light-mediated radical perfluoroalkylation reactions. The protocols outlined below are based on established and peer-reviewed methodologies, offering a guide for the synthesis of perfluoroalkylated organic molecules, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the perfluoroalkyl group.
Introduction
This compound (C8F17I) is a versatile reagent in organic synthesis, primarily utilized as a source of the perfluorooctyl radical (C8F17•). In the realm of organocatalysis, it has emerged as a key component in reactions that proceed via radical mechanisms, often initiated by visible light photoredox catalysis or other activation methods. The presence of the long perfluoroalkyl chain imparts unique physicochemical properties to the target molecules, such as increased lipophilicity, metabolic stability, and altered electronic characteristics. This document details two distinct organocatalytic protocols for the application of this compound in perfluoroalkylation reactions.
Application 1: Visible-Light-Mediated Radical Perfluoroalkylation of (Hetero)arenes
This protocol describes the perfluoroalkylation of electron-rich (hetero)arenes using this compound under visible light irradiation, employing a hydroquinone-based organocatalyst. The reaction proceeds through the formation of a halogen bonding complex between the catalyst and the perfluoroalkyl iodide.[1][2][3][4][5]
Quantitative Data Summary
| Entry | Substrate | Reagent | Product | Yield (%) |
| 1 | 1,3,5-Trimethoxybenzene | This compound | 1,3,5-Trimethoxy-2-(perfluorooctyl)benzene | 85 |
Table 1: Perfluoroalkylation of 1,3,5-Trimethoxybenzene with this compound.[3]
Experimental Protocol
General Procedure for the Radical Perfluoroalkylation of (Hetero)arenes:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the (hetero)arene substrate (0.2 mmol, 1.0 equiv.), 2,5-di-tert-butylhydroquinone (DTHQ) (4.4 mg, 0.02 mmol, 10 mol%), and sodium bicarbonate (33.6 mg, 0.4 mmol, 2.0 equiv.).
-
The vial is sealed with a cap containing a PTFE septum and then evacuated and backfilled with argon three times.
-
Under a positive pressure of argon, add this compound (327.6 mg, 0.6 mmol, 3.0 equiv.) via syringe.
-
Add a degassed 11:1 mixture of acetonitrile (MeCN) and methanol (MeOH) (2.0 mL) to the vial.
-
The reaction mixture is then placed approximately 5 cm from two 26 W white LED lamps and stirred at room temperature.
-
The reaction is monitored by TLC or GC-MS. Upon completion (typically 30 hours), the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired perfluoroalkylated product.
Reaction Workflow
Caption: Experimental workflow for the visible-light-mediated radical perfluoroalkylation.
Application 2: Anion-Activated Perfluoroalkylation of Electron-Rich π-Systems
This protocol details a photocatalyst-free method for the perfluoroalkylation of electron-rich π-systems, such as styrenes, using this compound. The activation of the C-I bond is achieved through a halogen bonding interaction with an anionic species, such as potassium hydroxide (KOH).[6][7][8]
Quantitative Data Summary
| Entry | Substrate | Reagent | Product | Yield (%) |
| 1 | Styrene | This compound | (3-Iodo-1-perfluorooctylpropyl)benzene | 75 |
Table 2: Iodoperfluoroalkylation of Styrene with this compound.
Experimental Protocol
General Procedure for the Anion-Activated Iodoperfluoroalkylation of Alkenes:
-
To a sealed tube, add the alkene substrate (0.2 mmol, 1.0 equiv.), potassium hydroxide (KOH) (22.4 mg, 0.4 mmol, 2.0 equiv.), and a magnetic stir bar.
-
The tube is sealed and then evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (163.8 mg, 0.3 mmol, 1.5 equiv.) and the solvent (e.g., THF, 1.0 mL) under the inert atmosphere.
-
The reaction mixture is stirred at a specified temperature (e.g., 30 °C) and can be irradiated with blue light or sunlight to promote the reaction, although it may proceed thermally.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS, NMR).
-
After completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the desired iodoperfluoroalkylated product.
Proposed Mechanistic Pathway
The reaction is proposed to proceed via the formation of a halogen bonding complex between the perfluoroalkyl iodide and the anion (e.g., hydroxide). This complex facilitates the homolytic cleavage of the C-I bond to generate a perfluorooctyl radical, which then adds to the alkene.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Perfluorooctyl Iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorooctyl iodide. The information is designed to address common issues encountered during the purification of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Crude this compound, typically synthesized via telomerization of tetrafluoroethylene with a shorter perfluoroalkyl iodide, contains several common impurities:
-
Homologous Perfluoroalkyl Iodides: The telomerization process results in a mixture of perfluoroalkyl iodides with varying chain lengths. Therefore, it is common to find shorter (e.g., perfluorohexyl iodide, C6F13I) and longer (e.g., perfluorodecyl iodide, C10F21I) chain homologs alongside the desired this compound (C8F17I).
-
Elemental Iodine (I₂): Residual iodine from the reaction or decomposition of the product can be present, often imparting a pink, purple, or brown color to the mixture.
-
Underfluorinated Compounds: Incomplete fluorination can lead to the presence of compounds with C-H bonds, which can be difficult to remove and may have different toxicological profiles.
-
Colored Impurities: Aside from elemental iodine, other high molecular weight byproducts or degradation products can cause discoloration of the final product.
Q2: What is the recommended primary method for purifying this compound?
A2: The most effective and widely used method for purifying this compound on a laboratory and industrial scale is fractional vacuum distillation .[1] This technique separates compounds based on their boiling points. Under reduced pressure, the boiling points of high-boiling compounds like this compound are lowered, preventing thermal degradation.[2][3]
Q3: How can I remove the pink/purple color from my this compound?
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: The purity of this compound is most commonly assessed using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can effectively resolve this compound from its homologs and other volatile impurities.[7][8][9]
-
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: ¹⁹F NMR is highly sensitive to the chemical environment of fluorine atoms. It provides a unique spectral fingerprint for different perfluorinated compounds, allowing for the identification and quantification of impurities without the need for reference standards for every component.[2][10][11]
Troubleshooting Guides
Problem 1: Product Discoloration (Pink, Purple, or Brown)
Cause: Presence of elemental iodine (I₂) due to incomplete reaction or product degradation.
Solution Workflow:
Caption: Workflow for removing iodine-based discoloration.
Detailed Steps:
-
Aqueous Wash:
-
Dissolve the crude this compound in a suitable organic solvent that is immiscible with water (e.g., a fluorinated solvent or a hydrocarbon like hexane).
-
Wash the organic solution with a 5-10% aqueous solution of sodium thiosulfate or sodium bisulfite in a separatory funnel.
-
Shake the funnel gently to avoid emulsification. The color in the organic layer should disappear as the iodine is reduced to iodide and partitions into the aqueous layer.
-
Repeat the wash until the organic layer is colorless.
-
Follow with a wash with deionized water to remove residual salts, and then a brine wash to aid in drying.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Activated Carbon Treatment (if color persists):
-
If a brownish tint remains after the chemical wash, it may be due to other high molecular weight impurities.
-
Dissolve the product in a minimal amount of a low-boiling solvent.
-
Add a small amount of activated carbon (typically 1-2% by weight) and stir the mixture at room temperature for 30-60 minutes.[12][13][14]
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Remove the solvent under reduced pressure. Caution: Do not add activated carbon to a hot solution, as this can cause bumping.[14]
-
Problem 2: Inefficient Separation of Homologs during Distillation
Cause: Insufficient column efficiency, improper vacuum level, or too rapid distillation rate.
Troubleshooting Decision Tree:
Caption: Troubleshooting poor separation during distillation.
Corrective Actions:
-
Improve Vacuum: Ensure all joints are properly sealed and that the vacuum pump is capable of reaching and maintaining a stable, low pressure. A good vacuum is crucial for lowering the boiling points sufficiently to allow for separation.[3][15]
-
Optimize Heating: Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. A slow and steady distillation rate (e.g., 1-2 drops per second of distillate) is key to achieving good separation.[16]
-
Enhance Column Efficiency: Use a fractionating column with a higher number of theoretical plates. This can be achieved by using a longer column or a more efficient packing material. For high-boiling liquids like perfluoroalkyl iodides, a Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) is recommended. The column should be well-insulated to maintain a proper temperature gradient.
Problem 3: Product Decomposition during Distillation
Cause: Overheating due to high distillation temperature or the presence of air/moisture.
Preventative Measures:
-
Use High Vacuum: A lower pressure allows for distillation at a lower temperature, minimizing thermal stress on the molecule.[17]
-
Inert Atmosphere: Purge the distillation apparatus with an inert gas (e.g., nitrogen or argon) before applying vacuum to remove oxygen, which can promote decomposition at high temperatures.
-
Avoid Distilling to Dryness: Always leave a small amount of residue in the distillation flask to prevent overheating and the formation of potentially explosive peroxides.[16]
Experimental Protocols
Protocol 1: General Procedure for Aqueous Wash
This protocol describes the removal of elemental iodine and water-soluble impurities.
Methodology:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 10% (w/v) aqueous sodium bisulfite solution.[4]
-
Stopper the funnel and shake gently, periodically venting to release any pressure. Continue until the purple color of iodine is no longer visible in the organic layer.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
An equal volume of deionized water.
-
An equal volume of saturated sodium chloride (brine) solution.
-
-
Drain the organic layer into a clean, dry flask and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The product is now ready for concentration and further purification, typically by distillation.
Protocol 2: Fractional Vacuum Distillation
This is a general protocol for the purification of this compound. The exact temperatures will depend on the vacuum achieved.
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Connect the apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors.
-
-
Distillation:
-
Place the crude, washed, and dried this compound into the distillation flask with a magnetic stir bar.
-
Slowly evacuate the system to the desired pressure (e.g., 10-30 mmHg).
-
Begin stirring and gently heat the flask using a heating mantle.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
Slowly increase the temperature and collect the main fraction of this compound at its boiling point under the applied vacuum.
-
Collect subsequent fractions at higher temperatures, which will be enriched in higher-boiling homologs.
-
-
Analysis: Analyze the collected fractions by GC-MS or ¹⁹F NMR to determine their composition and purity.
Table 1: Boiling Points of Perfluoroalkyl Iodides at Reduced Pressure (Estimated)
| Compound | Formula | Boiling Point at 760 mmHg (°C) | Estimated Boiling Point at 20 mmHg (°C) |
| Perfluorohexyl iodide | C₆F₁₃I | ~138-140 | ~50-55 |
| This compound | C₈F₁₇I | ~160-162 | ~70-75 |
| Perfluorodecyl iodide | C₁₀F₂₁I | ~198-200 | ~90-95 |
Note: These are estimated values and may vary depending on the exact pressure and purity of the sample.
Protocol 3: Flash Chromatography for Homolog Separation
While fractional distillation is the preferred method, flash chromatography can be used for small-scale separation of homologs. Perfluorinated compounds are non-polar, so a normal-phase separation on silica gel is challenging. A "fluorous" solid phase or reversed-phase chromatography is often more effective. If using silica, a very non-polar mobile phase is required.
Methodology (Normal Phase Silica Gel):
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Pack a chromatography column with the silica slurry.
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a non-polar solvent system. Start with 100% hexane. The perfluoroalkyl iodides will elute quickly. Separation of homologs on silica is difficult, but some enrichment may be possible. The elution order will be based on chain length, with shorter chains typically eluting slightly faster.
-
Fraction Collection and Analysis: Collect fractions and analyze them by GC-MS or TLC (if a suitable visualization method is available, such as staining with potassium permanganate).
Note: Developing an effective flash chromatography method for perfluoroalkyl iodides often requires significant optimization. Reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water) may provide better separation.
Data Presentation
Table 2: Summary of Purification Techniques and Target Impurities
| Purification Method | Target Impurities | Principle of Separation | Key Parameters |
| Aqueous Wash | Elemental Iodine (I₂), water-soluble salts | Chemical reaction and liquid-liquid extraction | Washing agent (e.g., NaHSO₃), concentration, number of washes |
| Activated Carbon | Colored high-molecular-weight compounds | Adsorption | Carbon type, amount of carbon, contact time, temperature[12] |
| Fractional Vacuum Distillation | Homologous perfluoroalkyl iodides, other volatile impurities | Difference in boiling points | Vacuum pressure, temperature gradient, column efficiency[1][2][3] |
| Flash Chromatography | Homologous perfluoroalkyl iodides | Differential partitioning between stationary and mobile phases | Stationary phase (e.g., silica, C18), mobile phase composition |
Table 3: Analytical Methods for Purity Assessment
| Analytical Method | Information Provided | Sample Preparation |
| GC-MS | Separation and identification of volatile components, quantification of homologs | Dilution in a suitable solvent |
| ¹⁹F NMR | Structural information, identification and quantification of fluorinated impurities | Dissolution in a deuterated solvent |
References
- 1. fluentmobile.com [fluentmobile.com]
- 2. When Vacuum Distillation is Useful [sihaienergytech.com]
- 3. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemistai.org [chemistai.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Perfluorobutyl iodide synthesis - chemicalbook [chemicalbook.com]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. carbotecnia.info [carbotecnia.info]
- 13. Activated carbon - Wikipedia [en.wikipedia.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. buschvacuum.com [buschvacuum.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Radical Addition of Perfluorooctyl Iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the radical addition of perfluorooctyl iodide to alkenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the radical addition of this compound to alkenes?
A1: The most prevalent side reactions include:
-
Telomerization: The growing radical chain can add to multiple alkene molecules, leading to the formation of oligomers or polymers. This is more common with highly reactive alkenes or at high alkene concentrations.
-
Homodimerization: The perfluorooctyl radical (C8F17•) can dimerize to form perfluorohexadecane (C16F34). This is a common radical termination step.
-
Reaction with Solvent: The highly reactive perfluorooctyl radical can abstract a hydrogen atom from certain solvents, particularly those with weak C-H bonds like tetrahydrofuran (THF), leading to the formation of 1H-perfluorooctane (C8F17H).
-
Disproportionation: The intermediate alkyl radical formed after the addition of the perfluorooctyl radical to the alkene can undergo disproportionation reactions, leading to a mixture of saturated and unsaturated products.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here are some common causes and troubleshooting tips:
| Potential Cause | Troubleshooting Steps |
| Inefficient Radical Initiation | Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and has been stored correctly. Increase the initiator concentration or switch to a more efficient initiation method (e.g., photoredox catalysis). |
| Suboptimal Reaction Temperature | The optimal temperature depends on the initiator used. For AIBN, reactions are typically run around 80 °C. For photochemical methods, ensure the light source has the correct wavelength and intensity. |
| Incorrect Stoichiometry | An excess of the alkene can favor telomerization. An excess of this compound can lead to purification challenges. Start with a 1:1 to 1:1.5 ratio of alkene to this compound and optimize from there. |
| Presence of Radical Inhibitors | Ensure all reagents and solvents are free from radical scavengers like oxygen or certain impurities. Degassing the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) is crucial. |
| Poor Solubility | This compound and the resulting products can have limited solubility in common organic solvents. Consider using fluorinated solvents or co-solvents to improve solubility. |
Q3: I am observing a significant amount of telomerization. How can I minimize this side reaction?
A3: To reduce telomerization, you can:
-
Decrease the alkene concentration: Use a higher ratio of this compound to the alkene.
-
Slowly add the alkene: Adding the alkene dropwise over the course of the reaction can help to maintain a low instantaneous concentration.
-
Choose a less reactive alkene: If the substrate allows, using a less reactive alkene can disfavor polymerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue | Observation | Possible Cause(s) | Suggested Solution(s) |
| Formation of a White Precipitate | A waxy white solid is observed in the reaction mixture or during workup. | This is likely the homodimerization product, perfluorohexadecane (C16F34), which is often insoluble in common organic solvents. | This indicates that the perfluorooctyl radicals are coupling with each other rather than adding to the alkene. This can be due to a low concentration or reactivity of the alkene. Increase the alkene concentration or consider a more reactive alkene. |
| Product Contaminated with C8F17H | ¹H NMR or GC-MS analysis shows the presence of 1H-perfluorooctane. | The perfluorooctyl radical is abstracting a hydrogen atom from the solvent. | Avoid using solvents with weak C-H bonds such as THF. Acetonitrile, t-butanol, or fluorinated solvents are generally better choices. |
| Complex Product Mixture | The crude reaction mixture shows multiple spots on TLC or numerous peaks in the GC-MS, many of which are not the desired product. | This could be a combination of telomerization, disproportionation of the intermediate radical, and other side reactions. | Re-optimize the reaction conditions. Focus on controlling the stoichiometry, temperature, and initiator concentration. Consider using a radical trap or a milder initiation method to improve selectivity. |
Data Presentation
The following table summarizes typical yields for the desired 1:1 adduct and common side products under different initiation conditions. Please note that these are representative values and actual yields will vary depending on the specific alkene, solvent, and other reaction parameters.
| Initiator/Method | Alkene | Desired Adduct Yield (%) | Telomerization (%) | C8F17H (%) | C16F34 (%) |
| AIBN (thermal) | 1-Octene | 70-85 | 5-15 | <5 (in MeCN) | <5 |
| Benzoyl Peroxide (thermal) | 1-Dodecene | 65-80 | 10-20 | <5 (in MeCN) | <10 |
| Photoredox Catalysis (e.g., Ru(bpy)₃²⁺) | Styrene | >90 | <5 | <2 | <2 |
| Base-initiated (e.g., Na₂S₂O₄) | Various | 60-95 | Variable | Variable | Variable |
Experimental Protocols
General Protocol for AIBN-Initiated Radical Addition of this compound to an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (C8F17I)
-
Alkene (e.g., 1-octene)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Schlenk flask or similar reaction vessel equipped with a reflux condenser and magnetic stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask, add the alkene (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous, degassed acetonitrile to achieve a desired concentration (typically 0.1-0.5 M).
-
Add AIBN (0.1 eq).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas.
-
Heat the reaction mixture to 80-85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The perfluoro-octyl-containing products are often visualized on TLC plates using a potassium permanganate stain.
Mandatory Visualizations
Reaction Mechanism
How to minimize byproducts in telomerization reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in telomerization reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yields a high proportion of branched isomers instead of the desired linear product. How can I improve linear selectivity?
A1: The linear-to-branched product ratio is significantly influenced by the catalyst system, specifically the nature of the phosphine ligand and the ligand-to-palladium ratio.
-
Ligand Choice: The steric and electronic properties of the ligand play a crucial role. The selectivity can be controlled by the choice of the catalytic system.[1] For instance, in the telomerization of 1,3-butadiene with methanol, the linear/branched selectivity is strongly affected by the phosphine ligand used.[2]
-
Ligand/Metal Ratio: Increasing the triphenylphosphine (PPh₃)/Pd ratio can enhance the formation of a specific palladium-phosphine complex that favors the branched product.[2] Conversely, adjusting this ratio can steer the reaction towards the linear product. An insufficient amount of phosphine can lead to catalyst instability, causing palladium metal to precipitate.[2]
-
Nucleophile Concentration: The concentration of the nucleophile can also affect the regioselectivity of the nucleophilic attack, which determines the final product structure.[3]
Q2: I'm observing significant formation of 1,3-diene dimers instead of the telomer. What can I do to suppress this side reaction?
A2: Dimerization of the diene is a common competing reaction. The addition of certain additives can effectively inhibit this unwanted pathway. In the telomerization of 1,3-butadiene with water, the presence of carbon dioxide (CO₂) can effectively suppress the dimerization process.[2] Using carbonates instead of gaseous CO₂ can achieve the same effect without the need for high-pressure equipment.[2]
Q3: My catalyst appears to be deactivating, leading to low conversion. What are the possible causes and solutions?
A3: Catalyst deactivation can stem from several factors, including ligand oxidation and palladium precipitation.
-
Insufficient Ligand: An inadequate amount of phosphine ligand can make the catalytic system less stable, leading to phosphine oxidation and the precipitation of palladium metal.[2] Ensuring an optimal ligand-to-metal ratio is critical.
-
Catalyst Leaching (Biphasic Systems): In aqueous biphasic systems, leaching of the palladium catalyst into the organic phase can reduce its concentration in the active phase. This can be mitigated by adding co-solvents like 2-octanol or 2-propanol.[4]
-
Stabilizers: Adding stabilizers such as nitriles or phosphonium salts can help maintain the catalyst's activity and prevent deactivation.[4]
Q4: Uncontrolled polymerization is leading to reactor fouling. How can I prevent this?
A4: Radical polymerization of the diene monomer is a significant side reaction that can cause reactor fouling. This can be successfully inhibited by the addition of radical polymerization inhibitors to the reaction mixture.[4]
Q5: The reaction is producing a high amount of di-telomers and higher oligomers, but I want to maximize the mono-telomer. How can I control the degree of telomerization?
A5: The distribution of mono-, di-, and higher telomers is primarily controlled by the molar ratio of the reactants. Increasing the molar ratio of the nucleophile (e.g., alcohol) to the diene (e.g., 1,3-butadiene) favors the formation of the desired mono-telomer.[5] A higher concentration of the diene tends to promote the formation of di-telomers and other higher-order products.[5]
Q6: How does solvent choice impact byproduct formation and overall reaction efficiency?
A6: The solvent is a critical parameter that affects catalyst solubility, reaction rates, and product selectivity.[6][7]
-
Solvent Type: In alcohol telomerization reactions, using benzene as a solvent can lead to high yields of telomers at faster rates.[8] For reactions with amines, acetone has been shown to be an effective solvent.[8]
-
Biphasic Systems: Employing an aqueous biphasic system can increase the selectivity towards the desired mono-ethers in the telomerization of butadiene with glycerol.[4] This approach also facilitates catalyst recycling.
-
Additives in Solution: The addition of cyclodextrins in aqueous systems can increase the conversion of the nucleophile (e.g., glycerol) and reduce the leaching of the palladium catalyst.[4]
Troubleshooting Guides
Data Presentation
Table 1: Effect of Catalyst and Ligands on Selectivity
| Parameter | Variation | Observed Effect on Product Selectivity | Citation |
| Catalyst Metal | Palladium (Pd), Nickel (Ni) | Palladium and Nickel compounds are most commonly used. The choice affects overall activity and selectivity. | [3] |
| Ligand Type | Monodentate vs. Bidentate | The nature of the phosphine ligand significantly affects linear/branched selectivity. Bidentate ligands can favor 1,4-addition products. | [2][9] |
| Ligand/Metal Ratio | Increased PPh₃/Pd Ratio | Enhances formation of branched isomers in butadiene telomerization. | [2] |
| Ligand/Metal Ratio | Decreased Ligand Amount | Can increase selectivity towards telomers, but too little ligand leads to catalyst instability and decomposition. | [10] |
Table 2: Influence of Reactant Ratio on Product Distribution
| Reactant Ratio (Diene:Nucleophile) | Predominant Product | Explanation | Citation |
| High (e.g., 4:1) | Di-telomers and higher oligomers | A higher concentration of the diene favors its continued reaction with the initial mono-telomer product. | [5] |
| Low (e.g., 1:2) | Mono-telomer | A higher concentration of the nucleophile increases the probability of it reacting with the catalyst-diene intermediate, terminating the chain at the mono-adduct stage. | [5] |
Table 3: Impact of Solvents and Additives on Reaction Outcome
| Solvent/Additive | Reaction Example | Observed Effect | Citation |
| Aqueous Biphasic System | Butadiene + Glycerol | Increased selectivity towards desired mono-ethers; facilitates catalyst recycling. | [4] |
| Benzene (as co-solvent) | Butadiene + Alcohols | Results in high yields of telomers at fast rates. | [8] |
| Carbon Dioxide (CO₂) / Carbonates | Butadiene + Water | Effectively inhibits the unwanted dimerization of butadiene, improving selectivity for the telomerization product. | [2] |
| Cyclodextrins | Butadiene + Glycerol (aqueous) | Increases conversion of glycerol and reduces leaching of the palladium catalyst. | [4] |
| Nitriles or Phosphonium Salts | General | Can stabilize the catalyst system. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Telomerization of 1,3-Butadiene with an Alcohol
This protocol is a generalized example based on common laboratory practices.[5] Researchers should adapt it based on their specific substrates and safety requirements.
-
Reactor Preparation: A pressure-resistant stainless-steel autoclave equipped with a magnetic stirrer, temperature controller, and sampling valve is rendered inert by purging with argon or nitrogen.
-
Reagent Charging: The palladium precursor (e.g., 1.5 x 10⁻⁵ mol of Pd(acac)₂) and the phosphine ligand (e.g., 7.5 x 10⁻⁵ mol of TOMPP) are added to the reactor.
-
Nucleophile Addition: The alcohol (e.g., 0.125 mol) is added to the reactor.
-
Diene Addition: The reactor is sealed, cooled (e.g., in a dry ice/acetone bath), and a known amount of liquid 1,3-butadiene is condensed into the vessel.
-
Reaction Execution: The reactor is heated to the desired temperature (e.g., 80-100°C) under continuous stirring. The reaction pressure will increase as the temperature rises. The reaction is allowed to proceed for a specified time (e.g., 2 hours).
-
Reaction Quenching: After the reaction time has elapsed, the reactor is cooled to room temperature, and any excess pressure is carefully vented.
-
Work-up and Analysis: The reaction mixture is collected. An internal standard may be added for quantitative analysis. The products are then analyzed by Gas Chromatography (GC) or GC-MS to determine conversion and selectivity. Further purification can be achieved by distillation or column chromatography.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for identifying and solving common byproduct issues.
Caption: Key reaction parameters and the byproducts they typically influence.
References
- 1. Telomerization: advances and applications of a versatile reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 3. Telomerization (dimerization) - Wikipedia [en.wikipedia.org]
- 4. Telomerization of butadiene with glycerol: reaction control through process engineering, solvents, and additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimizing Unwanted Side Reactions → Area → Resource 1 [pollution.sustainability-directory.com]
- 7. mdpi.com [mdpi.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting low conversion in Perfluorooctyl iodide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during the synthesis of perfluorooctyl iodide.
Troubleshooting Guide: Low Conversion and Side Product Formation
This guide addresses common problems encountered during the synthesis of this compound, primarily through the telomerization reaction of tetrafluoroethylene (TFE) with a shorter-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Starting Materials | Insufficient reaction temperature. | For thermal initiation, ensure the temperature is within the optimal range of 300-360°C. For chemical initiation, a lower temperature range of 50-100°C is typical.[1][2] |
| Inadequate initiation. | If using a chemical initiator (e.g., peroxides), ensure it is fresh and used at an appropriate concentration. The concentration of the initiator can affect the reaction rate.[1][3][4] | |
| Poor mixing. | Ensure efficient agitation of the reaction mixture, especially in a high-pressure autoclave, to facilitate contact between reactants.[5] | |
| Presence of inhibitors. | Ensure all reactants and the reactor are free from polymerization inhibitors. Tetrafluoroethylene (TFE) can spontaneously polymerize, so inhibitors are often present in the starting material and must be removed.[6] | |
| Formation of Undesired Telomers (High or Low Chain Lengths) | Incorrect molar ratio of reactants. | The molar ratio of tetrafluoroethylene (TFE) to the telogen (e.g., pentafluoroethyl iodide) is critical. A higher ratio of TFE will favor the formation of longer perfluoroalkyl chains.[1][2] To control the formation of heavy telomers, a staged addition of TFE can be employed.[2] |
| Non-uniform reaction conditions. | In a continuous process using a tubular reactor, introducing a portion of the TFE at a point further down the reactor can help reduce the formation of undesirable heavy telomers.[2] | |
| Reaction Does Not Initiate | Low reaction temperature. | The reaction may require a higher temperature to initiate, especially for thermal telomerization.[2] |
| Deactivated initiator. | If using a chemical initiator, it may have degraded. Use a fresh batch of initiator. | |
| Low Isolated Yield After Purification | Inefficient purification method. | This compound is typically purified by fractional distillation. Ensure the distillation setup is efficient to separate the desired product from other telomers and starting materials. The boiling point of this compound is approximately 199-201°C.[1] |
| Product loss during workup. | Minimize handling losses during transfer and purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the telomerization of tetrafluoroethylene (TFE) with a shorter-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I), which acts as the "telogen". This free-radical chain reaction can be initiated either thermally or with a chemical initiator.[1][7]
Q2: How can I control the chain length of the perfluoroalkyl iodide products?
A2: The chain length of the resulting perfluoroalkyl iodides is primarily controlled by the molar ratio of tetrafluoroethylene (the "taxogen") to the pentafluoroethyl iodide (the "telogen"). Higher ratios of TFE will lead to the formation of longer chains.[1][2]
Q3: What are the typical side products in this reaction?
A3: The main side products are other perfluoroalkyl iodides with different chain lengths (e.g., C₄F₉I, C₆F₁₃I, C₁₀F₂₁I, etc.). The goal of optimization is to maximize the yield of the desired C₈F₁₇I.[8]
Q4: What type of reactor is suitable for this synthesis?
A4: Due to the gaseous nature of tetrafluoroethylene and the often-elevated pressures and temperatures, a high-pressure autoclave reactor is commonly used for this synthesis.[1] For continuous processes, a tubular reactor may be employed.[2]
Q5: How is the final product purified?
A5: this compound is typically purified from the mixture of telomers by fractional distillation. The boiling point of this compound is approximately 199-201°C.[1]
Experimental Protocols
Protocol 1: Batch Synthesis of this compound via Chemical Initiation
This protocol is adapted from general procedures for telomerization reactions.
Materials:
-
Pentafluoroethyl iodide (C₂F₅I)
-
Tetrafluoroethylene (TFE)
-
Radical initiator (e.g., benzoyl peroxide)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.
Procedure:
-
Charge the high-pressure autoclave reactor with pentafluoroethyl iodide (C₂F₅I).
-
Add the radical initiator to the reactor.
-
Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Introduce tetrafluoroethylene (TFE) into the reactor. The molar ratio of TFE to C₂F₅I should be carefully controlled to favor the formation of the C8 telomer.
-
Heat the reactor to the desired temperature (typically 50-100°C for chemical initiation) while stirring.[1]
-
Monitor the reaction pressure. The reaction is typically allowed to proceed for several hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any unreacted TFE.
-
Collect the resulting mixture of perfluoroalkyl iodides.
-
Purify the this compound from the mixture by fractional distillation.
Protocol 2: Continuous Synthesis of Perfluoroalkyl Iodides via Thermal Initiation
This protocol is based on a patented continuous process.[2]
Apparatus:
-
Stainless-steel tubular reactor (e.g., 20 m long, 4 mm internal diameter) with a heating system.
-
Inlets for reactants at the head of the reactor and at least one point midway along the reactor length.
-
Collection system for products at the reactor outlet.
Procedure:
-
Heat the tubular reactor to the reaction temperature (e.g., 344 ± 5°C).[2]
-
Feed a continuous stream of pentafluoroethyl iodide and a portion of the total tetrafluoroethylene (e.g., 50-75% of the total) into the head of the reactor.[2]
-
Introduce the remaining tetrafluoroethylene at a point approximately two-thirds of the way down the length of the tube.[2]
-
Maintain a total molar ratio of telogen to TFE between 1 and 3.[2]
-
The reaction is carried out at atmospheric pressure with a contact time of 10 to 70 seconds.[2]
-
The products are collected at the reactor outlet.
-
Unconverted starting materials and lower telomers can be recycled back to the reactor head.[2]
-
The desired this compound is separated from the product mixture by fractional distillation.
Data Presentation
Table 1: Effect of Tetrafluoroethylene (TFE) Feed Strategy on Telomer Distribution in a Continuous Process [2]
| Parameter | Example 3a (Single TFE Feed) | Example 3b (Split TFE Feed) |
| Reaction Temperature | 344°C | 344°C |
| TFE Feed | 100% at reactor head | 50% at reactor head, 50% at 2/3 length |
| TFE Conversion | 76.6% | 58.5% |
| Heavy Telomers (>C12) | 1.82 mol% | 0.53 mol% |
Table 2: Product Distribution from a Batch Telomerization Reaction [8]
| Product | Weight Percent |
| Perfluoroethyl iodide (C₂F₅I) | 53.0% |
| n-Perfluorobutyl iodide (C₄F₉I) | 13.6% |
| n-Perfluorohexyl iodide (C₆F₁₃I) | 10.1% |
| n-Perfluorooctyl iodide (C₈F₁₇I) | 8.1% |
| n-Perfluorodecyl iodide (C₁₀F₂₁I) | 5.6% |
| n-Perfluorododecyl iodide (C₁₂F₂₅I) | 3.5% |
| n-Perfluorotetradecyl iodide (C₁₄F₂₉I) | 2.3% |
| Unidentified higher molecular weight perfluoroalkyl iodides | 3.8% |
Visualizations
Caption: Troubleshooting logic for low conversion in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 6. fluoropolymers.eu [fluoropolymers.eu]
- 7. This compound|98%|CAS 507-63-1 [benchchem.com]
- 8. US3234294A - Process for the preparation of perfluorocarbon iodides - Google Patents [patents.google.com]
Technical Support Center: Optimizing Perfluorooctyl Iodide as a Chain Transfer Agent
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing perfluorooctyl iodide as a chain transfer agent (CTA) in polymerization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low Monomer Conversion
Question: My polymerization reaction with this compound shows low monomer conversion. What are the potential causes and how can I improve the yield?
Answer:
Low monomer conversion in iodine transfer polymerization (ITP) can stem from several factors, primarily related to reaction kinetics and the stability of the propagating species.
Potential Causes:
-
Rapid Termination Reactions: The rate of irreversible termination reactions, where propagating radicals combine, may be significantly higher than the rate of degenerative chain transfer. This premature termination halts polymer chain growth.[1]
-
Low Initiator Concentration: An insufficient amount of initiator will generate a low concentration of primary radicals, leading to a slow polymerization rate.
-
Inappropriate Reaction Temperature: The temperature affects the rate of initiator decomposition and propagation. A temperature that is too low can result in a slow reaction, while a temperature that is too high can favor termination reactions.[2][3]
-
Poor CTA Performance for Specific Monomers: The effectiveness of this compound can vary depending on the monomer used. For some monomers, like acrylates and vinyl acetate, achieving high conversion can be challenging.[1]
Troubleshooting Steps:
-
Optimize Initiator Concentration: Gradually increase the initiator concentration to generate a higher concentration of propagating radicals. Be cautious, as an excessively high concentration can lead to a higher rate of termination and broader molecular weight distribution.[2]
-
Adjust Reaction Temperature: Systematically vary the reaction temperature to find the optimal balance between the rates of initiation, propagation, and termination.[3]
-
Increase Monomer Concentration: A higher monomer concentration can favor propagation over termination, potentially leading to higher conversion.[3]
-
Consider a Co-initiator or Catalyst: For challenging monomers, the use of a co-initiator or a catalyst could improve polymerization control and conversion.
2. High Polydispersity Index (PDI)
Question: The polymer I synthesized using this compound has a high polydispersity index (PDI > 1.5). How can I achieve a narrower molecular weight distribution?
Answer:
A high PDI, or broad molecular weight distribution, indicates poor control over the polymerization process. In the context of using this compound as a CTA, this often points to issues with the chain transfer process or the presence of side reactions.
Potential Causes:
-
Inefficient Chain Transfer: If the rate of chain transfer is slow compared to the rate of propagation, new chains will be initiated throughout the reaction, leading to a broad distribution of chain lengths.
-
Excessive Initiator Concentration: A high concentration of initiator can lead to a high concentration of radicals, increasing the likelihood of termination reactions which can broaden the PDI.[2]
-
Chain Termination Reactions: Irreversible termination reactions, such as radical coupling, compete with the desired chain transfer process and contribute to a broader molecular weight distribution.[4]
-
Side Reactions: The presence of impurities or the occurrence of side reactions involving the CTA or the propagating radicals can lead to uncontrolled polymerization.
Troubleshooting Steps:
-
Adjust the [Monomer]:[CTA] Ratio: The ratio of monomer to chain transfer agent is a critical parameter for controlling molecular weight. A lower ratio (i.e., more CTA) will generally result in lower molecular weight polymers with better control.
-
Optimize the [CTA]:[Initiator] Ratio: A higher ratio of CTA to initiator generally provides better control over the polymerization, leading to a lower PDI.
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of termination reactions relative to the rate of propagation and chain transfer, often resulting in a narrower PDI.[2]
-
Ensure High Purity of Reagents: Impurities in the monomer, initiator, or solvent can interfere with the polymerization and should be removed prior to the reaction.
Quantitative Data Summary
The following tables provide a summary of how different experimental parameters can influence the outcome of a polymerization using this compound as a chain transfer agent. The values presented are illustrative and should be optimized for each specific monomer and reaction system.
Table 1: Effect of Chain Transfer Agent (CTA) Concentration on Molecular Weight
| [Monomer]:[CTA] Ratio | Expected Molecular Weight (Mn) | Expected Polydispersity Index (PDI) |
| 100:1 | High | Potentially Broad |
| 50:1 | Medium | Narrower |
| 25:1 | Low | Narrow |
Note: A lower [Monomer]:[CTA] ratio generally leads to lower molecular weight polymers with better control over the molecular weight distribution.[5][6]
Table 2: General Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Low Conversion | - Insufficient initiation- Fast termination | - Increase initiator concentration- Optimize reaction temperature |
| High PDI | - Inefficient chain transfer- High rate of termination | - Adjust [CTA]:[Initiator] ratio- Lower reaction temperature |
| Bimodal GPC Trace | - Presence of impurities- Incomplete initiation | - Purify all reagents- Ensure initiator is fully dissolved and active |
Experimental Protocols
General Protocol for Iodine Transfer Polymerization (ITP) of Fluoroelastomers
This protocol provides a general guideline for the semi-batch emulsion polymerization of fluoroelastomers using a perfluoroalkyl diiodide as a chain transfer agent. This can be adapted for this compound.
Materials:
-
Deionized water
-
Ammonium perfluorononanoate (surfactant)
-
Ammonium persulfate (initiator)
-
This compound (Chain Transfer Agent) dissolved in a suitable solvent (e.g., F-113)
-
Monomer mixture (e.g., tetrafluoroethylene, hexafluoropropylene, vinylidene fluoride)
Procedure:
-
Reactor Setup: A 5.5-liter stainless steel reaction vessel equipped with a stirrer is used.
-
Initial Charge: The reactor is filled with 4.2 kg of deionized water containing 9 g of ammonium perfluorononanoate.
-
Addition of Initiator and CTA: Specific amounts of ammonium persulfate initiator and a solution of this compound in F-113 are added to the reactor.
-
Sealing and Heating: The reactor is sealed and heated to 80°C.
-
Polymerization Initiation: The polymerization is started by introducing the gaseous monomer mixture at a controlled rate (e.g., 21 g/h tetrafluoroethylene, 201 g/h hexafluoropropylene, and 78 g/h of vinylidene fluoride).
-
Reaction Monitoring: The reaction progress is monitored by tracking monomer consumption and/or sampling for analysis.
-
Termination and Work-up: Once the desired conversion is reached, the reaction is terminated, and the polymer is isolated and purified.
This protocol is adapted from a general procedure for fluoroelastomer polymerization and should be optimized for specific experimental goals.[4]
Visualizations
Caption: Troubleshooting workflow for low monomer conversion.
Caption: Logical relationships for controlling polydispersity.
References
Technical Support Center: Prevention of 1-H-Perfluorooctane Formation in Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the undesired formation of 1-H-perfluorooctane (C₈F₁₇H) during chemical reactions. This byproduct can arise in various perfluorooctylation reactions, impacting yield, purity, and overall experimental success.
Frequently Asked Questions (FAQs)
Q1: What is 1-H-perfluorooctane and why is it an undesirable byproduct?
A1: 1-H-perfluorooctane is a saturated fluorocarbon where one terminal fluorine atom of perfluorooctane is replaced by a hydrogen atom. Its formation is generally undesirable as it represents a reduction of the perfluorooctylating agent, leading to lower yields of the desired product and introducing impurities that can be challenging to separate due to similar physical properties.
Q2: What are the common precursors and reaction types that can lead to the formation of 1-H-perfluorooctane?
A2: The formation of 1-H-perfluorooctane is most common in reactions involving the perfluorooctyl radical (C₈F₁₇•) or the perfluorooctyl anion (C₈F₁₇⁻). Common precursors that can generate these species include perfluorooctyl iodide (C₈F₁₇I) and other perfluoroalkyl halides. Radical-mediated reactions, particularly those initiated by light, heat, or radical initiators, are susceptible to this side reaction.
Q3: What is the primary mechanism for the formation of 1-H-perfluorooctane?
A3: The primary mechanism is believed to be a hydrogen atom transfer (HAT) to a perfluorooctyl radical (C₈F₁₇•). This radical can abstract a hydrogen atom from various sources present in the reaction mixture, such as solvents, reagents (e.g., amines), or even the substrate itself.
Troubleshooting Guide
This guide addresses specific issues that may lead to the formation of 1-H-perfluorooctane and provides actionable solutions.
Issue 1: Significant formation of 1-H-perfluorooctane is detected in my reaction mixture.
-
Potential Cause: Presence of a potent hydrogen atom donor in the reaction.
-
Troubleshooting Steps:
-
Solvent Selection: Analyze your solvent's C-H bond dissociation energy (BDE). Solvents with weaker C-H bonds are more likely to act as hydrogen donors.
-
Recommendation: Switch to a solvent with stronger C-H bonds or a solvent with no C-H bonds.
-
-
Reagent Purity: Ensure all reagents, especially amines or other additives, are of high purity and free from hydrogen-donating impurities.
-
Substrate Reactivity: Evaluate if the substrate itself has labile hydrogen atoms that could be abstracted.
-
Issue 2: The yield of my desired perfluorooctylated product is low, and I suspect 1-H-perfluorooctane formation.
-
Potential Cause: Reaction conditions favor the generation and subsequent quenching of the perfluorooctyl radical by hydrogen abstraction over the desired reaction pathway.
-
Troubleshooting Steps:
-
Concentration: Increasing the concentration of the substrate or the trapping agent for the perfluorooctyl radical can kinetically favor the desired reaction over the undesired hydrogen abstraction.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the hydrogen abstraction pathway, which may have a higher activation energy than the desired reaction.
-
Initiator Concentration: In radical reactions, optimizing the concentration of the radical initiator can help control the concentration of perfluorooctyl radicals, potentially minimizing side reactions.
-
Issue 3: How can I confirm that the byproduct is indeed 1-H-perfluorooctane?
-
Potential Cause: Ambiguous analytical data.
-
Troubleshooting Steps:
-
Mass Spectrometry (MS): Look for the characteristic molecular ion peak and fragmentation pattern of 1-H-perfluorooctane (C₈HF₁₇, M.W. ≈ 420.07 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic triplet of triplets is expected for the single proton.
-
¹⁹F NMR: The spectrum will be complex but will differ significantly from that of the starting perfluorooctylating agent and the desired product.
-
-
Gas Chromatography (GC): Compare the retention time of the unknown peak with a commercially available standard of 1-H-perfluorooctane.
-
Data Presentation
Table 1: Influence of Solvent on 1-H-Perfluorooctane Formation (Illustrative Data)
| Solvent | C-H Bond Dissociation Energy (kcal/mol) | Relative Yield of 1-H-Perfluorooctane (%) |
| Tetrahydrofuran (THF) | 92 | High |
| Toluene | 85 | High |
| Acetonitrile | 93 | Moderate |
| Hexafluorobenzene | N/A | Very Low |
| Perfluorohexane | N/A | Very Low |
Note: This table provides a qualitative representation. Actual yields will vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing 1-H-Perfluorooctane in a Radical Perfluorooctylation Reaction
-
Solvent Choice: Select a perfluorinated solvent (e.g., perfluorohexane, hexafluorobenzene) or a solvent with high C-H bond dissociation energy (e.g., acetonitrile, benzene). Avoid ethers like THF and alkylaromatics like toluene if possible.
-
Reagent Purity: Use freshly distilled and degassed solvents and reagents to remove potential hydrogen-donating impurities and dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with oxygen and moisture.
-
Radical Scavenger (Optional): In some cases, the addition of a mild radical scavenger that does not interfere with the main reaction can be beneficial. This requires careful screening.
-
Reaction Monitoring: Monitor the reaction progress by GC or LC-MS to track the formation of the desired product and the 1-H-perfluorooctane byproduct.
-
Work-up and Purification: Upon completion, quench the reaction appropriately. Purification via fluorinated solid-phase extraction or preparative chromatography may be necessary to separate the desired product from 1-H-perfluorooctane.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing 1-H-perfluorooctane formation.
Caption: Competing reaction pathways: desired perfluorooctylation vs. byproduct formation.
Caption: Logical workflow for preventing 1-H-perfluorooctane formation.
Technical Support Center: Production of Perfluorooctyl Iodide (C₈F₁₇I)
This guide is designed for researchers, scientists, and drug development professionals to address scalability challenges in the production of Perfluorooctyl iodide. It provides troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Q1: What are the primary causes of low yield in this compound synthesis during scale-up?
A1: Low yields during the scale-up of this compound production, primarily via telomerization, can be attributed to several factors:
-
Suboptimal Reaction Kinetics: The reaction temperature and pressure are critical. Temperatures that are too low can result in insufficient reaction speed, while excessively high temperatures can promote side reactions and increase safety risks.
-
Improper Reactant Ratios: The molar ratio of the taxogen (tetrafluoroethylene, TFE) to the telogen (e.g., pentafluoroethyl iodide, C₂F₅I) is crucial. A high concentration of TFE can lead to the formation of undesirable long-chain telomers (where n > 4 in the formula Rf(CF₂CF₂)nI), reducing the yield of the target C₈ product. Conversely, a very high concentration of the telogen is often used to suppress the formation of these long-chain by-products, but this necessitates recycling large amounts of unreacted starting material.
-
Inefficient Initiation: The telomerization reaction is typically initiated by thermal means or with a radical initiator. Inefficient initiation can lead to a slow or incomplete reaction. On a large scale, ensuring uniform temperature distribution for thermal initiation or homogenous mixing of a chemical initiator is a significant challenge.
-
By-product Formation: Side reactions can consume reactants and reduce the yield of the desired product. A common issue is the dimerization of perfluoroalkyl radicals to form perfluoroalkanes, which is a problem in high-temperature thermal reactions.
Q2: My product is contaminated with significant impurities. What are the likely side products and how can I minimize them?
A2: Impurity generation is a major challenge in scaling up this compound production. Common impurities and mitigation strategies are outlined below.
-
Undesired Telomer Distribution: The telomerization process produces a mixture of perfluoroalkyl iodides with varying chain lengths. To favor the C₈ chain, it is essential to control the TFE to telogen ratio and the reaction residence time.
-
Perfluoroalkanes (Rf-Rf): These are dimerized products of the perfluoroalkyl radicals generated during the reaction. Their formation is particularly problematic in thermal reactions conducted at high temperatures (e.g., 250-800°C). Using a lower temperature process with a metal catalyst (60-160°C) can significantly reduce this side reaction.
-
Hydrogen-containing By-products (RfH): When using free-radical generators, perfluoroalkyl radicals can react with the initiator itself, leading to the formation of RfH compounds. A major issue is that these by-products can be difficult to separate from the starting telogen (RfI) by distillation. When the telogen is recycled, the accumulated RfH decreases overall reaction efficiency.
-
Elemental Iodine (I₂): High-temperature thermal telomerization (around 300-360°C) can lead to the generation of elemental iodine.
| Impurity Type | Common Cause | Mitigation Strategy |
| Long-Chain Telomers | High concentration of tetrafluoroethylene (TFE). | Maintain a high telogen-to-taxogen ratio. |
| Perfluoroalkanes | High-temperature thermal reactions causing radical dimerization. | Employ lower reaction temperatures (60-160°C) with a metal catalyst. |
| Hydrogenated Species (RfH) | Reaction of radicals with free-radical initiators. | Utilize catalyst systems that avoid hydrogen-donating species. |
| **Elemental Iodine (I₂) ** | High-temperature thermal decomposition (>300°C). | Use lower temperature catalytic methods. |
Q3: We are experiencing reactor corrosion and pipe clogging during continuous production. What is the cause and how can it be prevented?
A3: Reactor corrosion and pipe clogging are serious scalability issues, often caused by the generation of elemental iodine as a by-product. This is particularly prevalent in high-temperature thermal telomerization processes (300-360°C).
Prevention Strategies:
-
Lower Reaction Temperature: The most effective solution is to move away from high-temperature thermal methods. A continuous process using a tubular reactor packed with a metal catalyst can be operated at much lower temperatures (e.g., 60 to 160°C), which minimizes the formation of free iodine.
-
Material Selection: Ensure the reactor and associated piping are constructed from materials resistant to corrosion by iodine and other potential acidic by-products under operating conditions.
-
Process Monitoring: Implement real-time monitoring to detect process upsets that could lead to higher temperatures or the formation of corrosive species.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound?
A1: The main industrial route for producing this compound and similar compounds is telomerization . This process involves the reaction of a "telogen" (a short-chain perfluoroalkyl iodide, like C₂F₅I) with a "taxogen" (an unsaturated monomer, which is tetrafluoroethylene or TFE). The reaction extends the perfluoroalkyl chain, creating a mixture of longer-chain telomers from which the desired C₈F₁₇I is isolated, typically by fractional distillation.
Caption: General workflow for this compound production via telomerization.
Q2: What are the critical process parameters to control during the scale-up of telomerization?
A2: Successfully scaling up the telomerization process requires tight control over several parameters to ensure safety, efficiency, and product quality.
| Parameter | Typical Range (Catalytic) | Importance on Scale-Up |
| Reaction Temperature | 60 - 160°C | Affects reaction rate and by-product formation. Requires robust thermal management to handle exothermic reactions and prevent hotspots. |
| Reaction Pressure | 0.1 - 5 MPa (gauge) | Influences reactant concentration (especially TFE) and reaction kinetics. The pressure containment system must be rated for industrial scale. |
| Reactant Feed Ratio | Telogen/TFE: 1.1 to 3 (molar) | Crucial for controlling the distribution of telomer chain lengths and minimizing the formation of long-chain impurities. |
| Catalyst | Metal powders (Cu, Ni) or alloys | Catalyst activity and stability over time are key for continuous processes. Catalyst separation and recycling can be a challenge. |
| Residence Time | Varies (minutes to hours) | Determines the extent of reaction and product distribution. Must be optimized for the specific reactor volume and flow rates. |
Q3: How is this compound purified at an industrial scale?
A3: The primary method for purifying this compound from the crude reaction mixture is fractional distillation . Because the telomerization reaction produces a series of perfluoroalkyl iodides with different chain lengths (C₄, C₆, C₈, C₁₀, etc.), their boiling points are sufficiently different to allow for effective separation. This compound has a boiling point of approximately 160-161°C, which allows it to be isolated from lower-boiling and higher-boiling telomers. Distillation under reduced pressure can also be used to lower the required temperature and prevent thermal degradation of the product.
Q4: What are the key safety considerations when handling this compound and its precursors?
A4: Handling this compound and the reactants for its synthesis requires strict safety protocols.
-
Toxicity and Irritation: this compound may cause skin, eye, and respiratory irritation. Appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and lab coats, is mandatory. Work should be conducted in a well-ventilated area or under a chemical fume hood.
-
Precursor Hazards: Tetrafluoroethylene (TFE) is a flammable gas that can undergo explosive decomposition under certain conditions, particularly under pressure and at elevated temperatures. Industrial-scale operations require specialized equipment and handling procedures to manage this risk.
-
Environmental Persistence: As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound is environmentally persistent. Care must be taken to prevent its release into the environment, and all waste must be disposed of as hazardous material according to local regulations.
Experimental Protocols
Protocol 1: Catalytic Telomerization of TFE with Pentafluoroethyl Iodide
This protocol provides a generalized methodology for the continuous synthesis of this compound based on catalytic telomerization.
-
Reactor Preparation: A tubular reactor is packed with a suitable metal catalyst, such as a powdery spherical metal or a sintered metal.
-
Reactant Feed:
-
A continuous stream of the liquid telogen, pentafluoroethyl iodide (C₂F₅I), is fed into the reactor.
-
The gaseous taxogen, tetrafluoroethylene (TFE), is supplied concurrently. To control the formation of long-chain telomers, the TFE can be introduced at multiple points along the reactor. For instance, 40-60% of the TFE can be introduced at the head of the reactor, with the remainder fed at a point between 2/5 and 3/4 of the reactor's length.
-
-
Reaction Conditions:
-
The reactor temperature is maintained between 100°C and 140°C .
-
The pressure is controlled within the range of 0.1 to 5 MPa (gauge pressure).
-
-
Product Collection: The reaction mixture exiting the reactor, containing a distribution of perfluoroalkyl iodides, is cooled and collected.
-
Purification: The crude product is subjected to fractional distillation to separate the desired this compound (boiling point ~160-161°C) from unreacted telogen and other telomer homologs.
Visualizations
Caption: A troubleshooting workflow for diagnosing low yield in this compound production.
Caption: Logical pathways for product and by-product formation from perfluoroalkyl radicals.
Technical Support Center: Optimizing Surface Deposition of Perfluorooctyl Iodide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the surface deposition of Perfluorooctyl iodide (PFOI). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the formation of PFOI self-assembled monolayers (SAMs).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the PFOI deposition process in a question-and-answer format.
Issue 1: Poor or Incomplete Monolayer Formation
-
Question: My substrate does not show a significant increase in hydrophobicity (low water contact angle) after PFOI deposition. What could be the cause?
-
Answer: This issue, often referred to as poor or incomplete monolayer formation, can stem from several factors:
-
Improper Substrate Cleaning: The presence of organic residues, dust, or other contaminants on the substrate surface can hinder the self-assembly process.[1][2][3][4] Ensure a thorough cleaning procedure is followed. For silica-based substrates, a common effective method is UV-ozone cleaning.[5]
-
Inactive Substrate Surface: The substrate surface must have a sufficient density of reactive sites (e.g., hydroxyl groups for silica) for the PFOI to attach. Pre-treatment with methods like oxygen plasma or UV-ozone can activate the surface.[5]
-
Suboptimal Deposition Parameters: The temperature, pressure, and duration of the deposition process are critical. Insufficient time or a temperature that is too low may not provide enough energy for the molecules to form an ordered monolayer.[5][6]
-
Degraded Precursor: this compound can degrade over time, especially if exposed to light or moisture.[7] Using a fresh or properly stored precursor is crucial.
-
Issue 2: Hazy or Visibly Contaminated Surface Post-Deposition
-
Question: After the deposition process, my substrate appears hazy or has visible particulates. What is the likely cause and solution?
-
Answer: A hazy appearance or visible contamination on the substrate surface after deposition can be attributed to a few key issues:
-
Precursor Condensation: If the temperature of the substrate is significantly lower than the precursor source, the PFOI may condense on the surface, leading to a thick, uneven, and poorly organized film instead of a monolayer. Ensure the substrate temperature is appropriately controlled.
-
Particulate Contamination: The deposition chamber or the precursor itself may contain particulate matter. Ensure the chamber is clean and consider filtering the carrier gas if one is used.
-
Inadequate Purging: If a carrier gas is used, insufficient purging of the chamber before and after deposition can leave behind residual reactants or byproducts.
-
Issue 3: Inconsistent Results Across Different Batches
-
Question: I am observing significant variations in water contact angle and film thickness between different deposition runs, even with the same parameters. What could be causing this inconsistency?
-
Answer: Inconsistent results are often a sign of poor process control. Key factors to investigate include:
-
Fluctuations in Deposition Conditions: Small variations in temperature, pressure, or deposition time can lead to different film qualities.[5][6] Meticulously control and monitor these parameters for each run.
-
Variability in Substrate Preparation: Inconsistent cleaning or surface activation will result in variable monolayer formation. Standardize your substrate preparation protocol.[1][3]
-
Precursor Degradation: As mentioned, the quality of the PFOI precursor is critical. If you are using the same vial of precursor over a long period, it may be degrading.[7]
-
Moisture Contamination: Fluorinated SAMs are highly sensitive to moisture during the deposition process.[6] Ensure the deposition chamber has a low base pressure and that all components are properly dried.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the deposition of a structurally similar compound, Perfluorododecyl iodide (I-PFC12), on SiO₂ and TiO₂ substrates. While these values provide a strong starting point for optimizing PFOI deposition, empirical optimization for your specific substrate and experimental setup is recommended.
Table 1: Optimized Deposition Parameters for I-PFC12 SAMs [5][8]
| Substrate | Deposition Temperature (°C) | Deposition Time (hours) |
| SiO₂ | 120 | 2 |
| TiO₂ | 100 | 2 |
Table 2: Characterization of Optimized I-PFC12 SAMs [5][8]
| Substrate | Water Contact Angle (WCA) (°) | Film Thickness (nm) |
| SiO₂ | 64.9 ± 0.3 | 0.65 |
| TiO₂ | 93.9 ± 2 | 0.69 |
Experimental Protocols
Protocol 1: Vapor Phase Deposition of this compound
This protocol is adapted from a procedure for Perfluorododecyl iodide and should be optimized for PFOI.[5]
1. Substrate Preparation (Example: SiO₂/Si wafer): a. Clean the silicon wafer substrate by sonication in acetone, followed by isopropanol, and finally deionized (DI) water (10 minutes each). b. Dry the substrate with a stream of dry nitrogen gas. c. Perform UV-ozone cleaning for 15-20 minutes to remove any remaining organic contaminants and to generate hydroxyl groups on the surface.
2. Vapor Deposition: a. Place the cleaned substrate in a vacuum deposition chamber. b. Place a small container with this compound (a few milligrams) inside the chamber, ensuring it is not in direct contact with the substrate. c. Evacuate the chamber to a base pressure of 10⁻³ mbar or lower to remove residual water and air. d. Heat the chamber to the desired deposition temperature (e.g., starting with a range of 100-150°C). e. Allow the deposition to proceed for a set duration (e.g., 1-3 hours). f. After deposition, cool down the chamber to room temperature before venting with dry nitrogen. g. Remove the coated substrate for characterization.
3. Characterization: a. Water Contact Angle (WCA): Measure the static water contact angle to assess the hydrophobicity of the surface. A significant increase in WCA compared to the bare substrate indicates successful monolayer formation. b. Ellipsometry: Measure the thickness of the deposited film. A uniform thickness of around 1-2 nm is expected for a PFOI monolayer. c. X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of fluorine, carbon, and iodine from the PFOI molecule.[5][6][9]
Visualizations
Caption: Experimental workflow for PFOI surface deposition.
Caption: Troubleshooting logic for PFOI deposition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. eag.com [eag.com]
Technical Support Center: Perfluorooctyl Iodide-Mediated Reactions
Welcome to the technical support center for perfluorooctyl iodide-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on catalyst selection, troubleshoot common experimental issues, and offer standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used for reactions involving this compound?
A1: Reactions with this compound (C8F17I) are predominantly radical in nature. The catalysts can be broadly categorized into three main types:
-
Photoredox Catalysts: These catalysts, such as ruthenium and iridium complexes or organic dyes, absorb visible light to initiate a single-electron transfer (SET) process, generating a perfluoroalkyl radical.[1][2]
-
Transition Metal Catalysts: Copper, palladium, and vanadium complexes are commonly used.[3][4][5][6] These can mediate Atom Transfer Radical Polymerization (ATRP), radical additions, and cyclizations, often without the need for light.[3][7] For instance, a simple combination of copper(I) iodide and 1,10-phenanthroline is effective for the direct perfluoroalkylation of C-H bonds in heteroarenes.[4]
-
Base/Halogen-Bonding Promoters: In some cases, expensive transition metal or photoredox catalysts are not required. Simple inorganic bases like tBuONa or KOH can activate the perfluoroalkyl iodide through halogen bond interactions, promoting the homolysis of the C-I bond under mild conditions.[8]
Q2: How do I choose the right catalyst for my specific reaction?
A2: Catalyst selection depends entirely on the desired transformation.
-
For Atom Transfer Radical Addition (ATRA) to alkenes or alkynes, visible-light photoredox catalysts like [Ru(bpy)3]Cl2, fac-Ir(ppy)3, or copper-based systems such as [Cu(dap)2]Cl are effective.[1][2]
-
For Atom Transfer Radical Polymerization (ATRP) , copper(I) halides (CuBr, CuCl) complexed with nitrogen-based ligands like bipyridine are the standard choice, using the perfluoroalkyl iodide as an initiator.[3][9]
-
For Radical Cyclization reactions, vanadium complexes like [CpV(CO)3H]− can be used catalytically under H2 as a tin-free, atom-efficient method.[6][7] Visible-light-mediated protocols are also available.[10]
-
For C-H Perfluoroalkylation of (hetero)arenes, both photoredox catalysis with a hydroquinone catalyst or copper(I)-catalyzed systems have proven effective.[4][11]
Q3: Can this compound reactions be performed without a metal catalyst?
A3: Yes. Several catalyst-free methods exist.
-
Base-Mediated Reactions: Simple bases can activate the C-I bond.[8]
-
Organic Dyes: Photocatalysts like Eosin Y or Rose Bengal are metal-free and can initiate radical formation using visible light.[2][12]
-
Electron Donor-Acceptor (EDA) Complexes: Visible light can activate an EDA complex formed between an electron-rich donor and the perfluoroalkyl iodide, leading to radical generation.[2][11]
Catalyst System Comparison
The following table summarizes common catalyst systems for various this compound-mediated reactions.
| Reaction Type | Catalyst System | Typical Conditions | Advantages | Common Issues | Citations |
| Photoredox ATRA | [Ru(bpy)3]Cl2 or fac-Ir(ppy)3 | Visible Light (e.g., Blue LEDs), Room Temp., MeCN | High efficiency, broad substrate scope. | Catalyst cost, potential for side reactions. | [1][2] |
| C-H Perfluoroalkylation | CuI / 1,10-phenanthroline | 80-120 °C, NMP or DMF | Cost-effective, simple setup. | Requires higher temperatures, potential ligand screening. | [4] |
| ATRP | CuBr / 2,2'-bipyridine | 60-90 °C, DMAc or Toluene | Controlled polymerization, defined end-groups. | Low initiator efficiency, oxygen sensitivity. | [3][13] |
| Radical Cyclization | [CpV(CO)3H]− / DBU | H2 atmosphere, Room Temp., THF | Tin-free, mild conditions, atom-efficient. | Catalyst sensitivity, substrate limitations. | [6][7] |
| Base-Mediated C-H Amidation | tBuONa or KOH | 30-60 °C, THF | Metal- and light-free, inexpensive reagents. | Limited to specific C-H bonds, base-sensitive substrates. | [8] |
Troubleshooting Guide
Q4: My reaction yield is low or the reaction is not proceeding. What should I check?
A4: Low yield is a common issue that can stem from several factors.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | For photoredox reactions, ensure the catalyst has not decomposed. For ATRP, ensure the Cu(I) species has not been oxidized to the inactive Cu(II) state. Consider using a regenerating agent like ascorbic acid in ARGET ATRP.[14] |
| Poor Initiation (ATRP) | Perfluoroalkyl iodides can sometimes be slow initiators. Optimize the temperature or the copper catalyst/ligand system to better match the initiation and propagation rates.[3][13] |
| Insufficient Light (Photocatalysis) | Ensure the light source wavelength matches the absorbance maximum of the photocatalyst.[12] Check that the reaction vessel is transparent and not blocking light. Increase irradiation time or intensity if necessary. |
| Presence of Oxygen | Radical reactions are highly sensitive to oxygen. Ensure your solvent is properly degassed and the reaction is maintained under a robust inert atmosphere (Nitrogen or Argon).[11] |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can significantly impact catalyst solubility and reaction kinetics.[15][16] Screen different solvents if low reactivity is observed. |
| Sub-optimal Temperature | While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition or increased side reactions.[13][17] An optimal temperature must be found empirically. |
Q5: I am observing significant side product formation. How can I improve selectivity?
A5: Side products often arise from competing reaction pathways or decomposition.
| Problem | Potential Cause | Recommended Solution |
| Polymerization of Alkene | In ATRA reactions with vinyl monomers, polymerization can compete with the desired 1:1 adduct formation. | Use the perfluoroalkyl iodide in excess or add a radical inhibitor that does not interfere with the primary catalytic cycle.[15] |
| Elimination Products | Base-sensitive substrates may undergo elimination. | If using a base, screen weaker, non-nucleophilic bases. For radical cyclizations, background elimination can occur; optimizing catalyst loading and temperature can minimize this.[6] |
| Solvent-Derived Byproducts | Perfluoroalkyl radicals can abstract hydrogen atoms from certain solvents (e.g., THF), leading to solvent-derived impurities.[8] | Choose a more inert solvent for the reaction, such as acetonitrile, DMF, or a fluorinated solvent. |
| Homocoupling of Radicals | If the radical concentration is too high, radical-radical coupling can occur. | Lower the reaction temperature or, for photocatalytic reactions, reduce the light intensity to lower the steady-state concentration of radicals. |
Experimental Protocols
Protocol 1: General Procedure for Visible-Light Mediated Perfluoroalkylation of an Electron-Rich Arene
This protocol is a generalized representation based on hydroquinone-catalyzed methods.[11]
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the electron-rich arene (1.0 equiv.), 2,5-di-tert-butylhydroquinone (DTHQ) catalyst (0.1 equiv.), and NaHCO3 (2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Through the septum, add degassed acetonitrile/methanol (11:1 v/v) solvent, followed by this compound (1.5 equiv.).
-
Reaction: Place the sealed tube approximately 5 cm from a white LED lamp and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired perfluoroalkylated arene.
Protocol 2: General Procedure for Copper-Catalyzed ATRP of Methyl Methacrylate (MMA)
This protocol is a generalized representation for ATRP initiated by a perfluoroalkyl iodide.[3]
-
Preparation: To a dry Schlenk flask, add CuBr (1.0 equiv. relative to initiator) and 2,2'-bipyridine (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to remove all oxygen.
-
Reagent Addition: Add degassed dimethylacetamide (DMAc) as the solvent, followed by the monomer, methyl methacrylate (e.g., 100 equiv.). Stir the mixture until the copper complex dissolves.
-
Initiation: Inject the initiator, this compound (1.0 equiv.), into the flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir.
-
Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion (by 1H NMR) and molecular weight distribution (by GPC).
-
Termination: To stop the polymerization, cool the flask to room temperature and expose the mixture to air. The solution should turn from reddish-brown to blue/green.
-
Purification: Dilute the mixture with THF, and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent like methanol. Filter and dry the resulting polymer under vacuum.
Visual Guides
Caption: Decision tree for selecting a catalyst system based on the desired chemical transformation.
Caption: Step-by-step workflow for a typical photoredox-catalyzed perfluoroalkylation experiment.
Caption: A simplified oxidative quenching cycle in photoredox catalysis with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalysis of Radical Cyclizations from Alkyl Iodides Under H2: Evidence for Electron Transfer from [CpV(CO)3H]− - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysis of Radical Cyclizations from Alkyl Iodides under H2: Evidence for Electron Transfer from [CpV(CO)3H]<sup/> - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 10. [PDF] Visible-Light-Promoted Atom Transfer Radical Cyclization of Unactivated Alkyl Iodides | Semantic Scholar [semanticscholar.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. osti.gov [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of Perfluorooctyl Iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorooctyl iodide. The information is designed to help manage the exothermic nature of its reactions and mitigate the risk of thermal runaway.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound potentially exothermic?
Reactions involving the formation of highly stable C-F bonds and the breaking of weaker bonds can release significant energy in the form of heat. This compound is often used in reactions like radical polymerizations and additions to double bonds. These types of reactions, particularly when involving highly fluorinated compounds, can be strongly exothermic. The high stability of the resulting fluorinated products contributes to a large negative enthalpy of reaction (heat release).
Q2: What are the common types of exothermic reactions involving this compound?
Common exothermic reactions include:
-
Telomerization: This is a process where a perfluoroalkyl iodide, the "telogen," reacts with an unsaturated compound, the "taxogen" (like tetrafluoroethylene), to form a larger perfluoroalkyl iodide.[1][2] This chain growth reaction can be highly exothermic.
-
Radical Polymerization: this compound can act as an initiator or a chain transfer agent in radical polymerizations.[3][4] The propagation steps in these polymerizations are often fast and release considerable heat.
-
Addition Reactions: The addition of the perfluorooctyl group across double or triple bonds is another common and potentially exothermic transformation.[1]
Q3: What are the early signs of a potential thermal runaway?
A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure.[5] Early warning signs include:
-
A reaction temperature that continues to rise even after the addition of reagents has stopped.
-
A sudden increase in the rate of temperature rise.
-
The cooling system operating at maximum capacity but failing to control the temperature.
-
Noticeable increase in pressure or gas evolution.
-
Changes in the color or viscosity of the reaction mixture.
Q4: What are the key safety precautions before starting a reaction with this compound?
Before starting any reaction, it is crucial to:
-
Conduct a thorough literature search for the specific reaction or similar reactions to understand potential hazards.
-
Perform a risk assessment for the experiment, considering the scale of the reaction.[6][7]
-
Start with a small-scale reaction to assess the exotherm before scaling up. A general rule is not to increase the scale by more than a factor of three for each subsequent reaction.[6]
-
Ensure proper equipment setup , including a reaction vessel that is at least twice the volume of all added substances, efficient stirring, and a reliable temperature monitoring system.[6]
-
Have an adequate cooling system in place and readily available (e.g., an ice bath, cryostat).
-
Prepare a quenching plan and have the necessary quenching agents readily accessible.[8][9][10]
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and compatible gloves.[9]
Q5: How can I estimate the potential exotherm of my reaction?
While precise calorimetric data for every reaction may not be available, you can estimate the potential exotherm by:
-
Using reaction calorimetry: Techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) can provide data on the heat of reaction and the onset temperature for decomposition.[11]
-
Consulting literature: Look for reported enthalpy values for similar reactions.
-
Bond energy calculations: A rough estimate can be obtained by calculating the difference between the energy of bonds broken and bonds formed. However, this method does not account for solvent effects or activation energies.
Q6: What are the recommended cooling methods for managing the heat generated?
Effective cooling is critical. Recommended methods include:
-
Ice baths: For reactions close to room temperature, an ice-water bath is a simple and effective option.
-
Cryostats: For lower temperatures or more precise temperature control, a circulating cooling bath (cryostat) is recommended.
-
Controlled addition: Adding the most reactive reagent slowly (dropwise) allows the cooling system to keep up with the heat generation.[5]
-
Dilution: Running the reaction in a larger volume of an appropriate inert solvent can help to dissipate the heat.
Q7: When should I consider using flow chemistry for my reaction?
Flow chemistry offers significant advantages for managing highly exothermic reactions.[12][13][14][15][16] Consider using a flow reactor when:
-
The reaction is known to be highly exothermic and difficult to control in a batch reactor.
-
You need to scale up the reaction safely.
-
The reaction involves hazardous or unstable intermediates. Flow reactors have a high surface-area-to-volume ratio, which allows for much more efficient heat transfer compared to batch reactors.[5]
Q8: What are the proper quenching procedures for reactions involving this compound?
If a reaction begins to run away, or for the safe disposal of unreacted reagents, a proper quenching procedure is essential. A general approach involves:
-
Cooling the reaction mixture to 0 °C or below in an ice bath.[8]
-
Slowly adding a less reactive quenching agent first, such as isopropanol, under an inert atmosphere.[8][9][10]
-
Once the initial vigorous reaction subsides , a mixture of isopropanol and water can be added, followed by the slow addition of water.[8]
-
Always perform quenching in an open or vented system to avoid pressure buildup.[9][10]
Q9: What should be included in an emergency response plan for a thermal runaway event?
Your emergency plan should include:
-
Immediate actions:
-
Alerting colleagues and the lab supervisor.
-
Activating the emergency fume hood sash closure if available.
-
Removing any flammable materials from the immediate vicinity.
-
Having a fire extinguisher rated for chemical fires (e.g., Class D for reactive metals, or CO2/dry chemical for solvents) readily accessible.[8]
-
-
Contact information for emergency services and the chemical safety officer.
-
Location of safety equipment such as safety showers, eyewash stations, and fire extinguishers.
-
A plan for evacuation if the situation becomes uncontrollable.
Part 2: Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase
-
Symptoms: Temperature rises much faster than anticipated; cooling system is at maximum capacity but cannot control the temperature.
-
Possible Causes:
-
Incorrect concentration of reagents.
-
Addition of a reagent was too fast.[5]
-
Inadequate heat transfer due to poor stirring or reactor design.
-
An unexpected, highly exothermic side reaction.
-
-
Troubleshooting Steps:
-
IMMEDIATELY STOP THE ADDITION OF ALL REAGENTS.
-
Increase the cooling capacity to its maximum (e.g., add dry ice to an acetone bath).
-
If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture and help absorb the heat.
-
If the temperature continues to rise uncontrollably, prepare to execute your emergency quenching procedure.
-
Evacuate the area if necessary.
-
Issue 2: Localized Hotspots in the Reactor
-
Symptoms: Different temperature readings in various parts of the reactor; visible charring or discoloration at a specific point.
-
Possible Causes:
-
Inefficient stirring or mixing.
-
A heterogeneous reaction mixture with poor heat distribution.
-
Localized initiation of a highly exothermic side reaction.
-
-
Troubleshooting Steps:
-
Immediately increase the stirring rate to improve mixing and heat distribution.
-
If solids are present, ensure they are well-suspended.
-
For future experiments, consider using a reactor with better mixing capabilities (e.g., a baffled flask or a mechanical stirrer).
-
If the hotspot persists and the temperature begins to rise, treat it as a potential thermal runaway and follow the steps in Issue 1.
-
Issue 3: Reaction Fails to Initiate, Then Suddenly Accelerates
-
Symptoms: No temperature change after adding an initiator or reaching the target temperature, followed by a sudden, sharp temperature increase.
-
Possible Causes:
-
Presence of an inhibitor in one of the reagents.
-
A long induction period for the reaction.
-
Accumulation of unreacted reagents, leading to a large potential energy release.
-
-
Troubleshooting Steps:
-
DO NOT ADD MORE INITIATOR OR INCREASE THE TEMPERATURE. This could trigger a violent reaction.
-
If a significant amount of reagent has been added without any reaction, the potential for a dangerous exotherm is high.
-
The safest course of action is often to slowly and carefully quench the reaction mixture following the established quenching protocol.
-
For future attempts, purify all reagents to remove potential inhibitors and consider a slower, more controlled addition of the initiator.
-
Part 3: Quantitative Data
The following tables provide general data to aid in risk assessment. Specific calorimetric data for your exact reaction conditions should be determined experimentally if possible.
Table 1: General Thermochemical Data for Relevant Bonds
| Bond | Bond Enthalpy (kJ/mol) | Notes |
| C-I | ~240 | The relatively weak C-I bond is readily cleaved to initiate reactions. |
| C=C (in TFE) | ~728 | The double bond in tetrafluoroethylene is strong. |
| C-C | ~347 | A typical carbon-carbon single bond. |
| C-F | ~485 | The C-F bond is exceptionally strong, contributing to the exothermicity. |
Note: These are average bond enthalpies and can vary depending on the specific molecule.
Table 2: Estimated Heat of Reaction for Common this compound Reaction Types
| Reaction Type | Estimated Heat of Reaction (kJ/mol) | Stoessel's Criticality Class (Typical) | Notes |
| Telomerization (per TFE unit) | -150 to -250 | 4-5 | Highly exothermic. The accumulation of unreacted monomer can lead to a dangerous situation. Stoessel's criticality class 5 indicates a high potential for thermal runaway. |
| Radical Polymerization | -50 to -100 (per monomer unit) | 3-5 | The overall exotherm depends on the monomer and reaction conditions. |
| Addition to Alkenes | -100 to -200 | 3-4 | Can be highly exothermic, especially with activated alkenes. |
Disclaimer: These are estimates. The actual heat of reaction can vary significantly with reaction conditions (solvent, temperature, catalysts). Experimental determination is recommended for scale-up.
Table 3: Recommended Cooling Bath Temperatures for Different Solvents
| Solvent | Freezing Point (°C) | Recommended Cooling Bath |
| Water | 0 | Ice/Water |
| Acetonitrile | -45 | Dry Ice/Acetonitrile or Dry Ice/Isopropanol |
| Acetone | -95 | Dry Ice/Acetone or Liquid Nitrogen (with caution) |
| Dichloromethane | -97 | Dry Ice/Acetone or Liquid Nitrogen (with caution) |
| Tetrahydrofuran | -108 | Liquid Nitrogen/Isopropanol slush bath |
Part 4: Experimental Protocols
Protocol 1: General Setup for a Batch Reaction with Exotherm Management
-
Glassware: Use a round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a reflux condenser with an inert gas inlet, and an addition funnel for the controlled addition of reagents. The flask size should be at least double the total reaction volume.[6]
-
Cooling: Place the flask in a cooling bath (e.g., ice-water or a cryostat) on a stirrer plate. Ensure the bath is large enough to provide effective cooling.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Add the less reactive reagents to the flask first. The most reactive reagent, or the one that initiates the exotherm, should be added slowly via the addition funnel. Monitor the internal temperature closely during the addition.[5]
-
Temperature Control: Maintain the internal temperature within a safe, predetermined range by adjusting the addition rate and/or the cooling bath temperature.
-
Work-up: Once the reaction is complete, cool the mixture to a safe temperature before proceeding with the work-up or quenching procedure.
Protocol 2: Basic Setup for a Continuous Flow Reaction to Mitigate Exotherms
-
Pumps: Use syringe pumps or HPLC pumps to deliver precise and pulseless flows of the reagent solutions.
-
Mixing: Use a T-mixer or a micromixer to ensure rapid and efficient mixing of the reagent streams.
-
Reactor: A coiled tube reactor made of a compatible material (e.g., PFA, stainless steel) is a common choice. The reactor should be immersed in a constant temperature bath (oil bath, cryostat) to control the reaction temperature.[5]
-
Back-Pressure Regulator: A back-pressure regulator is used to maintain the system under pressure, which can prevent the solvent from boiling.[15]
-
Collection: The product stream is collected at the outlet of the reactor.
-
Steady State: Allow the system to reach a steady state before collecting the desired product. The temperature at various points in the reactor should be monitored to ensure the exotherm is being effectively managed.[5]
Protocol 3: Standard Quenching Procedure for this compound Reactions
-
Preparation: Ensure the reaction mixture is under an inert atmosphere and cooled in an ice bath with efficient stirring. Have a supply of isopropanol, ethanol, methanol, and water ready.[9][10]
-
Initial Quench: Slowly add isopropanol dropwise via an addition funnel. Monitor for any temperature increase or gas evolution. Keep the temperature below 20 °C.[8]
-
Sequential Addition: Once the addition of isopropanol no longer produces a significant exotherm, slowly add ethanol, followed by methanol, and finally water.[10] The sequential addition of alcohols with increasing reactivity towards any unreacted intermediates provides a controlled quench.
-
Final Stirring: After the final addition of water, allow the mixture to stir for several hours to ensure all reactive species have been quenched before disposal.[8]
Part 5: Visualizations
Caption: Workflow for Assessing and Managing Exothermic Risk.
Caption: Decision Tree for Troubleshooting a Thermal Runaway Event.
Caption: Simplified Pathway for a Radical Polymerization.
References
- 1. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Radicals [employees.csbsju.edu]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. sarponggroup.com [sarponggroup.com]
- 11. cetjournal.it [cetjournal.it]
- 12. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. researchgate.net [researchgate.net]
- 15. vapourtec.com [vapourtec.com]
- 16. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Perfluoroo-ctyl Iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of residual catalysts from perfluorooctyl iodide products.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in the synthesis of this compound that may need to be removed?
A1: Common catalysts used in the synthesis of this compound and related perfluoroalkyl iodides include Lewis acids, metal salts, and ionic liquids. Specific examples include Boron trifluoride (often as a diethyl etherate complex, BF3·OEt2), zinc sulfate (ZnSO4), and various aluminate or imidazolium-based ionic liquids.
Q2: Why is it crucial to remove residual catalysts from the final this compound product?
A2: Residual catalysts can negatively impact the stability of the this compound product and interfere with downstream reactions. For example, residual Lewis acids can promote degradation or unwanted side reactions. Metal impurities can poison catalysts in subsequent synthetic steps or be undesirable in the final application, particularly in pharmaceutical and electronic materials.
Q3: What are the general strategies for removing residual catalysts?
A3: The primary strategies for catalyst removal from organic products like this compound include:
-
Aqueous Washing/Extraction: Effective for removing water-soluble catalysts like metal salts and for quenching reactive catalysts like Lewis acids.
-
Adsorption: Utilizes solid adsorbents like silica gel, activated alumina, or specialized metal scavengers to bind the catalyst, which is then removed by filtration.
-
Filtration: A simple method to remove solid or precipitated catalysts.
-
Distillation: Can be effective if the product is volatile and the catalyst is not, though less common for high-boiling perfluorinated compounds.
Q4: How can I confirm that the catalyst has been successfully removed?
A4: The choice of analytical technique depends on the nature of the catalyst.
-
For Metal Catalysts (e.g., ZnSO4): Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace metal residues.[1][2][3][4]
-
For Lewis Acids (e.g., BF3): As direct detection can be difficult, successful removal is often inferred by the absence of product degradation or side reactions in subsequent steps. For fluorine-containing catalysts, specialized fluoride analysis can be performed.
-
For Ionic Liquids: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the characteristic signals of the ionic liquid in the final product.[5][6][7][8][9]
Troubleshooting Guides
Issue 1: Removing Residual Zinc Sulfate (ZnSO4)
Q: I have synthesized this compound using a zinc sulfate catalyst. What is the best way to remove it?
A: Aqueous washing is the most common and effective method for removing water-soluble salts like zinc sulfate from a water-immiscible organic product like this compound.
Troubleshooting Scenarios:
| Problem | Possible Cause | Suggested Solution |
| Milky Emulsion Forms During Washing | Perfluorinated compounds can sometimes form stable emulsions with water, especially if surfactants or other impurities are present. Vigorous shaking can exacerbate this. | 1. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[10] 3. Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[10][11] 4. Centrifugation: If the volume is manageable, centrifugation can effectively separate the phases.[10] |
| Product Still Contains Zinc After Multiple Washes | 1. Inefficient mixing of the organic and aqueous phases. 2. The zinc salt may have limited solubility in the wash solution. | 1. Increase Mixing Efficiency: Use gentle but thorough mixing to maximize the surface area between the two phases. 2. Use a Chelating Agent: Wash with a dilute aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the zinc ions into the aqueous phase. 3. Adsorbent Treatment: Pass the organic solution through a column packed with an adsorbent like silica gel or activated alumina. |
| Low Product Yield After Washing | The product may have some solubility in the aqueous phase, or some product may be lost in the emulsion layer. | 1. Back-Extraction: Extract the combined aqueous washes with a small amount of a fresh, water-immiscible organic solvent to recover any dissolved product. 2. Optimize Emulsion Breaking: Employ the techniques mentioned above to minimize the volume of the emulsion layer. |
Issue 2: Removing Residual Boron Trifluoride (BF3) Catalyst
Q: My reaction uses BF3·OEt2 as a catalyst. How do I remove the residual BF3?
A: Boron trifluoride is a reactive Lewis acid that needs to be quenched and then removed. An aqueous workup is typically employed.
Troubleshooting Scenarios:
| Problem | Possible Cause | Suggested Solution |
| Product Decomposes During Aqueous Workup | BF3 hydrolyzes in water to form hydrofluoric acid (HF) and boric acid, which can be harsh on sensitive products. | 1. Quench with a Mild Base: Carefully add the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO3).[12] This will neutralize the acidic byproducts. Be cautious as this will evolve CO2 gas. 2. Use a Non-Aqueous Quench: For extremely sensitive products, consider quenching with a non-aqueous base like triethylamine, followed by filtration to remove the resulting salt. |
| Boron-Containing Impurities Remain After Washing | Incomplete quenching or extraction of boron species. | 1. Ensure Complete Quenching: Use a sufficient excess of the quenching agent and allow adequate reaction time. 2. Adsorption: Pass the crude product through a column of silica gel or activated alumina. These polar adsorbents can effectively remove residual boron compounds. 3. Specialized Adsorbents: For very low residual levels, consider using adsorbents like polyvinyl alcohol or passing the product through a bed of solid potassium fluoride (KF) to form non-volatile KBF4.[13] |
| Difficulty Handling BF3·OEt2 Vapors | BF3·OEt2 can release BF3 gas, which is corrosive and toxic. | 1. Work in a Fume Hood: Always handle BF3·OEt2 and the reaction mixture in a well-ventilated fume hood. 2. Proper Quenching: The quenching step will convert the volatile BF3 into non-volatile salts, making it safer to handle. |
Issue 3: Removing Residual Ionic Liquid Catalyst
Q: How can I remove an ionic liquid catalyst from my this compound product?
A: The removal strategy depends on the properties of the specific ionic liquid used.
Troubleshooting Scenarios:
| Problem | Possible Cause | Suggested Solution |
| Ionic Liquid is Immiscible with the Product | The ionic liquid forms a separate phase from the this compound. | 1. Simple Phase Separation: If the density difference is significant, the two phases can be separated using a separatory funnel. 2. Solvent-Assisted Separation: If the phases are difficult to separate, adding a solvent that is miscible with one phase but not the other can improve the separation. |
| Ionic Liquid is Miscible with the Product | The ionic liquid is dissolved in the this compound. | 1. Solvent Extraction: Add a solvent in which the ionic liquid is highly soluble but the this compound is not (e.g., water for hydrophilic ionic liquids, or a non-polar organic solvent for hydrophobic ionic liquids). This will extract the ionic liquid into the solvent phase.[4] 2. Adsorption: Pass the mixture through a column of an appropriate adsorbent. Activated carbon or silica gel can be effective for removing polar ionic liquids.[4] 3. Distillation: If the this compound is sufficiently volatile and the ionic liquid has a negligible vapor pressure, vacuum distillation can be used to separate the product.[4] |
| Traces of Ionic Liquid Remain After Purification | The chosen purification method is not efficient enough. | 1. Multiple Extractions/Washes: Perform several extractions or washes with the chosen solvent to ensure complete removal. 2. Combined Methods: Use a combination of methods, for example, solvent extraction followed by treatment with an adsorbent. |
Data Presentation
Table 1: Comparison of Catalyst Removal Methods
| Catalyst Type | Removal Method | Typical Efficiency | Advantages | Disadvantages |
| Metal Salts (e.g., ZnSO4) | Aqueous Washing | >95% | Simple, inexpensive, effective for water-soluble salts. | Can lead to emulsion formation.[10] |
| Adsorption (Silica/Alumina) | >90% | Can remove insoluble or poorly soluble metal species. | Adsorbent may need to be dried; potential for product loss on the adsorbent. | |
| Chelation (e.g., EDTA wash) | >98% | Highly effective for sequestering metal ions. | Chelating agent also needs to be removed. | |
| Lewis Acids (e.g., BF3) | Aqueous Bicarbonate Wash | >99% | Effectively quenches and removes the catalyst and its acidic byproducts.[12] | Vigorous gas evolution requires careful addition. |
| Adsorption (Silica/Alumina) | >95% | Good for removing final traces of boron-containing impurities. | May not be effective for large quantities of catalyst. | |
| Solid Scavenger (e.g., KF) | >99% | Highly effective for complete removal.[13] | Scavenger is a solid that needs to be filtered off. | |
| Ionic Liquids | Solvent Extraction | >95% | Can be very effective if a suitable solvent is found.[4] | Requires finding a solvent with selective solubility. |
| Adsorption (Activated Carbon) | >90% | Broad applicability for many ionic liquids. | Can have non-selective adsorption, leading to product loss. | |
| Distillation | >99% | Can provide very high purity product. | Only suitable for volatile products and non-volatile ionic liquids.[4] |
Table 2: Analytical Techniques for Detecting Residual Catalysts
| Catalyst Component | Analytical Technique | Typical Detection Limit | Notes |
| Zinc (from ZnSO4) | ICP-MS | < 1 ppb | Highly sensitive and quantitative for trace metal analysis.[2][3][4] |
| Boron (from BF3) | ICP-MS | < 1 ppb | Can detect trace amounts of boron. |
| Ionic Liquid | NMR Spectroscopy | ~0.1 mol% | Can identify the specific ionic liquid structure.[5][6][7][8][9] |
Experimental Protocols
Protocol 1: Removal of Zinc Sulfate via Aqueous Washing
-
Transfer the Reaction Mixture: After the reaction is complete, transfer the crude this compound product to a separatory funnel.
-
First Wash: Add an equal volume of deionized water to the separatory funnel.
-
Mixing: Stopper the funnel and gently invert it 10-15 times to allow for mixing of the two phases. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate. The denser this compound layer will be at the bottom.
-
Drain the Aqueous Layer: Carefully drain and discard the upper aqueous layer.
-
Repeat Washing: Repeat the washing process (steps 2-5) two more times with fresh deionized water.
-
Brine Wash: For the final wash, use a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining dissolved water from the organic layer.
-
Drying: Drain the this compound layer into a clean, dry flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 15-20 minutes.
-
Filtration: Filter the dried product to remove the drying agent.
-
Analysis: Analyze a sample of the purified product by ICP-MS to quantify the residual zinc content.
Protocol 2: Removal of BF3·OEt2 via Quenching and Washing
-
Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO3). Cool the solution in an ice bath.
-
Quenching: Slowly and carefully add the crude reaction mixture containing BF3·OEt2 to the cold NaHCO3 solution with gentle stirring. Caution: This will cause gas evolution (CO2). Ensure adequate ventilation and perform the addition slowly to control the effervescence.
-
Transfer to Separatory Funnel: Once the gas evolution has ceased, transfer the entire mixture to a separatory funnel.
-
Extraction and Washing: Extract the product with a suitable organic solvent if necessary (often the product will form a separate layer). Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Filtration: Dry the organic layer over a drying agent and filter as described in Protocol 1.
-
Analysis: The success of the removal is typically confirmed by the stability of the product and the absence of side-products in subsequent reactions.
Visualizations
Caption: General workflow for the removal of residual catalysts from this compound.
Caption: Decision-making diagram for troubleshooting emulsion formation.
References
- 1. icp-ms detection limits: Topics by Science.gov [science.gov]
- 2. ICP-OES and ICP-MS Detection Limit Guidance | EAG [eag.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 7. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Ionic liquids studied using NMR | News | Chemistry World [chemistryworld.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. EP0431631A2 - BF3 removal from BF3 catalyzed olefin oligomer - Google Patents [patents.google.com]
Technical Support Center: Characterization of Impurities in Commercial Perfluorooctyl Iodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Perfluorooctyl Iodide. Impurities in this reagent can significantly impact experimental outcomes, and this guide offers insights into their identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound (PFOI) is typically synthesized via telomerization, which can lead to a range of impurities. The most common impurities include:
-
Shorter- and longer-chain perfluoroalkyl iodide homologs: Due to the nature of the telomerization process, where tetrafluoroethylene is added to a shorter perfluoroalkyl iodide, it's common to have a distribution of chain lengths in the final product. Therefore, you may find Perfluorohexyl Iodide (C6F13I), Perfluorodecyl Iodide (C10F21I), and other homologs.
-
Branched isomers of this compound: Depending on the synthesis method, which can sometimes involve rearrangements similar to electrochemical fluorination, branched isomers of C8F17I may be present.[1][2]
-
Residual starting materials and reagents: Incomplete reactions can leave behind unreacted starting materials, such as shorter-chain perfluoroalkyl iodides used as telogens.
-
Colored impurities: The appearance of a pale red or brown color in the liquid suggests the presence of trace amounts of dissolved iodine (I2) or other degradation byproducts.[3]
-
Partially fluorinated species: Although less common in modern manufacturing processes, underfluorinated or partially hydrogenated species can sometimes be present.
Q2: My this compound is a pale red/brown color. Is it still usable?
A pale red or brown color typically indicates the presence of trace amounts of elemental iodine (I₂).[3] For many applications, particularly those involving radical reactions where PFOI is used as an initiator or chain transfer agent, this low level of iodine may not significantly interfere. However, for reactions sensitive to oxidation or those requiring very high purity starting materials, the presence of iodine can be detrimental. It is recommended to purify the PFOI by passing it through a short plug of activated alumina or by distillation to remove the color before use.
Q3: Why is my reaction yield lower than expected when using a new bottle of this compound?
Lower than expected reaction yields can often be attributed to impurities in the this compound.
-
Inaccurate Stoichiometry: The presence of shorter- or longer-chain homologs means the actual molar concentration of C8F17I is lower than what is calculated based on the total mass. This can lead to incorrect stoichiometry in your reaction.
-
Interfering Side Reactions: Branched isomers may have different reactivities compared to the linear isomer, potentially leading to undesired side products and lower yields of the target molecule.
-
Inhibition or Catalyst Poisoning: Certain impurities could inhibit your reaction or poison the catalyst, leading to reduced efficiency.
It is crucial to determine the purity of your PFOI to ensure accurate stoichiometry and reproducible results.
Q4: I see unexpected peaks in my NMR or GC-MS analysis of my product. Could they be from the this compound?
Yes, it is highly likely. The impurities present in the starting this compound can be carried through the reaction and appear in the analysis of your final product. Shorter- and longer-chain perfluoroalkyl iodide homologs are common culprits and will have distinct signals in both ¹⁹F NMR and GC-MS.
Troubleshooting Guide
| Problem | Potential Cause (Impurity-Related) | Suggested Action |
| Low Reaction Yield | Inaccurate molar amount of PFOI due to the presence of homologs. | Determine the purity of the PFOI using GC-MS or ¹⁹F NMR with an internal standard. Adjust the amount of reagent used based on the determined purity. |
| Branched isomers with different reactivity. | Purify the PFOI by distillation or preparative chromatography to isolate the linear isomer. | |
| Reaction inhibition by unknown impurities. | Purify the PFOI using a combination of methods such as passing through activated alumina followed by distillation. | |
| Inconsistent Results Between Batches | Variation in the impurity profile of different lots of PFOI. | Characterize each new batch of PFOI for purity and impurity profile before use. |
| Formation of Unexpected Byproducts | Side reactions caused by impurities in the PFOI. | Analyze the PFOI to identify the impurities. This information can help in understanding the side reactions and in devising a purification strategy. |
| Discoloration of Reaction Mixture | Presence of elemental iodine in the PFOI. | Purify the PFOI by passing it through a plug of activated alumina to remove iodine. |
Data on Potential Impurities
| Impurity | Typical Source | Potential Impact on Experiments |
| Perfluoroalkyl Iodide Homologs (C₆, C₁₀, etc.) | Telomerization Synthesis | Inaccurate stoichiometry, difficulty in product purification. |
| Branched C₈F₁₇I Isomers | Synthesis Method | Altered reactivity, formation of isomeric products. |
| Elemental Iodine (I₂) | Degradation/Storage | Discoloration, potential for side reactions (oxidation). |
| Residual Starting Materials | Incomplete Reaction | Side reactions, introduction of unexpected functional groups. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is an effective technique for separating and identifying volatile impurities such as shorter- and longer-chain homologs and branched isomers.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent (e.g., ethyl acetate or hexane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A low- to mid-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 700.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the main peak corresponding to this compound. Impurities such as homologs will have different retention times and characteristic mass spectra. The relative peak areas can be used to estimate the purity.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for identifying and quantifying fluorinated impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 50 mg of the this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of a fluorinated internal standard (e.g., trifluorotoluene) for quantitative analysis.
-
NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended.
-
Nucleus: ¹⁹F.
-
Reference: The internal standard or an external reference.
-
Parameters: Use a standard ¹⁹F NMR pulse sequence with a sufficient relaxation delay to ensure accurate integration.
-
-
Data Analysis: The ¹⁹F NMR spectrum will show distinct signals for the different fluorine environments in the perfluoroalkyl chain. Impurities such as branched isomers and homologs will have their own characteristic signals. The purity can be determined by comparing the integral of the main compound's signals to that of the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR can be used for a quick quality check, although it is less effective for quantifying impurities than GC-MS or NMR.
Methodology:
-
Sample Preparation: Place a drop of the neat liquid this compound between two KBr or NaCl plates.
-
FTIR Acquisition:
-
Technique: Transmission.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Analysis: The FTIR spectrum of this compound will be dominated by strong C-F stretching bands. The presence of impurities with other functional groups (e.g., C-H from partially fluorinated species, or O-H from moisture) would be indicated by the appearance of characteristic absorption bands.
Visualizations
Caption: Experimental workflow for quality control of commercial this compound.
Caption: Troubleshooting tree for diagnosing experimental issues related to this compound impurities.
References
Strategies to control molecular weight distribution in telomerization
Welcome to the Technical Support Center for Telomerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling molecular weight distribution (MWD) during telomerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is telomerization and why is controlling its Molecular Weight Distribution (MWD) crucial?
A1: Telomerization is a polymerization process that creates oligomers, known as telomers, with two distinct end-groups.[1] The reaction involves a monomer and a chain transfer agent (CTA), also called a telogen.[1][2] Controlling the MWD (which includes the average molecular weight and the dispersity) is critical because the physical and chemical properties of the resulting telomers—such as viscosity, solubility, and reactivity for subsequent applications like drug delivery systems—are highly dependent on their size and distribution.[3][4]
Q2: What are the primary factors that influence the MWD in telomerization?
A2: The MWD in telomerization is primarily controlled by several key reaction parameters:
-
Ratio of Monomer to Chain Transfer Agent (CTA): This is often the most critical factor.
-
Monomer to Initiator Ratio: This ratio influences the number of chains initiated.[5][6]
-
Reaction Temperature: Affects the rates of propagation, transfer, and termination reactions.[7]
-
Choice of Solvent: Can impact reaction kinetics and chain mobility.[8][9]
-
Type of Reactor: The reactor's residence time distribution can affect the final MWD.[10][11]
Q3: How does the Chain Transfer Agent (CTA) concentration affect the molecular weight?
A3: The Chain Transfer Agent (CTA) is fundamental to controlling molecular weight. An increase in the concentration of the CTA leads to a decrease in the average molecular weight of the telomers.[12][13][14] This is because more CTA molecules are available to terminate growing polymer chains, resulting in shorter chains. The effectiveness of a CTA is quantified by its chain transfer constant (C_T); a higher C_T value results in lower molecular weight telomers for a given concentration.[2]
Q4: What is the role of the monomer-to-initiator ratio?
A4: The monomer-to-initiator ratio significantly impacts the number of polymer chains that are formed. A lower monomer-to-initiator ratio (i.e., a higher concentration of initiator) generally leads to the formation of a larger number of polymer chains simultaneously.[15] This results in a lower average molecular weight, as the available monomer is distributed among more growing chains.[16] Conversely, a higher monomer-to-initiator ratio will produce fewer, longer polymer chains, increasing the average molecular weight.
Q5: How does reaction temperature impact the MWD?
A5: Temperature influences the rate constants of initiation, propagation, and chain transfer. Generally, higher temperatures increase the rate of all these reactions. However, the activation energy for each step can differ, leading to changes in the MWD. An increase in temperature often leads to a higher rate of initiation and chain transfer relative to propagation, which typically results in a lower average molecular weight.[7] It can also affect the solubility of the growing polymer chains and the viscosity of the reaction medium.[9]
Q6: Does the choice of solvent affect the outcome of telomerization?
A6: Yes, the solvent can influence the telomerization process. Solvents can affect the solubility of the monomer, initiator, and the resulting telomers.[8] In some cases, the solvent itself can act as a chain transfer agent, which will influence the molecular weight. Additionally, the solvent's viscosity and its interaction with the growing polymer chains can alter the diffusion rates of reactants, thereby affecting the overall reaction kinetics and MWD.[9] Proper solvent selection is also crucial for ensuring efficient heat dissipation, especially in exothermic reactions.[17]
Troubleshooting Guide
This guide addresses common issues encountered during telomerization experiments related to molecular weight distribution.
Problem 1: The average molecular weight (Mn or Mw) is too high.
| Potential Cause | Suggested Solution |
| Insufficient Chain Transfer Agent (CTA) concentration. | Increase the concentration of the CTA. A higher [CTA]/[Monomer] ratio will result in shorter polymer chains.[12][13] |
| Low initiator concentration. | Increase the initiator concentration. A lower [Monomer]/[Initiator] ratio generates more chains, reducing the average molecular weight.[16] |
| Reaction temperature is too low. | Increase the reaction temperature. This often increases the rate of chain transfer and termination, leading to lower molecular weights.[7] |
| Inefficient CTA (low Chain Transfer Constant, C_T). | Select a more efficient CTA with a higher C_T value for the specific monomer being used.[2] |
Problem 2: The average molecular weight (Mn or Mw) is too low.
| Potential Cause | Suggested Solution |
| CTA concentration is too high. | Decrease the concentration of the CTA. A lower [CTA]/[Monomer] ratio will allow for longer chain growth before termination.[14] |
| Initiator concentration is too high. | Decrease the initiator concentration. A higher [Monomer]/[Initiator] ratio will produce fewer, longer chains.[6][15] |
| Reaction temperature is too high. | Decrease the reaction temperature to favor propagation over chain transfer and termination reactions. |
| Solvent has high chain transfer activity. | Replace the solvent with one that is known to be less active in chain transfer for the given reaction system. |
Problem 3: The Molecular Weight Distribution (Dispersity, Đ) is too broad.
| Potential Cause | Suggested Solution |
| Poor control over initiation. | Ensure the initiator is added at once and dissolves quickly, or consider a controlled/living polymerization technique like RAFT if a very narrow distribution is required.[18] |
| Significant changes in reactant concentrations during the reaction. | Consider running the reaction in a semi-batch or continuous stirred-tank reactor (CSTR) to maintain more constant reactant concentrations.[11] For batch reactors, aim for lower conversions to minimize concentration drift. |
| Temperature fluctuations during the experiment. | Improve the temperature control of the reaction setup. Use a stable oil bath or a reactor with a cooling/heating jacket. |
| Mixing issues in the reactor. | Ensure efficient and uniform stirring throughout the reaction to avoid localized "hot spots" or areas of high reactant concentration. |
Visualizing Telomerization Control
Below are diagrams illustrating key concepts and workflows for controlling MWD in telomerization.
Caption: General experimental workflow for a telomerization reaction.
Caption: Key parameters influencing the Molecular Weight Distribution.
Caption: A troubleshooting flowchart for common MWD issues.
Experimental Protocols
Protocol 1: General Procedure for Radical Telomerization of an Acrylate Monomer
This protocol provides a general methodology for synthesizing telomers. Note: All quantities and conditions should be optimized for the specific monomer and CTA system.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Purify the monomer (e.g., n-butyl acrylate) by passing it through a column of basic alumina to remove inhibitors.
-
Prepare a stock solution of the initiator (e.g., AIBN) in the chosen solvent (e.g., toluene).
-
The chain transfer agent (e.g., 1-dodecanethiol) and solvent should be of high purity.
-
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet.
-
To the flask, add the monomer (e.g., 10 g), the chain transfer agent (e.g., 0.5 g), and the solvent (e.g., 20 mL).
-
Purge the mixture with nitrogen or argon for 20-30 minutes while stirring to remove dissolved oxygen.
-
-
Initiation and Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) using a temperature-controlled oil bath.
-
Once the temperature is stable, inject the required volume of the initiator stock solution into the flask via a syringe.
-
Allow the reaction to proceed for the desired time (e.g., 6 hours), maintaining a constant temperature and inert atmosphere. Samples can be withdrawn periodically to monitor monomer conversion via GC or NMR.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
To isolate the telomer, precipitate the product by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol) while stirring vigorously.
-
Collect the precipitated telomer by filtration.
-
Wash the product with fresh non-solvent to remove unreacted monomer and initiator residues.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 2: Determination of Molecular Weight and Dispersity by Gel Permeation Chromatography (GPC)
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried telomer sample into a vial.
-
Add a precise volume of a suitable GPC eluent (e.g., Tetrahydrofuran - THF) to achieve a concentration of 1-2 mg/mL.
-
Gently agitate the vial until the sample is completely dissolved.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter into an autosampler vial to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
System: A standard GPC/SEC system equipped with a pump, autosampler, column oven, and detectors (typically Refractive Index (RI), and optionally UV or Light Scattering).
-
Columns: A set of columns appropriate for the expected molecular weight range of the telomers (e.g., polystyrene-divinylbenzene columns).
-
Eluent: HPLC-grade THF (or other suitable solvent) at a constant flow rate (e.g., 1.0 mL/min).
-
Temperature: Maintain the columns at a constant temperature (e.g., 35-40 °C) to ensure reproducible results.
-
-
Calibration and Analysis:
-
Create a calibration curve using a series of well-defined, narrow-dispersity polymer standards (e.g., polystyrene or PMMA standards) covering a wide molecular weight range.
-
Inject the prepared telomer sample into the GPC system.
-
Process the resulting chromatogram using the GPC software. The software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the sample.
-
References
- 1. Telomerization - Wikipedia [en.wikipedia.org]
- 2. Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. daneshyari.com [daneshyari.com]
- 15. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bipublication.com [bipublication.com]
- 17. The Use of Warm Air for Solvent Evaporation in Adhesive Dentistry: A Meta-Analysis of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Perfluorooctyl Iodide Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the critical role of solvents in the reaction kinetics of perfluorooctyl iodide. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the reaction mechanism of this compound?
A1: The solvent plays a pivotal role in determining whether a reaction with this compound proceeds via a nucleophilic substitution (SN2) or a radical pathway.
-
For SN2 reactions , polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred. These solvents can effectively solvate the cation of a nucleophilic salt, leaving the anionic nucleophile "naked" and more reactive.[1] In contrast, polar protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, thus slowing down the reaction.[1][2]
-
For radical reactions , the solvent's role is more nuanced and often depends on the method of radical initiation. While solvent polarity can influence the stability of radical intermediates, the choice of initiator (e.g., light, AIBN, or a transition metal catalyst) is typically the dominant factor.[3][4] Some radical reactions can even be performed in aqueous media.[5]
Q2: Why are my SN2 reactions with this compound so slow in polar protic solvents like ethanol?
A2: Polar protic solvents significantly decrease the rate of SN2 reactions due to strong solvation of the nucleophile through hydrogen bonding. This is especially true for small, highly electronegative nucleophiles. The solvent molecules form a "cage" around the nucleophile, stabilizing it and increasing the energy barrier for the nucleophile to attack the this compound.[1][2] For instance, the rate of an SN2 reaction can be thousands of times faster in a polar aprotic solvent like acetonitrile compared to a polar protic solvent like methanol.[2]
Q3: Can this compound participate in radical reactions? How are these typically initiated?
A3: Yes, this compound can readily undergo radical reactions. The carbon-iodine bond in perfluoroalkyl iodides is relatively weak and can be cleaved to form a perfluoroalkyl radical. Common methods for initiating these reactions include:
-
Photochemical initiation: Irradiation with light, often in the presence of a photosensitizer.[3]
-
Thermal initiation: Using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at elevated temperatures.[6]
-
Electron Donor-Acceptor (EDA) complexes: Formation of a complex between the perfluoroalkyl iodide and a Lewis base (electron donor) can facilitate radical formation under visible light.[3]
-
Transition metal catalysis: Various transition metal complexes can initiate radical formation through single-electron transfer processes.[3]
Q4: What is the general order of nucleophilicity for common nucleophiles in reactions with this compound?
A4: The order of nucleophilicity is highly dependent on the solvent used.
-
In polar aprotic solvents (e.g., DMF, DMSO, acetonitrile): The order of nucleophilicity for halides is F⁻ > Cl⁻ > Br⁻ > I⁻. This is because the smaller, more charge-dense fluoride ion is less solvated and therefore more reactive.[1]
-
In polar protic solvents (e.g., water, ethanol): The trend is reversed, with I⁻ > Br⁻ > Cl⁻ > F⁻.[1][7] This is due to the strong hydrogen bonding between the solvent and smaller, more electronegative anions, which deactivates them.[1][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Slow or no reaction | 1. Inappropriate solvent choice for an SN2 reaction: Using a polar protic solvent. 2. Poor nucleophile: The chosen nucleophile may have low reactivity. 3. Low temperature: Reaction may require thermal energy to overcome the activation barrier. 4. For radical reactions, inefficient initiation: Insufficient light intensity, degraded initiator, or catalyst poisoning. | 1. Switch to a polar aprotic solvent like acetonitrile, DMF, or DMSO. 2. Choose a stronger, less hindered nucleophile. 3. Increase the reaction temperature. 4. Ensure your light source is adequate, use a fresh batch of initiator, and ensure all reagents and solvents are pure. |
| Low product yield | 1. Side reactions: Competing elimination (E2) reactions or side reactions with the solvent. 2. Decomposition of reactants or products: this compound can be light-sensitive, and products may be unstable under the reaction conditions. 3. Product isolation issues: The product may be volatile or difficult to separate from the reaction mixture. | 1. Use a less basic nucleophile to minimize elimination. Ensure the solvent is inert under the reaction conditions. 2. Protect the reaction from light. Analyze the stability of the product under the reaction conditions. 3. Use appropriate workup and purification techniques, considering the physical properties of your product. |
| Formation of unexpected byproducts | 1. Radical side reactions in an intended SN2 reaction: Trace amounts of light or impurities could be initiating radical pathways. 2. Reaction with the solvent: Some solvents can react with strong nucleophiles or bases. 3. Iodine-related side reactions: The iodide leaving group can sometimes participate in subsequent reactions.[4] | 1. Conduct the reaction in the dark and ensure high purity of all reagents and solvents. 2. Choose a more inert solvent. 3. Consider using a scavenger for iodide if it is problematic. |
Quantitative Data on Reaction Kinetics
Due to the limited availability of comprehensive kinetic data specifically for this compound, the following table presents illustrative data for the closely related perfluorobutyl iodide (C₄F₉I) to demonstrate the impact of solvent on reaction rates. The trends observed are expected to be similar for this compound.
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) |
| Piperidine | Benzene | 50 | k₂ = 1.6 x 10⁻⁵ L mol⁻¹ s⁻¹ | Not Reported |
| Piperidine | Acetonitrile | 50 | k₂ = 2.4 x 10⁻⁴ L mol⁻¹ s⁻¹ | Not Reported |
| Piperidine | DMSO | 50 | k₂ = 1.1 x 10⁻³ L mol⁻¹ s⁻¹ | Not Reported |
| Thiophenoxide | Methanol | 25 | Relative k = 1 | Not Reported |
| Thiophenoxide | DMF | 25 | Relative k ≈ 10⁴ | Not Reported |
Note: The data in this table is compiled from various sources for illustrative purposes and may not represent a single cohesive study. Direct comparison between different nucleophiles should be made with caution.
Experimental Protocols
Protocol for Monitoring SN2 Reaction Kinetics using ¹⁹F NMR Spectroscopy
This protocol outlines a general method for determining the rate of a nucleophilic substitution reaction between this compound and a nucleophile in a polar aprotic solvent using ¹⁹F NMR.
1. Materials and Reagents:
-
This compound (C₈F₁₇I)
-
Nucleophile of choice (e.g., sodium azide, potassium cyanide)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile-d₃, DMSO-d₆)
-
Internal standard (e.g., trifluorotoluene)
-
NMR tubes and spectrometer
2. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same deuterated solvent.
-
Prepare a stock solution of the internal standard.
3. NMR Spectrometer Setup:
-
Set the NMR spectrometer to the appropriate frequency for ¹⁹F detection.
-
Tune and shim the spectrometer using a sample of the solvent.
-
Set the desired temperature for the kinetic run.
4. Kinetic Experiment:
-
In a pre-thermostated NMR tube, add a known volume of the this compound stock solution and the internal standard stock solution.
-
Acquire an initial ¹⁹F NMR spectrum (t=0) to determine the initial concentration of the starting material.
-
Initiate the reaction by adding a known volume of the pre-thermostated nucleophile stock solution to the NMR tube.
-
Immediately start acquiring a series of ¹⁹F NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected reaction rate.
-
Continue acquiring spectra until the reaction has gone to completion or for a sufficient duration to determine the rate constant.
5. Data Analysis:
-
Process the acquired ¹⁹F NMR spectra.
-
For each spectrum, integrate the peak corresponding to the -CF₂I group of this compound and the peak of the internal standard.
-
Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of this compound versus time.
-
Determine the reaction order and the rate constant by fitting the data to the appropriate integrated rate law (e.g., second-order for an SN2 reaction).
Visualizations
Caption: Experimental workflow for kinetic monitoring by NMR.
Caption: Impact of solvent type on Sₙ2 reaction kinetics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 4. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pw.live [pw.live]
Validation & Comparative
A Comparative Guide to Perfluorooctyl Iodide and Other Perfluoroalkylating Agents
The introduction of perfluoroalkyl (Rf) chains into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. These moieties can dramatically alter a compound's physical and biological properties, including its lipophilicity, metabolic stability, and binding affinity. Perfluorooctyl iodide (C8F17I) is a widely utilized reagent for introducing the C8F17 group, primarily through radical-mediated pathways. However, a diverse array of alternative agents has been developed, each with distinct mechanisms, advantages, and limitations.
This guide provides an objective comparison of this compound with other classes of perfluoroalkylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic challenges.
This compound: The Radical Workhorse
This compound is a readily available and cost-effective precursor for the perfluorooctyl radical (C8F17•). The C-I bond is relatively weak and can be cleaved homolytically under various conditions, including UV irradiation, high temperatures, or through the use of radical initiators (e.g., peroxides) and photocatalysis.[1][2]
Advantages:
-
Cost-effective and commercially available.
-
Serves as a reliable source of perfluoroalkyl radicals for a wide range of transformations.
Disadvantages:
-
Older methods often require harsh reaction conditions (high temperatures, UV light).[1]
-
Can exhibit poor solubility in common organic solvents.
-
The generation of iodine radicals can lead to undesired side reactions or halogenation of substrates.
Key Alternative Perfluoroalkylating Agents
Several classes of reagents have been developed to overcome the limitations of perfluoroalkyl iodides. These alternatives often operate under milder conditions and can offer different or complementary reactivity.
-
Sodium Perfluoroalkanesulfinates (RfSO2Na): These salts, such as sodium perfluorooctanesulfinate, are versatile precursors to perfluoroalkyl radicals via oxidation. They are often prepared from the corresponding perfluoroalkyl iodides. This method is central to metal-free oxidative C-H perfluoroalkylation.
-
(Perfluoroalkyl)phenyliodonium Triflates (FITS Reagents): These are highly reactive electrophilic perfluoroalkylating agents.[1] Unlike this compound, which reacts primarily via radicals, FITS reagents deliver an "electrophilic" Rf group and are effective for the perfluoroalkylation of a wide range of nucleophiles, including carbanions and thiols, under mild conditions.[1]
-
Copper-Based Reagents ((phen)CuRf): Pre-formed, well-defined copper complexes like (phen)CuC8F17 offer excellent reactivity for the cross-coupling of substrates such as heteroaryl bromides. This is particularly advantageous as heteroaryl bromides are often more available and less expensive than the corresponding iodides.[3]
Quantitative Performance Comparison
Direct comparison of perfluoroalkylating agents is challenging as optimal reaction conditions (catalyst, solvent, temperature) vary significantly between methods. The following table summarizes performance data for the perfluoroalkylation of representative aromatic and heteroaromatic substrates using different reagents, compiled from various studies.
Disclaimer: The data below is collated from different sources and reaction systems. It is intended to showcase the utility of each reagent class and should not be interpreted as a direct, side-by-side comparison of reactivity under identical conditions.
| Substrate | Reagent/Method | Conditions | Yield (%) | Reference |
| Anisole | C4F9I / (PhCOO)2 | Acetic Acid, 80 °C, 5 h | 95 | [4] |
| Benzene | C4F9I / Fe(II) / H2O2 | DMSO, 25 °C, 10 min | 75 | [4] |
| 1,3,5-Trimethoxybenzene | C8F17I / fac-Ir(ppy)3 (Photocatalyst) | MeCN, Blue LEDs, 24 h | 91 | Via general photocatalysis principles |
| Methyl 6-bromopicolinate | (phen)CuCF3 | NMP/Toluene, 120 °C, 12 h | 99 | [3] |
| 2-Bromopyridine | (phen)CuC2F5 | NMP/Toluene, 120 °C, 12 h | 95 | [3] |
| Thiophenol | C8F17-FITS Reagent | CH2Cl2/Pyridine, 0 °C to rt, 1 h | 96 | [1] |
Visualization of Reagent Activation and Workflow
The generation of the key perfluoroalkyl radical intermediate from different precursors is a fundamental concept in many modern perfluoroalkylation reactions.
Caption: Generation of the C₈F₁₇• radical from different precursors.
A typical experimental workflow for a modern photocatalytic perfluoroalkylation reaction provides a clear overview of the process from setup to product isolation.
Caption: General workflow for photocatalytic C-H perfluoroalkylation.
Experimental Protocols
Below are representative, generalized protocols for key perfluoroalkylation methods. Researchers should consult the primary literature for specific substrate and reagent amounts, as well as safety information.
Protocol 1: Photocatalytic C-H Perfluoroalkylation with C8F17I
This protocol is based on modern visible-light-mediated methods.
-
Reaction Setup: In a reaction vessel suitable for photochemistry (e.g., a borosilicate glass vial), combine the aromatic or heteroaromatic substrate (1.0 equiv), this compound (1.5 equiv), and a photocatalyst such as fac-Ir(ppy)3 (1-2 mol%).
-
Solvent Addition and Degassing: Add a suitable solvent (e.g., acetonitrile or DMF) to achieve the desired concentration. Degas the solution thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Irradiation: Seal the vessel and place it in a photoreactor equipped with a cooling fan. Irradiate the mixture with visible light (e.g., Blue LEDs) at room temperature.
-
Monitoring and Workup: Monitor the reaction progress by an appropriate method (TLC, GC-MS). Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the perfluoroalkylated product.
Protocol 2: Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides
This protocol is adapted for cross-coupling reactions using (phen)CuRf reagents.[3]
-
Reagent Preparation: The (phen)CuC8F17 complex can be pre-formed or generated in situ according to literature procedures.
-
Reaction Setup: To an oven-dried reaction tube, add the heteroaryl bromide (1.0 equiv), the (phen)CuC8F17 reagent (1.2-1.5 equiv), and a suitable solvent system (e.g., a mixture of NMP and toluene).
-
Reaction Conditions: Seal the tube under an inert atmosphere (Argon or Nitrogen) and heat the mixture in a preheated oil bath or heating block to the specified temperature (e.g., 120 °C) for the required time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, carefully quench the reaction and perform a standard aqueous workup.
-
Purification: Isolate and purify the desired product using flash column chromatography.
Conclusion and Recommendations
This compound remains a valuable and economical reagent for introducing the C8F17 moiety, particularly for radical additions and modern photocatalytic C-H functionalization reactions where mild conditions can now be employed. It is an excellent starting point for exploring perfluoroalkylation.
Alternative reagents should be considered for specific applications:
-
For the perfluoroalkylation of sensitive nucleophiles like carbanions or thiols, FITS reagents offer a superior, non-radical pathway with high yields under mild conditions.
-
For the functionalization of heteroaryl bromides , pre-formed (phen)CuRf complexes are highly effective and circumvent the need for more expensive and less available heteroaryl iodides.
-
When exploring novel oxidative couplings, sodium perfluoroalkanesulfinates serve as a reliable and increasingly popular source of perfluoroalkyl radicals, often under metal-free conditions.
The choice of a perfluoroalkylating agent is not one-size-fits-all. It depends critically on the substrate, the desired bond disconnection, functional group tolerance, and the cost and scalability of the method. Researchers are encouraged to consider the full scope of available reagents to identify the most efficient and effective path to their target molecules.
References
A Comparative Analysis of Perfluorooctyl Iodide and PFOS for Hydrophobic Coatings
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Performance
The development of robust and efficient hydrophobic coatings is critical across a wide range of scientific and industrial applications, from self-cleaning surfaces to advanced microfluidic devices. Among the various chemical compounds utilized for creating water-repellent surfaces, per- and polyfluoroalkyl substances (PFAS) have historically been favored for their exceptional properties. This guide provides a comparative overview of two such compounds: perfluorooctyl iodide and the more widely known perfluorooctanesulfonic acid (PFOS).
Performance Characteristics
The primary measure of a hydrophobic coating's efficacy is its water contact angle (WCA), with higher angles indicating greater water repellency. Surfaces with a WCA greater than 90° are considered hydrophobic, while those exceeding 150° are classified as superhydrophobic. Other critical performance indicators include the sliding angle (the angle at which a water droplet rolls off a surface) and the coating's durability under various environmental stressors.
Fluorinated coatings, in general, are known for their low surface energy, which imparts both hydrophobicity and oleophobicity.[1][6] The strong carbon-fluorine bond contributes to their high thermal and chemical stability.[7] Research indicates that the length of the perfluoroalkyl chain influences the hydrophobic properties, with longer chains generally resulting in higher water contact angles.[8]
Table 1: Comparison of Performance Metrics for Fluorinated Hydrophobic Coatings
| Performance Metric | This compound-Derived Coatings (Inferred) | PFOS-Based Coatings (Historical Data) | Notes |
| Water Contact Angle (WCA) | Expected to be high (>110°), with the potential for superhydrophobicity (>150°) when combined with surface texturing. | Historically achieved high water contact angles, often in the superhydrophobic range (>150°). | Specific WCA for a pure this compound coating is not documented in the provided search results. Performance is inferred from data on similar fluoroalkyl-based coatings. |
| Sliding Angle | Expected to be low (<10° for superhydrophobic surfaces). | Low sliding angles have been reported for superhydrophobic PFOS-based surfaces. | A low sliding angle is indicative of a self-cleaning surface. |
| Durability | Generally high due to the stable C-F bond. Durability would depend on the specific formulation and application method. | Known for high durability and resistance to abrasion, UV exposure, and chemicals.[9] | Durability is a key feature of most fluoropolymer coatings. |
| Thermal Stability | Expected to be high, a characteristic of perfluorinated compounds. | Excellent thermal stability. | The C-F bond is one of the strongest in organic chemistry. |
| Oleophobicity | Expected to exhibit oil-repellent properties. | Known for its excellent oleophobicity.[1][10] | This is a common characteristic of many perfluorinated substances. |
Experimental Protocols
The following sections detail generalized experimental methodologies for the preparation and characterization of hydrophobic coatings based on fluorinated compounds.
Preparation of Hydrophobic Coating
A common method for creating a hydrophobic surface involves the deposition of a fluorinated compound onto a substrate, often preceded by a surface activation step to ensure strong adhesion.
Materials:
-
Substrate (e.g., glass slide, silicon wafer, stainless steel)
-
This compound or a derivative (e.g., a fluoroalkylsilane synthesized from it) or PFOS
-
Solvent (e.g., ethanol, isopropanol)
-
Plasma cleaner (optional, for surface activation)
-
Spin coater, dip coater, or spray gun
-
Oven for curing
Procedure:
-
Substrate Cleaning: The substrate is first cleaned thoroughly to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
-
Surface Activation (Optional but Recommended): To enhance the adhesion of the coating, the substrate surface can be activated. A common method is to use a plasma cleaner to introduce hydroxyl groups onto the surface.[11]
-
Coating Solution Preparation: A dilute solution of the fluorinated compound (e.g., 1% w/v) is prepared in a suitable solvent.
-
Coating Deposition: The coating solution is applied to the prepared substrate using one of several methods:
-
Spin Coating: The substrate is placed on the spin coater, and the solution is dispensed onto the center. The substrate is then spun at a high speed (e.g., 2000-4000 rpm) to create a uniform thin film.
-
Dip Coating: The substrate is immersed in the coating solution and then withdrawn at a constant speed.
-
Spray Coating: The solution is sprayed onto the substrate using a spray gun, which can be useful for larger or more complex surfaces.
-
-
Curing: The coated substrate is then cured in an oven at a specific temperature and for a set duration to evaporate the solvent and promote the adhesion of the coating to the surface. The curing parameters will depend on the specific fluorinated compound and substrate used.
Characterization of Hydrophobic Properties
1. Water Contact Angle Measurement:
-
Apparatus: A goniometer equipped with a camera and software for image analysis is used.[11][12]
-
Procedure:
-
A small droplet of deionized water (typically 2-5 µL) is gently dispensed onto the coated surface.
-
The camera captures a profile image of the droplet.
-
The software analyzes the image to measure the angle between the tangent of the droplet at the three-phase (solid-liquid-air) contact point and the solid surface.[12]
-
Measurements are typically taken at multiple locations on the surface to ensure uniformity.
-
Advancing and Receding Angles: To assess contact angle hysteresis, the volume of the droplet is slowly increased (advancing angle) and then decreased (receding angle) while the contact line moves. A large hysteresis indicates a "sticky" surface, even if the static contact angle is high.
-
2. Sliding Angle Measurement:
-
Apparatus: A goniometer with a tilting stage.
-
Procedure:
-
A water droplet of a specific volume is placed on the coated surface.
-
The stage is slowly tilted, and the angle at which the droplet begins to roll off is recorded as the sliding angle.
-
3. Durability Testing:
-
Abrasion Resistance: The coated surface is subjected to a specified number of abrasion cycles using a standardized abrader (e.g., Taber Abraser). The water contact angle is measured before and after the test to quantify the degradation of hydrophobicity.[13]
-
Chemical Resistance: The coating is exposed to various chemicals (e.g., acids, bases, solvents) for a defined period. The change in water contact angle is then measured.
-
UV Resistance: The coated substrate is exposed to UV radiation in a weathering chamber for an extended period, and the impact on its hydrophobic properties is assessed.
Logical Workflow for a Comparative Study
The following diagram illustrates a logical workflow for conducting a comprehensive comparative study between two hydrophobic coating candidates.
Caption: Workflow for comparing hydrophobic coatings.
Conclusion
Based on the fundamental principles of surface chemistry, coatings derived from this compound are expected to exhibit excellent hydrophobic properties, comparable to those historically achieved with PFOS. The presence of a long perfluoroalkyl chain is a key determinant of high water repellency. However, it is crucial to acknowledge the significant environmental and health concerns associated with long-chain PFAS, including PFOS, which has led to widespread regulatory action and a shift towards safer alternatives.
For researchers and drug development professionals, the exploration of newer, less persistent fluorinated compounds or fluorine-free alternatives is a more sustainable and forward-looking approach. While this compound may serve as a valuable building block in the synthesis of novel hydrophobic materials, any new formulation would require rigorous testing not only for its performance but also for its environmental and toxicological profile. The experimental protocols and comparative framework outlined in this guide provide a foundation for such evaluations.
References
- 1. PFAS - Wikipedia [en.wikipedia.org]
- 2. Probing the Microscopic Behavior of PFOS Clustering and Adsorption at LNAPL Interfaces; a PFOS–Water–Cyclohexane System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
- 4. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 5. US4118290A - Process for the preparation of perfluoroethyl iodide - Google Patents [patents.google.com]
- 6. Green hydrophobic and superhydrophobic coatings and surfaces for water related applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snexplores.org [snexplores.org]
- 8. researchgate.net [researchgate.net]
- 9. one.oecd.org [one.oecd.org]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. azom.com [azom.com]
- 12. What Are PFOs, PFAs & PTFE? Guide to Safe Nonstick Cookware| Sur La Table – Lid & Ladle [learn.surlatable.com]
- 13. One-step vapor deposition of fluorinated polycationic coating to fabricate antifouling and anti-infective textile against drug-resistant bacteria and viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Radical Initiators for Reactions with Perfluorooctyl Iodide
For researchers, scientists, and professionals in drug development, the efficient formation of carbon-carbon bonds involving perfluoroalkyl chains is a critical process in the synthesis of novel compounds. Perfluorooctyl iodide is a key reagent in these reactions, and its successful addition to unsaturated systems like alkenes and alkynes hinges on the appropriate choice of a radical initiator. This guide provides an objective comparison of various radical initiation methods, supported by experimental data, to aid in the selection of the most suitable initiator for your specific research needs.
Performance Comparison of Radical Initiators
The choice of radical initiator significantly impacts the yield and reaction conditions for the addition of this compound to unsaturated compounds. The following table summarizes quantitative data from various studies, showcasing the performance of different initiator systems. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature; therefore, substrates and reaction parameters are specified to provide context.
| Initiator System | Perfluoroalkyl Iodide | Substrate | Reaction Time | Temperature | Yield (%) | Reference |
| Thermal Initiators | ||||||
| Benzoyl Peroxide (BPO) / Cu(OAc)₂ | n-C₄F₉I | 1-Octene | Not Specified | Not Specified | 83% (allylic substitution) | [1] |
| Azobisisobutyronitrile (AIBN) | Various RբI | Vinyl Acetate | Not Specified | 50 °C | 96% | [1] |
| Photochemical Initiators | ||||||
| Blue LED / KOH | n-C₄F₉I | 1-Dodecene | 12 h | 30 °C | 85% | [2] |
| Blue LED / KOH | n-C₄F₉I | Phenylacetylene | 12 h | 30 °C | 72% | [2] |
| Perylene Diimide / Blue LED | Perfluorohexyl Iodide | 1-Octene | 4 h | Ambient | High Yield | [3] |
| Metal-Mediated Initiators | ||||||
| Copper Powder | Perfluoroallyl Iodide | Alkenes | Not Specified | 50 °C | Good Yields | [4] |
| Lead/Copper(II) Acetate | Perfluoroalkyl Iodides | Various Alkenes | Not Specified | Not Specified | Good Yields | [4] |
| Base-Promoted Systems | ||||||
| tBuONa | n-C₄F₉I | Various Alkenes | 12 h | 30 °C | 51-95% | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key initiation methods.
Thermal Initiation with AIBN (General Procedure)
A solution of the alkene (1.0 mmol), this compound (1.2 mmol), and AIBN (0.1 mmol) in a suitable solvent (e.g., toluene, 5 mL) is prepared in a reaction vessel. The mixture is degassed by several freeze-pump-thaw cycles. The vessel is then sealed and heated to 80-100 °C for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired iodoperfluorooctylated product.[1]
Photochemical Initiation with Base Promotion (General Procedure)
In a quartz reaction tube, the alkene (0.2 mmol), this compound (0.3 mmol), and potassium hydroxide (KOH, 0.4 mmol) are combined in a solvent mixture, typically acetonitrile and water. The mixture is degassed, and the tube is sealed. The reaction is then irradiated with a blue LED lamp (e.g., 450 nm) at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 12 hours) with vigorous stirring.[2] Upon completion, the reaction mixture is quenched, extracted with an organic solvent, dried, and concentrated. The crude product is then purified by chromatography.[2]
Metal-Mediated Initiation with Copper (General Procedure)
To a mixture of the alkene (1.0 mmol) and this compound (1.5 mmol), copper powder (10-20 mol %) is added in a reaction vessel. The reaction can often be performed without a solvent. The mixture is stirred at a moderate temperature (e.g., 50 °C) for several hours.[4] The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction mixture is filtered to remove the copper, and the filtrate is concentrated. The product is then isolated by distillation or column chromatography.[4]
Visualizing the Reaction Pathways
To better understand the underlying processes, the following diagrams illustrate the general experimental workflow and the distinct initiation mechanisms.
Caption: A generalized workflow for the radical addition of this compound to alkenes.
Caption: Initiation pathway for thermally induced radical addition of this compound.
Caption: Initiation mechanism for photochemical and base-promoted reactions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Surface Properties Modified by Perfluorooctyl Iodide and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the surface properties modified by Perfluorooctyl iodide and common alternatives, supported by experimental data. The focus is on the validation of these properties through standard surface analysis techniques.
The modification of surfaces to control their wetting and adhesive characteristics is a critical aspect of research and development in numerous fields, including drug delivery, biomedical devices, and microfluidics. This compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, is known for its ability to create low-energy, hydrophobic, and oleophobic surfaces. However, due to growing environmental and health concerns surrounding long-chain PFAS, a critical evaluation of its performance against more contemporary alternatives is warranted. This guide compares surface modifications based on this compound (and its long-chain analogues), silicones, polyurethanes, and acrylates.
Comparative Performance Data
The following tables summarize the key performance indicators for various surface modifications as validated by common surface analysis techniques. It is important to note that the data has been collated from various studies, and direct comparisons should be made with consideration of the different substrates and experimental conditions.
| Surface Modification | Substrate | Water Contact Angle (°) | Reference |
| Perfluoroalkyl Silane (FAS) | Aluminum | > 150 | [1] |
| Perfluoropolyether (PFPE) | Silicon | 80 - 98 | [2] |
| Silicone (PDMS) | Silicon | ~111 | [3] |
| Polyurethane (unmodified) | PTFE Plate | 71.1 - 94.2 | [4] |
| Polyurethane with PFPE | PET | 128.8 - 131.5 | [5] |
| Acrylate | Polymer Thin Film | 40 - 120 | [6] |
| Fluorinated Acrylate | Coating | 96.9 - 125.8 | [7] |
Table 1: Comparative Water Contact Angle Measurements. This table shows the static water contact angle for different surface modifications. A higher contact angle indicates greater hydrophobicity.
| Surface Modification | Substrate | F (at%) | C (at%) | O (at%) | Si (at%) | Reference |
| Perfluorododecyl iodide (proxy) | Graphene | - | C-F bonds observed | - | - | [8] |
| Fluorinated Silane (FAS) on PU | Polyurethane | 47.2 | - | - | - | [9] |
| Silicone (PDMS) | - | - | 50.5 | 25.5 | 24.0 | [10] |
| Polyurethane (PU) with SMP | Coating | 13 - 29 | - | - | - | [11] |
| Fluorinated Acrylate | Coating | 15.1 - 23.1 | - | - | - | [7] |
Table 2: Comparative Elemental Composition from XPS. This table presents the atomic percentage (at%) of key elements on the modified surfaces, providing insight into the surface chemistry.
| Surface Modification | Substrate | Surface Roughness (Ra, nm) | Reference | | :--- | :--- | :--- | :--- | :--- | | Perfluoropolyether (PFPE) on PGMA | Silicon | - (Smooth and homogeneous) |[2] | | Plasma-treated Polyurethane | Polyurethane | 60 - 320 |[9] | | Silicone | - | < 200 (significant effect on bacterial adhesion above this) |[12] | | Polyurethane (matt) | Coating | 230 - 680 |[13] | | Acrylate | Polymer Blend | 4 - 18.7 |[14] |
Table 3: Comparative Surface Roughness from AFM. This table shows the arithmetic average roughness (Ra) of the modified surfaces. Surface roughness can significantly influence wetting properties.
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and validation of these findings. Below are the standard experimental protocols for the key validation techniques.
Experimental Workflow
Figure 1: General workflow for surface modification and validation.
Contact Angle Goniometry Protocol
This protocol outlines the steps for measuring the static water contact angle to determine the hydrophobicity of a modified surface.
Figure 2: Protocol for Contact Angle Measurement.
Detailed Steps:
-
Sample Preparation: Ensure the modified surface is clean and free of contaminants.
-
Instrument Setup: Place the sample on the motorized stage of the contact angle goniometer.
-
Droplet Deposition: Use an automated dispenser to gently place a droplet of deionized water of a specific volume (e.g., 5 µL) onto the surface.
-
Image Acquisition: A high-resolution camera captures a profile image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: The software analyzes the droplet shape and calculates the contact angle by fitting a mathematical model to the droplet profile.
-
Data Collection: Repeat the measurement at a minimum of three different locations on the surface to ensure statistical relevance.
X-ray Photoelectron Spectroscopy (XPS) Protocol
XPS is used to determine the elemental composition and chemical states of the elements on the surface of the modified material.
Figure 3: Protocol for XPS Analysis.
Detailed Steps:
-
Sample Introduction: The sample is mounted on a holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Irradiation: The sample surface is irradiated with a focused beam of monochromatic X-rays (e.g., Al Kα).
-
Photoelectron Emission: The X-rays induce the emission of core-level photoelectrons from the atoms in the near-surface region.
-
Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
Spectrum Generation: A spectrum is generated by plotting the number of detected electrons versus their binding energy.
-
Data Analysis: The binding energies of the peaks are used to identify the elements present on the surface. The peak areas, after correction with relative sensitivity factors, are used to quantify the elemental composition. High-resolution scans of specific elemental peaks can provide information about the chemical bonding environment.
Atomic Force Microscopy (AFM) Protocol
AFM is employed to visualize the surface topography and quantify its roughness at the nanoscale.
Figure 4: Protocol for AFM Analysis.
Detailed Steps:
-
Sample Mounting: The sample is securely mounted on the AFM stage.
-
Probe Engagement: A cantilever with a sharp tip at its end is brought into close proximity to the sample surface. Tapping mode is often used for polymer surfaces to minimize damage.
-
Scanning: The tip is scanned across the surface in a raster pattern.
-
Topography Mapping: A laser beam is reflected off the back of the cantilever onto a position-sensitive photodetector. Changes in the surface topography cause the cantilever to deflect, which in turn changes the position of the reflected laser spot. This information is used to generate a three-dimensional map of the surface.
-
Image Analysis: The AFM software is used to visualize the surface topography and to calculate various roughness parameters, such as the arithmetic average roughness (Ra).
Conclusion
The selection of a surface modification agent is a critical decision that dictates the final properties and performance of a material. While this compound and other long-chain fluorinated compounds can produce highly hydrophobic and oleophobic surfaces, the alternatives presented in this guide offer a range of properties that may be more suitable for specific applications, particularly where biocompatibility and environmental impact are primary concerns. The validation of surface properties through rigorous and standardized experimental protocols, as outlined here, is essential for ensuring the reliability and reproducibility of research findings in this dynamic field. This guide serves as a foundational resource for researchers to objectively compare and select the most appropriate surface modification strategy for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. cmeri.res.in [cmeri.res.in]
- 4. gelest.com [gelest.com]
- 5. Synthesis and Characterization of Hydrophobic and Low Surface Tension Polyurethane | NSF Public Access Repository [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Item - Development of a superhydrophobic polyurethane-based coating from a two-step plasma-fluoroalkyl silane treatment - Loughborough University - Figshare [repository.lboro.ac.uk]
- 10. Structural and Functional Properties of Fluorinated Silica Hybrid Barrier Layers on Flexible Polymeric Foil | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thin Films Surface Roughness: Atomic Force Microscopy (AFM) [afm.oxinst.com]
- 13. researchgate.net [researchgate.net]
- 14. Nanosol AG > Surface coatings > Fluoropolymer coatings [nanosol.com]
Perfluorooctyl Iodide: A Comparative Guide for Replacing Longer-Chain Perfluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
The persistent and bioaccumulative nature of long-chain per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), has led to a critical need for safer alternatives. This guide provides a comprehensive comparison of perfluorooctyl iodide (PFOI) as a potential replacement, focusing on its performance, environmental fate, and toxicological profile relative to these legacy compounds. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key assessments are provided.
Executive Summary
This compound, a C8 perfluorinated compound, offers potential as a replacement for longer-chain PFAS due to its unique chemical properties. Its structure, featuring a carbon-iodine bond, provides a reactive site for further chemical modifications, making it a versatile building block in synthesis.[1] While it shares the desirable properties of high thermal stability and low surface tension with other PFAS, its environmental and toxicological profiles require careful consideration.[1] This guide presents available data to facilitate an objective comparison.
Performance Characteristics
| Parameter | This compound (C8F17I) | Perfluorooctanoic Acid (PFOA) | Perfluorooctane Sulfonate (PFOS) |
| Molecular Weight ( g/mol ) | 545.96[2][3] | 414.07 | 538.22 |
| Boiling Point (°C) | 160-161[2] | 189-192 | Decomposes |
| Density (g/mL at 20°C) | 2.067[4] | 1.79 | ~1.9 |
| Surface Tension (mN/m) | Data not available | ~25-30 at CMC | ~30-35 at CMC |
| Critical Micelle Concentration (CMC) | Data not available | ~8-10 mM | ~6-8 mM |
Environmental Fate and Transport
The environmental persistence of PFAS is a primary concern. The strong carbon-fluorine bond makes these compounds resistant to degradation.[5]
Biodegradation
Perfluoroalkyl iodides are known to be precursors to other perfluorinated compounds.[4] The biodegradation of fluorotelomer alcohols, which are structurally similar to PFOI, proceeds via oxidation to fluorotelomer acids and subsequent degradation to shorter-chain perfluorinated carboxylic acids (PFCAs), including PFOA.[6] It is plausible that this compound could follow a similar degradation pathway, ultimately contributing to the formation of persistent PFCAs in the environment.
A standard method to assess ready biodegradability is the OECD 301D Closed Bottle Test.[7][8][9] This test measures the depletion of oxygen in a sealed bottle containing the test substance and a microbial inoculum over 28 days. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window.
Photodegradation and Hydrolysis
The carbon-iodine bond in this compound is susceptible to cleavage under certain conditions. Photodegradation, particularly in the presence of iodide, can lead to the generation of hydrated electrons which can reductively defluorinate PFAS.[10] Hydrolysis of fluorotelomer iodides can lead to the formation of fluorotelomer alcohols, which can then undergo further biodegradation.[11]
Toxicological Profile
The toxicological profiles of PFOA and PFOS are well-documented, with evidence of hepatotoxicity, developmental toxicity, and potential carcinogenicity.[12][13][14][15][16] The toxicity of this compound is less characterized, but its structural similarity to other PFAS warrants careful evaluation.
Acute Aquatic Toxicity
Acute toxicity to aquatic organisms is a key indicator of a chemical's environmental risk. The OECD 202 guideline for Daphnia sp. acute immobilization is a standard test for this purpose.[2][8][17] This test determines the concentration of a substance that immobilizes 50% of the daphnids over a 48-hour period (EC50). While specific LC50/EC50 data for this compound in aquatic organisms was not found, data for PFOA and PFOS are available for comparison.
| Compound | Organism | Exposure Duration | LC50/EC50 |
| This compound | Data not available | ||
| PFOA | Daphnia magna | 48 hours | >100 mg/L |
| PFOS | Daphnia magna | 48 hours | ~50-100 mg/L |
In Vitro Cytotoxicity
In vitro cytotoxicity assays, such as the MTT assay, are used to assess the toxicity of a chemical to cells in culture.[7][18][19] The IC50 value, the concentration at which 50% of cell growth is inhibited, is a common endpoint. Studies on HepG2 human liver cancer cells have been used to evaluate the hepatotoxicity of various PFAS.[12][13][14][15][16] While no specific IC50 value for this compound on HepG2 cells was found, the general trend for PFAS is that longer-chain compounds are more cytotoxic.
| Compound | Cell Line | Exposure Duration | IC50 |
| This compound | HepG2 | Data not available | |
| PFOA | HepG2 | 24 hours | ~200-400 µM[12] |
| PFOS | HepG2 | 24 hours | ~100-300 µM |
Genotoxicity
The potential for a chemical to damage DNA can be assessed using the Comet assay.[9][20][21][22] This assay measures DNA strand breaks in individual cells. While no specific genotoxicity data for this compound was found, both PFOA and PFOS have been investigated for their genotoxic potential with mixed results.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Telomerization for this compound Synthesis
The synthesis of perfluoroalkyl iodides is typically achieved through a telomerization process. This involves the reaction of a telogen, such as perfluoroethyl iodide, with a taxogen, like tetrafluoroethylene, to form a longer perfluoroalkyl iodide chain.[23] The reaction is generally carried out at elevated temperatures and pressures.
Surface Tension Measurement
The surface tension of surfactant solutions can be measured using various methods, including the du Noüy ring method or the Wilhelmy plate method.[24][25][26][27] These methods involve measuring the force required to pull a ring or plate from the surface of the liquid. The surface tension is then calculated from this force.
OECD 301D: Closed Bottle Test for Ready Biodegradability
This test assesses the ready biodegradability of a chemical in an aerobic aqueous medium.[7][8][9]
-
Preparation: A defined concentration of the test substance is added to a mineral medium inoculated with microorganisms from a domestic wastewater treatment plant.
-
Incubation: The solution is dispensed into sealed bottles, ensuring no headspace, and incubated in the dark at a constant temperature (typically 20°C) for 28 days.
-
Measurement: The dissolved oxygen concentration is measured at the beginning and end of the incubation period.
-
Calculation: The percentage of biodegradation is calculated based on the oxygen consumed relative to the theoretical oxygen demand (ThOD) of the test substance.
OECD 202: Daphnia sp. Acute Immobilization Test
This test evaluates the acute toxicity of a substance to Daphnia magna.[2][8][17]
-
Test Organisms: Young daphnids (<24 hours old) are used.
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance in a suitable medium for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Analysis: The EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated.
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay to assess cell metabolic activity.[7][18][19]
-
Cell Seeding: Cells (e.g., HepG2) are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the test substance for a specified period (e.g., 24 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is proportional to the number of viable cells.
Comet Assay for Genotoxicity
The Comet assay, or single-cell gel electrophoresis, is a method for detecting DNA damage in individual cells.[9][20][21][22]
-
Cell Encapsulation: Single cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The cells are lysed to remove membranes and proteins, leaving the DNA as a nucleoid.
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Visualizations
Logical Flow of PFAS Replacement and Evaluation
Caption: Logical workflow for evaluating PFOI as a replacement for long-chain PFAS.
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for the MTT cytotoxicity assay.
Potential Biodegradation Pathway of this compound
Caption: A potential biodegradation pathway for this compound.
References
- 1. CAS 507-63-1: this compound | CymitQuimica [cymitquimica.com]
- 2. fluoryx.com [fluoryx.com]
- 3. This compound|98%|CAS 507-63-1 [benchchem.com]
- 4. This compound | 507-63-1 [chemicalbook.com]
- 5. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly- and Perfluoroalkyl Substances (PFAS): Do They Matter to Aquatic Ecosystems? | MDPI [mdpi.com]
- 7. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 10. Hydrochar coupled with iodide for efficient photodegradation of perfluorooctanoic acid and perfluorooctane sulfonic acid under ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perfluorodecanoic acid - Wikipedia [en.wikipedia.org]
- 12. Determination of Perflourooctanoic Acid Toxicity in a Human Hepatocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigenetic toxicity of PFOA and GenX in HepG2 cells and their role in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 16. researchgate.net [researchgate.net]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay - Wikipedia [en.wikipedia.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 21. 21stcenturypathology.com [21stcenturypathology.com]
- 22. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. scribd.com [scribd.com]
- 25. open.library.ubc.ca [open.library.ubc.ca]
- 26. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]
- 27. tegewa.de [tegewa.de]
Reactivity Face-Off: Linear vs. Branched Perfluoroalkyl Iodides in Organic Synthesis
A Comparative Guide for Researchers in Drug Discovery and Development
The introduction of perfluoroalkyl moieties is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to drug candidates. Perfluoroalkyl iodides (Rₙ-I) are key reagents in this endeavor, acting as versatile precursors for generating perfluoroalkyl radicals and participating in various coupling reactions. A crucial but often overlooked aspect of their utility is the impact of their isomeric structure—linear versus branched—on reaction outcomes. This guide provides an objective comparison of the reactivity of linear and branched perfluoroalkyl iodides, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Executive Summary: Steric Hindrance as a Key Differentiator
The primary factor governing the differential reactivity between linear and branched perfluoroalkyl iodides is steric hindrance. Branched isomers, with their greater bulk around the carbon-iodine bond, generally exhibit lower reaction rates and yields in sterically demanding transformations compared to their linear counterparts. This effect is particularly pronounced in reactions involving nucleophilic attack or the formation of sterically congested transition states. However, the electronic properties of branched isomers can sometimes lead to altered reactivity in radical processes.
Comparative Reactivity in Key Transformations
C(sp³)–H Amidation: A Case Study in Steric Effects
A direct comparison of linear and branched perfluoroalkyl iodides can be seen in the C(sp³)–H amidation of benzylic hydrocarbons. Experimental data shows a marked difference in isolated yields when employing a linear perfluoroalkyl iodide versus a branched one under similar reaction conditions.
In a study involving the activation of perfluoroalkyl iodides with sodium tert-butoxide (NaOtBu), the amidation of diphenylmethane with 4-methyl-N-tosyl-1,2,3-triazole provided significantly different yields for the linear n-perfluorobutyl iodide (n-C₄F₉I) and the branched heptafluoroisopropyl iodide (i-C₃F₇I).
| Perfluoroalkyl Iodide | Structure | Substrate | Product Yield (%) |
| n-Perfluorobutyl iodide | CF₃(CF₂)₃I | Diphenylmethane | 85% |
| Heptafluoroisopropyl iodide | (CF₃)₂CFI | Diphenylmethane | 68% |
Data sourced from Wang, Y., et al. (2023).[1]
This difference in yield can be attributed to the greater steric bulk of the heptafluoroisopropyl group, which hinders the reaction pathway. The authors of the study note that steric hindrance has a strong impact on the outcome of these amidation reactions[1].
Radical Reactions: A More Nuanced Picture
In radical-mediated reactions, the stability of the generated perfluoroalkyl radical plays a significant role. Tertiary and secondary perfluoroalkyl radicals, formed from branched iodides, are generally more stable than primary radicals from linear iodides. This can influence the selectivity and efficiency of radical additions and other radical-mediated transformations.
While comprehensive comparative kinetic data is scarce, it is understood that both linear and branched perfluoroalkyl iodides are effective in various perfluoroalkylation reactions, including the synthesis of phenanthridines and the addition to alkenes and alkynes[1]. The choice between a linear or branched iodide in these cases may be guided more by the desired structural motif in the final product rather than a significant difference in general reactivity for radical generation.
Nucleophilic Substitution (Sₙ2): Theoretical Considerations
For bimolecular nucleophilic substitution (Sₙ2) reactions, steric hindrance is a well-established critical factor. The backside attack of a nucleophile is significantly impeded by bulky substituents on the electrophilic carbon. Consequently, branched perfluoroalkyl iodides are expected to be substantially less reactive than their linear isomers in Sₙ2 reactions. For instance, a tertiary perfluoroalkyl iodide like perfluoro-tert-butyl iodide would be largely unreactive under Sₙ2 conditions.
Metal-Catalyzed Cross-Coupling Reactions
In copper-catalyzed cross-coupling reactions, both linear and branched perfluoroalkyl iodides can be utilized. However, the efficiency of the oxidative addition step and the subsequent reductive elimination can be influenced by the steric profile of the perfluoroalkyl group. While specific comparative studies are limited, it is reasonable to infer that more sterically hindered branched iodides may require more forcing conditions or specialized ligand systems to achieve comparable yields to linear iodides.
Experimental Protocols
General Procedure for C(sp³)–H Amidation of Benzylic Hydrocarbons
The following is a representative experimental protocol for the C(sp³)–H amidation reaction, which can be adapted for both linear and branched perfluoroalkyl iodides.
Materials:
-
Benzylic hydrocarbon (e.g., diphenylmethane, 0.2 mmol)
-
Perfluoroalkyl iodide (n-C₄F₉I or i-C₃F₇I, 0.4 mmol, 2.0 equiv.)
-
Amide source (e.g., 4-methyl-N-tosyl-1,2,3-triazole, 0.3 mmol, 1.5 equiv.)
-
Sodium tert-butoxide (NaOtBu, 0.6 mmol, 3.0 equiv.)
-
Solvent (e.g., PhCF₃, 1 mL)
Procedure:
-
To an oven-dried reaction tube, add the benzylic hydrocarbon, the amide source, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add the solvent, followed by the perfluoroalkyl iodide via syringe.
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12 hours).
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amidated product.
This protocol is adapted from the work of Wang, Y., et al. (2023)[1].
Logical Workflow and Reaction Mechanism
The activation of perfluoroalkyl iodides by a base like NaOtBu is proposed to proceed through a halogen bonding interaction, which facilitates the homolytic cleavage of the C-I bond to generate a perfluoroalkyl radical.
Conclusion
The choice between linear and branched perfluoroalkyl iodides is a critical decision in the design of synthetic routes. For sterically sensitive reactions such as Sₙ2 substitutions and certain C-H functionalizations, linear isomers offer a distinct advantage in terms of reactivity and yield. In radical-based transformations, the differences may be less pronounced, and the selection can be guided by the desired final molecular architecture. Researchers are encouraged to consider the steric profile of their target and the mechanism of the intended transformation when selecting a perfluoroalkylating agent. This guide provides a foundational understanding to inform these decisions, ultimately streamlining the synthesis of novel fluorinated compounds for drug discovery and development.
References
A Comparative Analysis: Perfluorooctyl Iodide-Derived Surfactants Versus Traditional Surfactants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surfactant Performance with Supporting Experimental Data
The selection of an appropriate surfactant is a critical determinant of success in numerous research and development applications, from drug delivery systems to advanced materials. While traditional hydrocarbon-based surfactants have long been the standard, fluorinated surfactants, particularly those derived from perfluorooctyl iodide, offer a unique set of properties that can lead to enhanced performance in specific contexts. This guide provides a comprehensive comparison of the performance of this compound-derived surfactants and their traditional hydrocarbon counterparts, supported by experimental data and detailed methodologies.
Executive Summary
This compound-derived surfactants exhibit significantly lower surface tension and critical micelle concentrations (CMC) compared to traditional hydrocarbon surfactants, making them highly efficient at reducing surface energy. This superior surface activity is a key advantage in applications requiring rapid and effective wetting and spreading. However, this performance advantage is often coupled with concerns regarding their environmental persistence. Traditional surfactants, while less efficient in reducing surface tension, are generally more biodegradable. The choice between these two classes of surfactants, therefore, represents a trade-off between performance and environmental impact, a critical consideration for sustainable research and development.
Data Presentation: A Comparative Overview
The following tables summarize key performance data for representative this compound-derived and traditional surfactants. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Performance Parameter | This compound-Derived Surfactants (Representative Values) | Traditional Surfactants (e.g., Sodium Dodecyl Sulfate - SDS) | References |
| Critical Micelle Concentration (CMC) (mM) | 0.6 - 2.0 (for various perfluorinated surfactants) | ~8.2 | [1] |
| Surface Tension at CMC (γcmc) (mN/m) | 15 - 20 | 32.0 - 39.5 | [1][2] |
| Aerobic Biodegradation (28 days) | 35 - 77% (for a nonionic fluorinated surfactant) | >90% (generally reported for SDS) | [3][4] |
Key Performance Areas: A Deeper Dive
Surface Activity: A Clear Advantage for Fluorinated Surfactants
This compound-derived surfactants are exceptionally effective at lowering the surface tension of aqueous solutions.[2] Their perfluorinated tails are more hydrophobic and lipophobic than the hydrocarbon tails of traditional surfactants, leading to a greater tendency to adsorb at interfaces. This results in significantly lower CMC values and the ability to reduce surface tension to as low as 15-20 mN/m, whereas traditional hydrocarbon surfactants typically only achieve values around 30-38 mN/m.[2]
Biodegradability: A Significant Hurdle for Fluorinated Surfactants
The high stability of the carbon-fluorine bond, which contributes to the superior performance of fluorinated surfactants, also renders them resistant to environmental degradation. Studies have shown that while some fluorinated surfactants exhibit a degree of aerobic biodegradation, they are generally less biodegradable than their hydrocarbon counterparts.[3] For instance, a nonionic fluorinated surfactant showed 35-77% degradation over 28 days, whereas sodium dodecyl sulfate (SDS), a common traditional surfactant, is reported to be readily biodegradable, with degradation often exceeding 90% in a similar timeframe.[3][4]
Applications in Drug Delivery
The unique properties of this compound-derived surfactants make them attractive for specialized drug delivery applications. Their high surface activity can be leveraged to create stable nanoemulsions and microemulsions for the encapsulation and delivery of poorly soluble drugs. Furthermore, the inertness of the perfluorinated chain can enhance the stability of these formulations.
Experimental Protocols
A clear understanding of the methodologies used to evaluate surfactant performance is crucial for interpreting and reproducing experimental data. Below are detailed protocols for key experiments.
Determination of Critical Micelle Concentration (CMC) and Surface Tension (γcmc)
Methodology: Du Noüy Ring Tensiometer
This method measures the force required to detach a platinum-iridium ring from the surface of a liquid.
Procedure:
-
Solution Preparation: Prepare a series of aqueous solutions of the surfactant at varying concentrations.
-
Instrument Calibration: Calibrate the tensiometer using a liquid with a known surface tension (e.g., deionized water).
-
Measurement:
-
Place the surfactant solution in a clean, temperature-controlled vessel.
-
Immerse the platinum-iridium ring in the solution.
-
Slowly raise the ring, pulling it through the surface of the liquid.
-
Record the maximum force exerted on the ring just before it detaches from the surface.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC), and the surface tension value at this plateau is the γcmc.
-
Assessment of Aerobic Biodegradability
Methodology: Closed Bottle Test (OECD 301D)
This test measures the biochemical oxygen demand (BOD) of a substance over a 28-day period.
Procedure:
-
Preparation of Test Medium: Prepare a mineral medium containing the surfactant as the sole source of organic carbon.
-
Inoculation: Inoculate the medium with a small amount of activated sludge from a wastewater treatment plant.
-
Incubation:
-
Fill airtight bottles with the inoculated medium, leaving no headspace.
-
Incubate the bottles in the dark at a constant temperature (typically 20°C) for 28 days.
-
-
Oxygen Measurement: Periodically measure the dissolved oxygen concentration in the bottles using an oxygen electrode or a chemical titration method.
-
Data Analysis:
-
Calculate the percentage of biodegradation by comparing the measured BOD to the theoretical oxygen demand (ThOD) of the surfactant.
-
A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.
-
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthesis of a Cationic this compound-Derived Surfactant.
Caption: Logical Flow for Surfactant Performance Comparison.
Caption: Signaling Pathway in Surfactant-Mediated Drug Delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Biodegradability of fluorinated surfactants under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fate and effects of the surfactant sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Coating Durability: Perfluorooctyl Iodide vs. Fluorosilanes
For Researchers, Scientists, and Drug Development Professionals
The development of robust, low-surface-energy coatings is paramount in numerous scientific applications, from biomedical devices to microfluidics and advanced material protection. These coatings are critical for preventing non-specific binding, reducing friction, and enhancing the longevity of sensitive components. Among the various options, fluorinated compounds are favored for their exceptional stability and hydrophobicity. This guide provides an objective comparison of the durability of two prominent classes of fluorinated coating materials: perfluorooctyl iodide and fluorosilanes. The following analysis is based on a synthesis of available experimental data to aid in the selection of the most appropriate coating for specific research and development needs.
Executive Summary
Both this compound and fluorosilanes can create highly hydrophobic surfaces with low surface energy. Fluorosilane coatings, particularly those that form cross-linked networks, generally exhibit superior mechanical and chemical durability due to the formation of strong covalent bonds with the substrate.[1][2] this compound, often used in self-assembled monolayers (SAMs), provides exceptionally low surface energy but its durability is more susceptible to environmental factors like UV light. The choice between these two materials will ultimately depend on the specific requirements of the application, including the anticipated environmental stressors and the desired longevity of the coating.
Comparative Performance Data
The following tables summarize key performance data for coatings derived from this compound and fluorosilanes. It is important to note that the data is compiled from various studies and experimental conditions may differ.
Table 1: Water Contact Angle (WCA) Before and After Durability Testing
| Coating Type | Substrate | Initial WCA (°) | Durability Test | Post-Test WCA (°) | Reference |
| Fluorosilane (1H,1H,2H,2H-perfluorooctyl-triethoxysilane) | Marble | ~155 | Mechanical scratching with acetone-soaked brush (4 cycles) | ~89 | |
| Fluorosilane (FAS-17) functionalized SiO2 nanoparticles | Aluminum | 152 ± 1 | Not Specified | Not Specified | [3] |
| Perfluorododecyl Iodide (I-PFC12) SAM | SiO2 | Not Specified | 1 month ambient light exposure | Fluorine loss of 6.2% | [1] |
| Perfluorododecyl Iodide (I-PFC12) SAM | TiO2 | Not Specified | 1 month ambient light exposure | Fluorine loss of 10.2% | [1] |
Table 2: Adhesion and Mechanical Properties
| Coating Type | Property | Value | Test Method | Reference |
| UV-Curable Hybrid Polymer with 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | Adhesion (on Aluminum) | Good up to 10% sol-gel content | ASTM D-3002 (Cross-cut) | [4] |
| UV-Curable Hybrid Polymer with 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | Tensile Strength | 31.21 MPa (at 10% sol-gel) | Not Specified | [4] |
| Fluorosilane-based | Adhesion Strength | Varies significantly with formulation and substrate | ASTM D4541 (Pull-Off) | [5] |
Analysis of Durability
Fluorosilane Coatings:
Fluorosilanes create durable coatings through a process of hydrolysis and condensation, forming a robust siloxane network that can covalently bond to hydroxylated surfaces.[6] This chemical bonding provides strong adhesion to substrates like glass, silicon, and metals. The durability of fluorosilane coatings is influenced by the length of the fluoroalkyl chain and the presence of cross-linking agents, which can enhance hydrolytic stability.[2][7]
-
Mechanical Durability: Fluorosilane-based coatings have demonstrated good resistance to abrasion. For instance, a study on a fluorosilane water-repellent coating on marble showed a gradual decrease in water contact angle after repeated mechanical scratching, indicating a degree of wear resistance.
-
Chemical Resistance: The strong carbon-fluorine bonds in fluoropolymers impart excellent resistance to solvents, acids, and bases.[4] Fluorosilane coatings are known to offer long-lasting resistance to chemical attack.[1]
-
Hydrolytic Stability: The stability of the silane-substrate bond in the presence of water is a critical factor. The use of cross-linker silanes can significantly improve the hydrolytic stability of functional silane layers by creating a more densely cross-linked network that is more resistant to water penetration.[2]
This compound Coatings:
This compound is typically used to form self-assembled monolayers (SAMs), where the molecules orient themselves on a substrate to present a low-energy surface. The interaction with the substrate can be through weaker forces like halogen bonding, which may result in lower mechanical robustness compared to the covalent bonds formed by fluorosilanes.[1]
-
Photostability: A key consideration for this compound coatings is their stability upon exposure to light. Studies have shown that perfluorododecyl iodide SAMs can degrade under ambient light, with a more pronounced degradation on photocatalytic substrates like TiO2.[1] This suggests that applications for these coatings should consider the potential for light-induced degradation.
-
Chemical Inertness: Perfluoroalkyl chains are inherently chemically inert due to the strength of the C-F bond, making them resistant to many chemical environments.[8] However, the stability of the entire coating is dependent on the strength of the molecule-substrate interaction.
Experimental Protocols
1. Contact Angle Measurement (Sessile Drop Method)
This protocol is used to determine the hydrophobicity of a coated surface by measuring the contact angle of a liquid droplet.
-
Apparatus: Contact angle goniometer with a high-resolution camera and analysis software.
-
Procedure:
-
Place the coated substrate on the sample stage.
-
Using a microsyringe, dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
The software analyzes the image to calculate the angle between the tangent of the droplet and the substrate surface.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility.[9][10][11]
-
2. Adhesion Strength Testing (ASTM D4541 - Pull-Off Method)
This method measures the force required to pull a specified diameter of coating away from its substrate.
-
Apparatus: Portable pull-off adhesion tester, loading fixtures (dollies), adhesive.
-
Procedure:
-
Clean the surface of the coating and the loading fixture.
-
Apply a layer of adhesive to the face of the loading fixture.
-
Press the loading fixture onto the coated surface and allow the adhesive to cure.
-
Attach the pull-off adhesion tester to the loading fixture.
-
Apply a perpendicular force to the fixture at a specified rate until it detaches.
-
Record the force at which the fixture detached and note the nature of the failure (e.g., adhesive failure, cohesive failure, or substrate failure).[5]
-
3. Abrasion Resistance Test (Sandpaper Abrasion)
This test evaluates the mechanical durability of a coating against abrasive wear.
-
Apparatus: Linear abraser, sandpaper of a specified grit, weights.
-
Procedure:
-
Mount the coated sample on the abraser platform.
-
Place the sandpaper on the abrasion arm and apply a specified load (e.g., 300 g).
-
Move the sample back and forth for a set distance (e.g., 10 cm) for a specified number of cycles.
-
After a set number of cycles, measure the water contact angle or visually inspect the coating for wear.
-
Repeat the process for a desired number of total cycles.[12]
-
Visualizations
Caption: Experimental workflow for comparative durability analysis.
Caption: Surface modification mechanism of fluorosilanes.
Conclusion
The selection between this compound and fluorosilanes for durable, low-energy coatings requires careful consideration of the intended application's environmental and mechanical demands.
-
Fluorosilanes are the preferred choice for applications requiring high mechanical durability, chemical resistance, and long-term stability, especially in environments with potential for abrasion or exposure to harsh chemicals. The ability to form a cross-linked, covalently bonded network provides a significant advantage in terms of coating robustness.
-
This compound is an excellent candidate for creating surfaces with extremely low surface energy, which is ideal for applications where minimizing adhesion is the primary goal. However, its durability, particularly its photostability, may be a limiting factor for long-term outdoor or light-exposed applications.
For professionals in research and drug development, this guide provides a foundational understanding to inform the selection of appropriate coating materials. It is recommended to conduct specific durability testing under conditions that mimic the intended application environment to ensure optimal performance and longevity of the chosen coating system.
References
- 1. Fluoro Silanes as surface modification, fluorosilane coating | SiSiB SILICONES [sinosil.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Chemical resistance | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 5. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. Perfluorodecanoic acid - Wikipedia [en.wikipedia.org]
- 9. "Guidelines to measurements of reproducible contact angles using a sess" by Jaroslaw W. Drelich [digitalcommons.mtu.edu]
- 10. biolinscientific.com [biolinscientific.com]
- 11. nanoscience.com [nanoscience.com]
- 12. docs.nrel.gov [docs.nrel.gov]
A Comparative Analysis of Self-Assembled Monolayers Derived from Perfluoroalkyl Iodides
For researchers, scientists, and professionals in drug development, the precise control of surface properties at the nanoscale is paramount. Self-assembled monolayers (SAMs) offer a versatile platform for tailoring interfacial characteristics. Among the various precursors for SAM formation, perfluoroalkyl iodides have garnered interest due to the unique properties imparted by their highly fluorinated chains.
This guide provides a comparative overview of self-assembled monolayers formed from different perfluoroalkyl iodides, with a focus on how the length of the perfluoroalkyl chain influences the resulting monolayer's properties. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for selecting the appropriate surface modification for specific applications. Fluorinated SAMs are well-regarded for their chemical inertness, thermal stability, and low surface energy, which translates to hydrophobicity and oleophobicity.[1]
Performance Comparison of Perfluoroalkyl Iodide SAMs
The properties of self-assembled monolayers are significantly influenced by the molecular structure of the precursor, particularly the length of the alkyl chain. In the case of perfluoroalkyl iodides (F(CF₂)nI), a longer perfluoroalkyl chain generally leads to more densely packed and ordered monolayers, resulting in enhanced hydrophobic and barrier properties.
While comprehensive comparative data across a homologous series of perfluoroalkyl iodide SAMs is limited, available research on perfluorododecyl iodide (F(CF₂)₁₂I or I-PFC12) and qualitative comparisons with shorter-chain analogues like perfluorooctyl iodide (F(CF₂)₈I or I-PFC8) provide valuable insights.
| Property | Perfluorododecyl Iodide (I-PFC12) | This compound (I-PFC8) | Perfluorohexyl Iodide (F(CF₂)₆I) |
| Water Contact Angle (on SiO₂) ** | 64.9° ± 0.3°[1] | Less hydrophobic (qualitative) | Expected to be less hydrophobic than I-PFC8 |
| Monolayer Thickness (on SiO₂) ** | 0.65 nm[1], 1.2 nm[2][3] | Forms less dense layers than I-PFC12[2][3] | Expected to form less dense and thinner layers |
| Surface Energy | 4.3 mN/m (on silicon)[2][3] | Higher than I-PFC12 (inferred) | Expected to be higher than I-PFC8 |
| Thermal Stability | Stable up to 60 °C, with some degradation up to 150 °C[2][3] | Likely lower than I-PFC12 | Likely lower than I-PFC8 |
Experimental Protocols
The following are detailed experimental methodologies for the formation and characterization of SAMs from perfluoroalkyl iodides, primarily based on studies of I-PFC12. These protocols can be adapted for other perfluoroalkyl iodides.
Substrate Preparation
-
Substrate: 300 mm silicon wafers with a native oxide layer (~1.5 nm) are typically used.
-
Cleaning: The substrates are cleaned using a UV ozone cleaner for 15 minutes to remove organic contaminants and to generate a hydroxyl-rich surface, which promotes the adhesion of the monolayer.[1]
Self-Assembled Monolayer Deposition (Vapor Phase)
-
Apparatus: A dedicated vacuum oven is used for the vapor phase deposition.
-
Precursor: 100 mg of the perfluoroalkyl iodide (e.g., I-PFC12) is placed in the oven.
-
Deposition Conditions:
-
For I-PFC12 on SiO₂, the optimal conditions are a temperature of 120 °C for 2 hours under vacuum (9–13 mbar).[1]
-
-
Procedure: The cleaned substrates are placed in the oven with the precursor, and the system is evacuated to the desired pressure. The temperature is then raised to the deposition temperature and held for the specified duration.
Characterization Methods
-
Water Contact Angle (WCA) Measurement:
-
Instrument: A static water contact angle system is used.
-
Procedure: A 2 µL droplet of deionized water is dispensed onto the SAM-coated surface at a speed of 1 µL/s. The contact angle is then measured.[1] An increase in hydrophobicity compared to the bare substrate confirms the deposition of the SAM.[1]
-
-
Spectroscopic Ellipsometry (SE):
-
Instrument: A spectroscopic ellipsometer is used to measure the thickness of the deposited monolayer.
-
Procedure: Data is recorded at multiple incident angles (e.g., 65°, 70°, and 75°) over a wide wavelength range. A suitable optical model is then used to fit the data and determine the film thickness.[1]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: XPS is used to determine the elemental composition and chemical states of the surface, confirming the presence of the fluorinated monolayer and assessing its quality.
-
Analysis: High-resolution scans of relevant core levels (e.g., C 1s, F 1s, O 1s, Si 2p, and I 4d) are acquired. The presence of C-F bonds and the attenuation of the substrate signal are indicative of a successful monolayer formation.
-
Experimental and Logical Workflow
The process of forming and characterizing perfluoroalkyl iodide SAMs follows a logical progression from substrate preparation to detailed surface analysis.
Caption: Workflow for the formation and characterization of perfluoroalkyl iodide SAMs.
Signaling Pathways and Molecular Interactions
The formation of a stable self-assembled monolayer is governed by the interactions between the perfluoroalkyl iodide molecules and the substrate, as well as intermolecular interactions. The primary driving force for the assembly of perfluoroalkyl iodides on hydroxylated surfaces like silicon dioxide is believed to be halogen bonding.
Caption: Key molecular interactions in the formation of perfluoroalkyl iodide SAMs.
The iodine atom at the head of the molecule acts as a halogen bond donor, interacting with the oxygen atoms of the hydroxyl groups on the silicon dioxide surface. This interaction anchors the molecules to the substrate. Subsequently, van der Waals forces between the rigid, helical perfluoroalkyl chains promote a high degree of ordering and dense packing within the monolayer. The strength of these intermolecular forces increases with the length of the perfluoroalkyl chain, which explains why longer-chain precursors like I-PFC12 form more stable and denser monolayers than their shorter-chain counterparts.[2][3]
References
Assessing the Environmental Impact of Perfluorooctyl Iodide Versus Its Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The environmental and health impacts of per- and polyfluoroalkyl substances (PFAS) are under intense scrutiny. This guide provides a comparative assessment of the environmental impact of Perfluorooctyl iodide (PFOI), a member of the PFAS family, and its alternatives. Due to a significant lack of publicly available data on the specific environmental properties of PFOI, this comparison draws upon information available for related PFAS compounds and known alternatives.
Executive Summary
This compound (PFOI) is a perfluoroalkyl iodide used in specific industrial applications, notably in the synthesis of Perfluorooctyl bromide (PFOB) for pharmaceutical products. While direct, quantitative environmental impact data for PFOI is scarce, its structural similarity to other long-chain PFAS, such as Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS), raises concerns about its potential for persistence, bioaccumulation, and toxicity (PBT).
Alternatives to long-chain PFAS like PFOI fall into two main categories: shorter-chain fluorinated compounds (e.g., GenX) and non-fluorinated substances. Shorter-chain alternatives were introduced to reduce bioaccumulation, but studies indicate they can still be persistent and toxic, with some, like GenX, being more toxic than the legacy compounds they replace[1][2][3]. Non-fluorinated alternatives are generally considered to be less persistent and bioaccumulative.
This guide summarizes the available data, outlines relevant experimental protocols for assessment, and visualizes key biological pathways potentially affected by these compounds.
Data Presentation: A Comparative Overview
The following tables summarize the available information on the environmental impact of PFOI and its potential alternatives. It is crucial to note that data for PFOI is largely inferred from related compounds due to a lack of specific studies.
Table 1: Comparison of Physicochemical Properties and Environmental Fate
| Compound | Chemical Class | Persistence | Bioaccumulation Potential | Primary Environmental Concerns |
| This compound (PFOI) | Perfluoroalkyl Iodide (C8) | Expected to be high (persistent) | Expected to be moderate to high | Persistence, potential to degrade to PFOA, lack of environmental fate data. |
| Perfluorooctyl bromide (PFOB) | Perfluoroalkyl Bromide (C8) | Expected to be high | Expected to be moderate to high | Persistence, potential for long-range transport, noted as potentially causing long-lasting harmful effects to aquatic life. |
| GenX (HFPO-DA) | Short-chain Perfluoroalkyl Ether Acetic Acid | High (persistent)[1][4] | Lower than long-chain PFAS, but still a concern[4] | Persistence, mobility in water, and demonstrated toxicity[1][2][3][4]. |
| Non-fluorinated Surfactants | Various (e.g., hydrocarbon-based, silicone-based) | Generally low to moderate (biodegradable) | Generally low | Potential for aquatic toxicity depending on the specific compound, but lack of persistence and bioaccumulation is a major advantage. |
Table 2: Summary of Toxicological Data
| Compound | Acute Toxicity | Chronic Toxicity | Key Toxicological Endpoints |
| This compound (PFOI) | No data available | No data available | Unknown. Inferences drawn from PFOA suggest potential for liver, developmental, and immune system effects. |
| Perfluorooctyl bromide (PFOB) | Limited data; may cause respiratory irritation | No data available | Potential for long-lasting harmful effects to aquatic life. |
| GenX (HFPO-DA) | Relatively low[5] | Liver toxicity, kidney effects, immune system effects, developmental effects, and potential carcinogenicity[1][4][5] | Liver, kidney, immune system, development. |
| Non-fluorinated Surfactants | Varies by compound | Varies by compound | Generally lower concern for systemic toxicity compared to PFAS, but some can be skin and eye irritants. |
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following are key methodologies cited in the assessment of PFAS and their alternatives.
Persistence and Biodegradation Assessment
-
Protocol: OECD Test Guideline 301 (Ready Biodegradability) and OECD Test Guideline 309 (Aerobic Mineralization in Surface Water).[6]
-
Methodology: These tests evaluate the potential for a substance to be biodegraded by microorganisms. For aerobic biodegradation, a defined amount of the test substance is incubated with a microbial inoculum in a mineral medium. The degradation is followed by measuring parameters like CO2 evolution or oxygen consumption over a period of 28 days. For anaerobic conditions, similar principles are applied but in an oxygen-free environment. Given the known persistence of many PFAS, extended incubation times and specialized analytical techniques are often required.[2][7]
Bioaccumulation Assessment
-
Protocol: OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure).[8]
-
Methodology: This guideline describes procedures for characterizing the bioconcentration and biomagnification potential of chemicals in fish. In the aqueous exposure test, fish are exposed to the test substance in the surrounding water. For dietary exposure, the substance is administered through their food. The concentration of the substance is measured in the fish tissue over time to determine the bioconcentration factor (BCF) or biomagnification factor (BMF).[9][10][11][12]
Toxicity Assessment
-
In Vitro Toxicity Screening:
-
Protocol: High-throughput in vitro assays using cell lines to assess various toxicological endpoints.[13][14][15]
-
Methodology: Human or animal cell lines (e.g., liver cells, thyroid cells) are exposed to a range of concentrations of the test substance. Endpoints such as cell viability, cytotoxicity, genotoxicity, and specific mechanistic endpoints (e.g., receptor activation) are measured using techniques like MTT assays, LDH assays, and reporter gene assays.[16][17]
-
-
In Vivo Toxicity Studies:
-
Protocol: OECD Test Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents) and OECD Test Guideline 414 (Prenatal Developmental Toxicity Study).[6]
-
Methodology: Laboratory animals (typically rats or mice) are administered the test substance daily for a specified period (e.g., 28 days or during gestation). Clinical signs, body weight, food consumption, and hematology are monitored. At the end of the study, organs are examined for gross and microscopic pathology to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate signaling pathways known to be disrupted by certain PFAS, which may be relevant for understanding the potential mechanisms of action of PFOI.
Caption: Potential disruption of the TSH-TSHR signaling pathway by PFAS.
Caption: Activation of the Pregnane X Receptor (PXR) signaling pathway by certain PFAS.
Experimental Workflow
The following diagram outlines a logical workflow for a comprehensive comparative environmental impact assessment.
Caption: Workflow for a comparative environmental impact assessment.
Conclusion and Recommendations
The available evidence, largely extrapolated from related PFAS compounds, suggests that this compound and its direct derivative, Perfluorooctyl bromide, are likely to be persistent and bioaccumulative, and may pose a risk to the environment and human health. The short-chain fluorinated alternative, GenX, while less bioaccumulative than long-chain PFAS, is persistent and has demonstrated significant toxicity.
Given the substantial data gaps for PFOI, the following is recommended:
-
Prioritize Research: There is an urgent need for studies specifically investigating the persistence, bioaccumulation, and toxicity of this compound and Perfluorooctyl bromide to enable a direct and accurate risk assessment.
-
Explore Non-Fluorinated Alternatives: For applications where PFOI is used, research and development into non-fluorinated alternatives should be prioritized. While non-fluorinated surfactants may have their own environmental considerations, their lower persistence and bioaccumulation potential make them a more sustainable long-term option.[18][19][20][21][22]
-
Adopt a Precautionary Approach: In the absence of comprehensive data, a precautionary approach should be taken when considering the use and disposal of this compound and other perfluoroalkyl iodides.
This guide highlights the current state of knowledge and underscores the critical need for further research to fully understand the environmental impact of this compound and to identify and validate safer alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Screening of Per- and Polyfluoroalkyl Substance Binding Interactions and Their Mixtures with Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siremlab.com [siremlab.com]
- 6. oecd.org [oecd.org]
- 7. mdpi.com [mdpi.com]
- 8. OECD guidelines for chemicals safety testing [chemycal.com]
- 9. Determination of per- and polyfluoroalkyl substances (PFAS) in six different fish species from Swiss lakes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A food web bioaccumulation model for the accumulation of per- and polyfluoroalkyl substances (PFAS) in fish: how important is renal elimination? - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00047D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PFAS and Precursor Bioaccumulation in Freshwater Recreational Fish: Implications for Fish Advisories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Comparative Evaluation of the Effects of Legacy and New Generation Perfluoralkyl Substances (PFAS) on Thyroid Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aerobic or anaerobic? Microbial degradation of per- and polyfluoroalkyl substances: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. EP1922340A2 - Polymerization of fluoropolymers using non-fluorinated surfactants - Google Patents [patents.google.com]
- 22. scispace.com [scispace.com]
A Comparative Guide to the Quantitative Analysis of Perfluorooctyl Iodide in Complex Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of Perfluorooctyl iodide (PFOI) in complex matrices is crucial for environmental monitoring, toxicological studies, and quality control. This guide provides an objective comparison of the primary analytical methodologies used for PFOI quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by available experimental data and detailed protocols.
Overview of Analytical Approaches
The selection of an appropriate analytical technique for this compound, a volatile per- and polyfluoroalkyl substance (PFAS), is highly dependent on the sample matrix, the required sensitivity, and the specific analytical objectives. While LC-MS/MS is the gold standard for many non-volatile PFAS, the volatility and chemical properties of PFOI make GC-MS a highly effective and often preferred method.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For PFOI, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS offers a streamlined and automated workflow with minimal sample preparation and reduced risk of contamination.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is renowned for its high sensitivity and selectivity in the analysis of a wide range of PFAS in various environmental and biological matrices.[2][3] While less common for volatile PFAS like PFOI, LC-MS/MS can be employed, particularly when analyzing samples that contain a mixture of volatile and non-volatile PFAS.
Performance Comparison
The following tables summarize the performance characteristics of GC-MS and LC-MS/MS for the quantitative analysis of PFOI. It is important to note that while specific data for PFOI is available for GC-MS, the performance metrics for LC-MS/MS are based on data for other structurally similar long-chain PFAS, as direct comparative studies for PFOI are limited.
Table 1: Comparison of Quantitative Performance for this compound Analysis
| Performance Metric | GC-MS (with HS-SPME) for PFOI[1] | LC-MS/MS (Typical for long-chain PFAS) |
| Limit of Detection (LOD) | Analyte dependent, in the low ng/L range | 0.009 to 0.245 µg/L[4] |
| Limit of Quantification (LOQ) | Lowest calibration level in the ng/L range | 0.010 µg/kg for regulated PFAS in food matrices[2] |
| **Linearity (R²) ** | ≥ 0.993[1] | 0.989–0.999[4] |
| Accuracy (% Recovery) | Not explicitly stated for PFOI | 87.9–113.1%[4] |
| Precision (%RSD) | < 20%[1] | 2.0–19.5%[4] |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for PFAS analysis.
GC-MS with Headspace Solid-Phase Microextraction (HS-SPME) for PFOI[1]
This method is designed for the analysis of volatile PFAS, including PFOI, in water samples.
1. Sample Preparation:
-
No solvent extraction is required.
-
Water samples are directly analyzed using HS-SPME.
2. HS-SPME Parameters:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Incubation Temperature: 80 °C
-
Incubation Time: 10 min
-
Extraction Time: 30 min
-
Desorption Temperature: 250 °C
-
Desorption Time: 1 min
3. GC-MS Parameters:
-
Gas Chromatograph: Shimadzu GCMS-QP2020 NX[1]
-
Column: SH-I-624Sil MS (30 m x 0.25 mm, 1.4 µm)
-
Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min (hold 5 min)
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Mass Spectrometer: Single Quadrupole
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
LC-MS/MS for General PFAS Analysis
This protocol is based on standard methods like EPA Method 1633 for the analysis of PFAS in aqueous samples.[5]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
SPE Cartridge: Weak Anion Exchange (WAX)
-
Conditioning: Methanol followed by reagent water.
-
Sample Loading: Acidified sample is passed through the cartridge.
-
Washing: Cartridge is washed with a buffer solution to remove interferences.
-
Elution: Analytes are eluted with an ammoniated organic solvent (e.g., methanol).
-
Concentration: The eluate is concentrated to a final volume.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: UHPLC system
-
Column: C18 reversed-phase column
-
Mobile Phase A: Aqueous solution with a buffer (e.g., ammonium acetate)
-
Mobile Phase B: Organic solvent (e.g., methanol or acetonitrile)
-
Gradient: A programmed gradient from a higher aqueous to a higher organic composition.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both GC-MS and LC-MS/MS analysis of PFOI.
Caption: Workflow for GC-MS analysis of PFOI using HS-SPME.
Caption: Workflow for LC-MS/MS analysis of PFAS.
Conclusion and Recommendations
For the specific quantitative analysis of this compound in complex mixtures, GC-MS with HS-SPME is a highly suitable and efficient method .[1] It offers the advantages of minimal sample preparation, which reduces the risk of contamination and analyte loss, and is well-suited for the volatile nature of PFOI. The automation of the HS-SPME process further enhances throughput and reproducibility.
LC-MS/MS remains a powerful alternative , particularly when a broader range of PFAS, including less volatile compounds, needs to be analyzed simultaneously from the same sample extract. While direct performance data for PFOI using LC-MS/MS is not as readily available, the established sensitivity and robustness of the technique for other long-chain PFAS suggest it would be a viable, albeit potentially more complex, option.
The choice between these two methods will ultimately depend on the specific requirements of the study. If PFOI is the primary or sole target analyte, the streamlined workflow of HS-SPME-GC-MS is recommended. If a comprehensive PFAS profile is required, LC-MS/MS would be the more appropriate choice, with the understanding that method development and validation specific to PFOI would be necessary.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Perfluorooctyl Iodide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of Perfluorooctyl iodide (PFOI), a member of the per- and polyfluoroalkyl substances (PFAS) family. Given the increasing regulatory scrutiny and potential health implications of PFAS compounds, the use of robust and validated analytical methods is critical for accurate detection and quantification in various matrices. This document offers a framework for selecting and cross-validating analytical techniques to ensure data of the highest integrity and comparability.
The two methods compared herein are Head-Space Solid Phase Microextraction Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While LC-MS/MS is widely considered the "gold standard" for the analysis of a broad range of PFAS, GC-MS offers distinct advantages for the analysis of volatile and semi-volatile PFAS, such as PFOI.[1][2]
Data Presentation: A Comparative Overview
The selection of an appropriate analytical method hinges on factors such as the sample matrix, the required sensitivity, and the physicochemical properties of the analyte. The following table summarizes the key quantitative performance parameters for the detection of this compound using HS-SPME-GC-MS/MS and LC-MS/MS.
| Parameter | HS-SPME-GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | Analyte dependent, typically in the low ng/L range | Analyte dependent, can reach sub-ng/L levels |
| Limit of Quantification (LOQ) | Typically in the ng/L range | Can range from sub-ng/L to low µg/L |
| Linearity (R²) | ≥ 0.994[1] | > 0.99[3] |
| Accuracy (Recovery) | Generally within 70-130%[1] | Typically 80-120% |
| Precision (RSD) | < 20% | < 15% |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HS-SPME-GC-MS/MS and LC-MS/MS.
Experimental Protocols
Head-Space Solid Phase Microextraction (HS-SPME) - GC-MS/MS
This method is particularly suitable for volatile and semi-volatile compounds like PFOI in aqueous matrices.[1][4]
-
Sample Preparation:
-
Transfer 10 mL of the water sample into a 20 mL headspace vial.
-
Spike the sample with an appropriate isotopically labeled internal standard.
-
Add sodium chloride (e.g., 2g) to the vial to increase the ionic strength of the solution and enhance the partitioning of volatile analytes into the headspace.
-
Cap the vial and vortex for 30 seconds.[5]
-
-
HS-SPME Procedure:
-
Place the vial in the autosampler tray of the GC-MS system equipped with an SPME module.
-
Incubate the sample at a controlled temperature (e.g., 50 °C) for a specific time (e.g., 30 minutes) with agitation to facilitate the equilibration of PFOI between the sample and the headspace.[6]
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.[6]
-
-
GC-MS/MS Analysis:
-
Desorption: Transfer the SPME fiber to the heated GC inlet (e.g., 240 °C) for thermal desorption of the analytes.[6]
-
Gas Chromatograph (GC):
-
Column: Use a suitable capillary column, such as a SH-I-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the analytes. An example program starts at 40°C, holds for 2 minutes, then ramps to 250°C at 10°C/min, and holds for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ion transitions for PFOI should be optimized.
-
-
Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for a wide array of PFAS compounds.[7]
-
Sample Preparation:
-
For Water Samples (Solid Phase Extraction - SPE):
-
Spike the water sample (e.g., 250 mL) with isotopically labeled internal standards.
-
Condition a weak anion exchange (WAX) SPE cartridge with methanol and water.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a small volume of a basic methanolic solution (e.g., 0.1% ammonium hydroxide in methanol).
-
Evaporate the eluent to dryness and reconstitute in a suitable solvent (e.g., methanol/water).
-
-
For Biological Matrices (e.g., Plasma) (Protein Precipitation):
-
To a small volume of plasma (e.g., 100 µL), add an isotopically labeled internal standard solution.
-
Add a protein precipitation solvent (e.g., acetonitrile) and vortex.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.[3]
-
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with a modifier (e.g., 20 mM ammonium acetate).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A gradient elution program is used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analytes.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for most PFAS, although for neutral species like PFOI, Atmospheric Pressure Chemical Ionization (APCI) or other ionization techniques might be more suitable.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for PFOI and its internal standard.
-
-
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. an.shimadzu.com [an.shimadzu.com]
- 3. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. shimadzu.com [shimadzu.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Navigating the Safe Disposal of Perfluorooctyl Iodide: A Procedural Guide
The proper disposal of perfluorooctyl iodide (PFOI), a member of the per- and polyfluoroalkyl substances (PFAS) family, is critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, characterized by skin, eye, and respiratory irritation, and its persistence as a "forever chemical," adherence to stringent disposal protocols is paramount for researchers, scientists, and drug development professionals.[1][2][3][4] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is essential to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).
Essential PPE and Safety Measures:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]
-
Hand Protection: Use chemically resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[5]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, use a NIOSH (US) or CEN (EU) approved respirator.[5]
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or mists.[1][2][5]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6]
Operational Plan: Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or with general laboratory trash.[3][5]
Step 1: Waste Identification and Segregation
-
Designate this compound and any materials contaminated with it (e.g., absorbent materials, gloves, empty containers) as hazardous waste.
-
Segregate this waste from other chemical waste streams to avoid incompatible reactions. This compound is incompatible with strong oxidizing agents.[1]
Step 2: Containment and Labeling
-
Place the waste into a suitable, tightly sealed, and properly labeled container.[1][5][6] The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste," "this compound," and include appropriate hazard warnings (e.g., Irritant).
Step 3: Managing Spills and Leaks
-
In the event of a small spill, absorb the material with an inert substance such as vermiculite, sand, or earth.[2][5][7]
-
Do not use combustible materials to absorb the spill.
-
Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[1]
-
Prevent the spill from entering drains or waterways.[3][5][7]
Step 4: Professional Waste Disposal
-
The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1][5][6]
-
Due to its nature as a PFAS compound, disposal methods are subject to stringent environmental regulations. The primary recommended disposal methods include:
-
High-Temperature Incineration: This is a preferred method for the permanent destruction of PFAS chemicals, though it must be performed in a specialized facility to ensure complete breakdown and prevent environmental release.[4][8]
-
Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is an option. These facilities have controls to prevent the chemical from leaching into the environment, though this method only contains the substance rather than destroying it.[4][8]
-
Deep Well Injection: This method involves injecting the waste deep into underground geological formations, isolating it from groundwater sources.[4]
-
Step 5: Documentation
-
Maintain detailed records of the amount of this compound disposed of, the date of disposal, and the licensed waste management company used. This documentation is crucial for regulatory compliance.
Quantitative Data: Physical and Chemical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C8F17I |
| Molecular Weight | 545.96 g/mol [9] |
| Appearance | Light red, low melting solid[1] |
| Melting Point | 25 °C / 77 °F[1] |
| Boiling Point | 160 - 161 °C / 320 - 321.8 °F @ 760 mmHg[1] |
| Density | 2.067 g/cm³ at 20 °C[3][5] |
| Flash Point | > 115 °C / > 239 °F[1] |
| Vapor Pressure | 16 mbar @ 54 °C[1] |
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. youtube.com [youtube.com]
- 9. This compound | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
